5-(Hydroxymethyl)cyclohex-2-enol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(hydroxymethyl)cyclohex-2-en-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c8-5-6-2-1-3-7(9)4-6/h1,3,6-9H,2,4-5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMVASHRLICGBHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(CC1CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 5-(Hydroxymethyl)cyclohex-2-enol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Hydroxymethyl)cyclohex-2-enol is a versatile bifunctional molecule of significant interest in synthetic organic chemistry. Its structure, featuring a cyclohexene ring with both a primary and an allylic alcohol, provides multiple reaction sites for chemical modification. This strategic placement of functional groups, combined with its inherent chirality, makes it a valuable chiral building block for the stereoselective synthesis of complex molecules, including natural products and pharmacologically active compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity, tailored for professionals in research and drug development.
Chemical and Physical Properties
This compound is a chiral molecule that can exist as different stereoisomers. The properties can vary slightly between these isomers. The cis-isomer is commonly referenced in chemical supplier catalogs.
Table 1: Physical and Chemical Properties of cis-5-(Hydroxymethyl)cyclohex-2-enol
| Property | Value | Source |
| CAS Number | 156041-33-7, 141116-48-5 (stereoisomers) | [1][2] |
| Molecular Formula | C₇H₁₂O₂ | [1] |
| Molecular Weight | 128.17 g/mol | [1][2] |
| Physical Form | Yellow Liquid | [3] |
| Density | 1.1 ± 0.1 g/cm³ (Predicted) | N/A |
| Boiling Point | Not available | N/A |
| Melting Point | Not available | N/A |
| Solubility | Not available | N/A |
| Purity (Commercially Available) | ≥96% | [3] |
Synthesis
The synthesis of this compound can be achieved through various synthetic strategies, most notably via cycloaddition reactions to construct the cyclohexene core, followed by functional group manipulations. A common approach involves a Diels-Alder reaction.
Experimental Protocol: Synthesis via Diels-Alder Reaction
This protocol is a representative example based on the synthesis of related cyclohexene derivatives.[4]
Objective: To synthesize cis-5-(hydroxymethyl)cyclohex-2-enol.
Reaction Scheme:
References
5-(Hydroxymethyl)cyclohex-2-enol IUPAC name and structure
An In-depth Technical Guide to 5-(Hydroxymethyl)cyclohex-2-enol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and relevant data for this compound, a cyclohexene derivative with potential applications in chemical synthesis and drug discovery.
IUPAC Name and Chemical Structure
The nomenclature and stereochemistry of this compound are critical for unambiguous identification. The general structure refers to a cyclohexene ring with a hydroxyl group at position 1 and a hydroxymethyl group at position 5. The cis conformation is a common stereoisomer.
The IUPAC name for a specific enantiomer is (1R,5R)-5-(hydroxymethyl)cyclohex-2-en-1-ol .[1] This name defines the absolute stereochemistry at the two chiral centers.
Structure:
A 2D representation of the chemical structure is provided below:
Caption: 2D Structure of this compound
Physicochemical Properties
A summary of key quantitative data for this compound is presented in the table below. These are primarily computed properties sourced from chemical databases.[1]
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₂ | PubChem[1] |
| Molecular Weight | 128.17 g/mol | PubChem[1] |
| CAS Number | 141116-48-5 (for cis-isomer) | PubChem[1] |
| XLogP3 | 0.2 | PubChem[1] |
| Hydrogen Bond Donors | 2 | PubChem[1] |
| Hydrogen Bond Acceptors | 2 | PubChem[1] |
Experimental Data
Detailed experimental data for this compound is not widely available in public databases. Researchers are advised to acquire analytical data upon synthesis or purchase. Typical characterization would involve the following spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and stereochemistry. For cyclohexene derivatives, the chemical shifts and coupling constants of the olefinic protons (typically in the range of 5.5-6.0 ppm in ¹H NMR) and the carbons of the double bond (around 125-135 ppm in ¹³C NMR) are characteristic.
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibrations of the two hydroxyl groups. A peak around 1640-1680 cm⁻¹ for the C=C stretch of the cyclohexene ring would also be anticipated.
Experimental Protocols
A specific, detailed experimental protocol for the synthesis of cis-5-(hydroxymethyl)cyclohex-2-enol is not readily found in open-access literature. However, general synthetic strategies for related substituted cyclohexenols often involve Diels-Alder reactions or the reduction of corresponding ketones. For instance, the synthesis of the related compound, 4-(hydroxymethyl)-2-cyclohexen-1-one, has been reported and involves a multi-step process that could potentially be adapted.[2]
A potential synthetic workflow for obtaining a substituted cyclohexenol is outlined below. This is a generalized representation and specific reagents and conditions would need to be optimized for the target molecule.
Caption: Generalized Synthetic Workflow for a Substituted Cyclohexenol
Role in Drug Development and Biological Activity
While there is limited specific information on the biological activity of this compound itself, the cyclohexene scaffold is a common motif in many biologically active compounds and natural products. Substituted cyclohexenols and their derivatives are being investigated for a range of therapeutic applications.
The logical relationship for evaluating a novel cyclohexene derivative in a drug discovery context is illustrated below.
Caption: Drug Discovery Pathway for a Novel Chemical Entity
References
Spectroscopic Profile of 5-(Hydroxymethyl)cyclohex-2-enol: A Technical Guide
Introduction
5-(Hydroxymethyl)cyclohex-2-enol is a bifunctional organic molecule containing both a primary and a secondary alcohol, as well as a carbon-carbon double bond within a cyclohexene ring structure. Its chemical formula is C₇H₁₂O₂ and it has a molecular weight of 128.17 g/mol .[1] This combination of functional groups makes it a versatile building block in organic synthesis. Understanding its spectroscopic properties is crucial for its identification, characterization, and quality control in research and development settings. This guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, intended for researchers, scientists, and professionals in drug development.
While complete, publicly available experimental spectra for this compound are not readily found in the scientific literature, this guide compiles expected spectroscopic data based on the analysis of its chemical structure and data from closely related compounds.
Chemical Structure
The structure of this compound, including the numbering of the carbon atoms, is presented below. The stereochemistry at carbons 1 and 5 can lead to different isomers (e.g., cis and trans), which would result in variations in the spectroscopic data.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound will show distinct signals for the vinyl, carbinol, allylic, and methylene protons. The chemical shifts are influenced by the electronic environment of each proton.
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 5.6 - 5.9 | m | 2H | H-2, H-3 |
| ~ 4.1 - 4.3 | m | 1H | H-1 |
| ~ 3.5 - 3.7 | m | 2H | -CH₂OH |
| ~ 2.0 - 2.4 | m | 3H | H-4a, H-4b, H-5 |
| ~ 1.5 - 1.8 | m | 2H | H-6a, H-6b |
| Variable | br s | 2H | -OH |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on the different carbon environments in the molecule.
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 125 - 135 | C-2, C-3 |
| ~ 65 - 70 | C-1 |
| ~ 60 - 65 | -CH₂OH |
| ~ 30 - 40 | C-5 |
| ~ 25 - 35 | C-4, C-6 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200 - 3600 | Broad, Strong | O-H stretch (alcohols) |
| 3010 - 3100 | Medium | =C-H stretch (alkene) |
| 2850 - 2960 | Strong | C-H stretch (alkane) |
| 1640 - 1680 | Weak | C=C stretch (alkene) |
| 1000 - 1260 | Strong | C-O stretch (alcohols) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Table 4: Predicted Mass Spectrometry Data (Electron Ionization, 70 eV)
| m/z | Relative Intensity (%) | Assignment |
| 128 | Moderate | [M]⁺ (Molecular Ion) |
| 110 | Moderate | [M - H₂O]⁺ |
| 97 | Strong | [M - CH₂OH]⁺ |
| 82 | Strong | [C₆H₁₀]⁺ (Cyclohexadiene radical cation) |
| 79 | Moderate | [C₆H₇]⁺ |
Experimental Protocols
Detailed experimental protocols are essential for reproducing spectroscopic data. While specific published protocols for this compound are not available, the following are general procedures for acquiring NMR, IR, and MS data.
NMR Data Acquisition Workflow
Caption: General workflow for NMR data acquisition and analysis.
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Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., 0.6 mL of chloroform-d, CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
Instrument Setup: The NMR spectra are recorded on a spectrometer, for instance, a 500 MHz instrument. Standard parameters for ¹H and ¹³C NMR are used. For 2D experiments like COSY and HSQC, appropriate pulse programs are selected.
-
Data Acquisition: Acquire the free induction decay (FID) for each experiment. The number of scans will depend on the sample concentration and the specific nucleus being observed.
-
Data Processing: The raw data (FID) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
-
Spectral Analysis: The processed spectrum is analyzed to determine chemical shifts, coupling constants, and integrals. This information is then used to assign the signals to the respective nuclei in the molecule.
IR Data Acquisition Workflow
Caption: General workflow for IR data acquisition and analysis.
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Sample Preparation: A thin film of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
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Instrument Setup: The analysis is performed using a Fourier Transform Infrared (FTIR) spectrometer.
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Background Scan: A background spectrum of the empty sample compartment is recorded to subtract the contribution of atmospheric CO₂ and water vapor.
-
Sample Scan: The prepared sample is placed in the spectrometer, and the infrared spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
MS Data Acquisition Workflow
Caption: General workflow for MS data acquisition and analysis.
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Sample Introduction: The sample is introduced into the mass spectrometer, often via gas chromatography (GC-MS) for volatile compounds or by direct infusion.
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Ionization: The sample molecules are ionized, for example, by electron ionization (EI) at 70 eV.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole.
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Detection: The separated ions are detected, and their abundance is recorded.
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Data Processing and Analysis: The mass spectrum is generated, showing the relative abundance of ions at different m/z values. The molecular ion peak and the fragmentation pattern are analyzed to confirm the structure of the compound.
Conclusion
The spectroscopic data presented in this guide provide a foundational understanding of the key structural features of this compound. While the provided data is based on predictions and analysis of related structures due to the scarcity of publicly available experimental spectra, it serves as a valuable resource for the identification and characterization of this compound. For definitive structural confirmation, it is recommended to acquire and analyze experimental spectra following the outlined protocols.
References
Synthesis of 5-(Hydroxymethyl)cyclohex-2-enol from Cyclohexene Oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
5-(Hydroxymethyl)cyclohex-2-enol is a versatile synthetic intermediate possessing multiple functionalities and stereocenters, making it an attractive precursor for the synthesis of complex molecules, including natural products and pharmacologically active compounds. Its synthesis from a simple starting material like cyclohexene oxide presents an interesting challenge in controlling regioselectivity and stereoselectivity. This guide details a proposed synthetic strategy that leverages the well-documented reactivity of epoxides and the stereochemical control offered by the Peterson olefination.
Proposed Synthetic Pathway
The proposed synthesis of this compound from cyclohexene oxide is a two-step process:
-
Ring-Opening of Cyclohexene Oxide: Nucleophilic attack of a (trialkylsilyl)methyl Grignard reagent on cyclohexene oxide to yield trans-2-((trialkylsilyl)methyl)cyclohexanol.
-
Peterson Olefination: A stereocontrolled elimination of the resulting β-hydroxysilane to afford the target allylic alcohol.
This pathway is advantageous as it allows for the controlled introduction of the hydroxymethyl precursor and the subsequent formation of the double bond with predictable stereochemistry.
Caption: Proposed two-step synthesis of this compound.
Detailed Experimental Protocols (Proposed)
The following protocols are proposed based on analogous reactions found in the literature. Optimization may be required to achieve optimal yields and purity.
Step 1: Synthesis of trans-2-((Trimethylsilyl)methyl)cyclohexanol
This procedure is adapted from known methods of epoxide ring-opening with Grignard reagents.
Reaction Scheme:
Cyclohexene Oxide + (Trimethylsilyl)methyl Magnesium Chloride → trans-2-((Trimethylsilyl)methyl)cyclohexanol
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| Cyclohexene Oxide | 98.14 | 50 | 4.91 g |
| (Trimethylsilyl)methyl Magnesium Chloride | (as 1.0 M solution in diethyl ether) | 60 | 60 mL |
| Anhydrous Diethyl Ether | - | - | 100 mL |
| Saturated Aqueous Ammonium Chloride | - | - | 50 mL |
| Anhydrous Magnesium Sulfate | - | - | As needed |
Procedure:
-
A 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
The flask is charged with a solution of cyclohexene oxide (4.91 g, 50 mmol) in anhydrous diethyl ether (50 mL).
-
The solution is cooled to 0 °C in an ice bath.
-
The solution of (trimethylsilyl)methyl magnesium chloride (60 mL of a 1.0 M solution in diethyl ether, 60 mmol) is added dropwise to the stirred solution of cyclohexene oxide over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours.
-
The reaction is quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution (50 mL) at 0 °C.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) is expected to afford the pure trans-2-((trimethylsilyl)methyl)cyclohexanol.
Expected Outcome:
The reaction is expected to proceed via an S_N2 mechanism, with the nucleophilic attack of the Grignard reagent on one of the epoxide carbons, leading to a trans relationship between the newly formed alcohol and the (trimethylsilyl)methyl group.
Caption: Proposed mechanism for the ring-opening of cyclohexene oxide.
Step 2: Peterson Olefination to this compound
The stereochemical outcome of the Peterson olefination is dependent on the conditions used for the elimination step. An acidic workup typically leads to anti-elimination, while a basic workup results in syn-elimination. For the trans-configured intermediate, an anti-elimination is required to form the desired cyclohex-2-enol derivative.
Reaction Scheme:
trans-2-((Trimethylsilyl)methyl)cyclohexanol + Acid → this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |
| trans-2-((Trimethylsilyl)methyl)cyclohexanol | 186.38 | 40 | 7.46 g |
| Sulfuric Acid (concentrated) | 98.08 | catalytic | ~0.1 mL |
| Tetrahydrofuran (THF) | - | - | 100 mL |
| Saturated Aqueous Sodium Bicarbonate | - | - | 50 mL |
| Anhydrous Sodium Sulfate | - | - | As needed |
Procedure:
-
A 250 mL round-bottomed flask is charged with a solution of trans-2-((trimethylsilyl)methyl)cyclohexanol (7.46 g, 40 mmol) in tetrahydrofuran (100 mL).
-
The solution is cooled to 0 °C in an ice bath.
-
A catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops) is added to the stirred solution.
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The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction progress should be monitored by TLC.
-
Upon completion, the reaction is carefully quenched by the addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
Purification by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) is expected to yield the pure this compound.
Alternative Synthetic Strategies
An alternative approach to the target molecule involves the initial isomerization of cyclohexene oxide to cyclohex-2-enol, followed by functionalization at the 5-position.
Base-Catalyzed Isomerization of Cyclohexene Oxide
Cyclohexene oxide can be rearranged to cyclohex-2-enol using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA).[1][2]
Reaction Scheme:
Cyclohexene Oxide + LDA → Cyclohex-2-enol
Quantitative Data from Literature (Illustrative):
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| LDA | THF | 0 to rt | 2 | ~85 | [1] |
This allylic alcohol could then be subjected to a sequence of reactions, such as protection of the alcohol, followed by allylic functionalization and conversion to the hydroxymethyl group. However, this route is likely to be longer and may present challenges in regioselectivity during the functionalization step.
Caption: An alternative, multi-step route to the target molecule.
Conclusion
The synthesis of this compound from cyclohexene oxide is a challenging yet feasible endeavor for the experienced synthetic chemist. The proposed two-step route, involving a stereoselective epoxide ring-opening with a silyl-protected hydroxymethyl Grignard reagent followed by a Peterson olefination, offers a direct and potentially high-yielding pathway. This technical guide provides a strong theoretical foundation and detailed, actionable (though proposed) experimental protocols to aid researchers in the successful synthesis of this valuable chiral intermediate. Further experimental validation and optimization are encouraged to refine the described procedures.
References
An In-depth Technical Guide to the Stereoisomers of 5-(Hydroxymethyl)cyclohex-2-enol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Hydroxymethyl)cyclohex-2-enol is a chiral molecule that, due to its bifunctional nature, represents a versatile building block in organic synthesis. The presence of two stereocenters and a plane of symmetry gives rise to four possible stereoisomers: a pair of enantiomers for the cis-diastereomer and a pair of enantiomers for the trans-diastereomer. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their structure, potential synthetic routes, and methods for their separation and characterization. Due to the limited availability of data specifically for this molecule, this guide draws upon established methodologies for the synthesis of related chiral cyclohexenols and provides a framework for future research and development.
Introduction to the Stereoisomers of this compound
The structure of this compound contains two stereocenters at positions C1 and C5. This results in the potential for four stereoisomers. These are divided into two pairs of enantiomers, one with a cis relationship between the hydroxyl and hydroxymethyl groups, and one with a trans relationship.
The cis-isomers are designated as (1R,5R)-5-(hydroxymethyl)cyclohex-2-en-1-ol and (1S,5S)-5-(hydroxymethyl)cyclohex-2-en-1-ol. The trans-isomers are (1R,5S)-5-(hydroxymethyl)cyclohex-2-en-1-ol and (1S,5R)-5-(hydroxymethyl)cyclohex-2-en-1-ol. The IUPAC name for the relative stereochemistry of the cis isomer is (1R,5R)-rel-5-(hydroxymethyl)cyclohex-2-en-1-ol[1].
The distinct spatial arrangement of the functional groups in each stereoisomer can lead to different chemical reactivity and biological activity, making the stereoselective synthesis and separation of each isomer a critical aspect for its application in drug discovery and development.
Proposed Stereoselective Synthetic Strategies
While a dedicated, comprehensive synthesis of all four stereoisomers of this compound has not been extensively reported, established methods in asymmetric synthesis can be applied. A plausible and efficient approach involves a Diels-Alder reaction to construct the cyclohexene ring, followed by stereoselective reduction and/or enzymatic resolution.
A potential synthetic pathway, adapted from the synthesis of related cyclohexenyl nucleosides, is outlined below[2][3][4].
Diels-Alder Reaction for Cyclohexene Ring Formation
A hetero-Diels-Alder reaction between a suitable diene and dienophile can be employed to construct the substituted cyclohexene skeleton. For instance, the reaction of a functionalized diene, such as Danishefsky's diene, with an appropriate dienophile can yield a precursor to the target molecule. The stereochemical outcome of the Diels-Alder reaction can be influenced by the choice of substrates, catalysts, and reaction conditions to favor either the cis or trans diastereomer[5].
Stereoselective Reduction and Functional Group Manipulation
Following the cycloaddition, the resulting intermediate would likely require functional group transformations, including the reduction of a carbonyl group to the secondary alcohol and the conversion of another functional group to the hydroxymethyl moiety. The use of stereoselective reducing agents can control the configuration of the newly formed hydroxyl group.
Resolution of Enantiomers
Once a racemic mixture of the desired diastereomer (cis or trans) is obtained, resolution is necessary to separate the enantiomers. This can be achieved through several methods:
-
Classical Resolution: Formation of diastereomeric salts or esters by reaction with a chiral resolving agent, followed by separation (e.g., by crystallization or chromatography) and subsequent removal of the chiral auxiliary[2][3][4].
-
Enzymatic Resolution: Lipase-catalyzed acylation or hydrolysis can selectively react with one enantiomer, allowing for the separation of the unreacted enantiomer from the acylated product. This is a widely used and efficient method for obtaining enantiomerically pure alcohols[6].
-
Chiral Chromatography: Direct separation of enantiomers can be achieved using high-performance liquid chromatography (HPLC) with a chiral stationary phase[7].
Data Presentation
Due to the lack of specific experimental data for the synthesis of this compound stereoisomers in the literature, the following tables present a template for the type of quantitative data that should be collected and organized during experimental work. For reference, data from the synthesis of a structurally related compound, a precursor to a cyclohexenylguanine derivative, is included to provide an example of expected values[2][3][4].
Table 1: Stereoselective Synthesis of a Cyclohexenol Precursor (Example Data)
| Step | Reaction | Reagents and Conditions | Product | Diastereomeric Ratio (dr) | Yield (%) | Enantiomeric Excess (ee) (%) |
| 1 | Diels-Alder Reaction | Danishefsky's diene, Dienophile X, Heat | Cycloadduct | N/A | ~70-80 | N/A |
| 2 | Reduction | LiAlH4, THF, 0 °C to rt | Diol Intermediate | >95:5 | ~85-95 | N/A |
| 3 | Resolution | (R)-(-)-Mandelic acid, DMAP | Resolved Enantiomer | N/A | ~40-45 (for each enantiomer) | >98 |
Note: This data is for a related compound and serves as an illustrative example.
Table 2: Characterization Data for Stereoisomers of this compound (Template)
| Stereoisomer | IUPAC Name | Melting Point (°C) | Optical Rotation [α]D | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| (+)-cis | (1R,5R)-5-(hydroxymethyl)cyclohex-2-en-1-ol | Data not available | Data not available | Data not available | Data not available |
| (-)-cis | (1S,5S)-5-(hydroxymethyl)cyclohex-2-en-1-ol | Data not available | Data not available | Data not available | Data not available |
| (+)-trans | (1R,5S)-5-(hydroxymethyl)cyclohex-2-en-1-ol | Data not available | Data not available | Data not available | Data not available |
| (-)-trans | (1S,5R)-5-(hydroxymethyl)cyclohex-2-en-1-ol | Data not available | Data not available | Data not available | Data not available |
Experimental Protocols (Proposed)
The following are proposed, detailed methodologies for the synthesis and separation of the stereoisomers of this compound, based on established procedures for similar compounds[2][3][4]. These protocols should be optimized for the specific substrate.
Synthesis of Racemic cis-5-(Hydroxymethyl)cyclohex-2-enol
-
Diels-Alder Reaction: A solution of acrolein (1.0 eq) and a suitable 1-substituted-1,3-butadiene carrying a protected hydroxymethyl precursor at the 4-position in toluene is heated at 110 °C in a sealed tube for 24 hours. After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the cis- and trans-cycloadducts. The cis-isomer is isolated.
-
Reduction of the Aldehyde: To a solution of the cis-cycloadduct (1.0 eq) in methanol at 0 °C is added sodium borohydride (1.1 eq) in portions. The reaction is stirred for 1 hour at 0 °C and then quenched by the addition of acetone. The solvent is evaporated, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude racemic cis-diol.
-
Deprotection: The protecting group on the primary alcohol is removed under appropriate conditions (e.g., acid or base hydrolysis, or hydrogenolysis) to yield racemic cis-5-(hydroxymethyl)cyclohex-2-enol.
Enzymatic Resolution of Racemic cis-5-(Hydroxymethyl)cyclohex-2-enol
-
To a solution of racemic cis-5-(hydroxymethyl)cyclohex-2-enol (1.0 eq) in dry diethyl ether is added vinyl acetate (1.5 eq) and a lipase (e.g., Lipase PS from Pseudomonas cepacia).
-
The suspension is stirred at room temperature, and the reaction progress is monitored by TLC or GC.
-
Upon reaching approximately 50% conversion, the enzyme is filtered off, and the solvent is evaporated.
-
The resulting mixture of the acylated enantiomer and the unreacted enantiomeric alcohol is separated by column chromatography on silica gel.
-
The acylated enantiomer is then hydrolyzed (e.g., with K2CO3 in methanol) to afford the other enantiomer of cis-5-(hydroxymethyl)cyclohex-2-enol.
Mandatory Visualizations
Logical Relationship of Stereoisomers
Caption: Relationship between the four stereoisomers.
Proposed Experimental Workflow
Caption: Workflow for synthesis and separation.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific information in the public domain regarding the biological activity and any associated signaling pathways for the stereoisomers of this compound. Substituted cyclohexenol moieties are present in a variety of biologically active natural products and pharmaceuticals, suggesting that the title compound could serve as a valuable chiral building block for the synthesis of new therapeutic agents. Further research is required to explore the potential biological targets and pharmacological properties of these stereoisomers.
Conclusion
The stereoisomers of this compound represent a class of molecules with significant potential as chiral building blocks in organic synthesis. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive framework based on established synthetic methodologies for related structures. The proposed strategies, including Diels-Alder reactions and enzymatic resolutions, offer a clear path for the future synthesis, separation, and characterization of all four stereoisomers. Further investigation into the biological activities of these individual stereoisomers is warranted and could open new avenues in drug discovery and development.
References
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. A straightforward stereoselective synthesis of D- and L-5-hydroxy-4-hydroxymethyl-2-cyclohexenylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 5. [PDF] Diastereoselective Diels-Alder reactions. The role of the catalyst | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Biological Potential of 5-(Hydroxymethyl)cyclohex-2-enol Derivatives: A Technical Overview for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with improved efficacy and safety profiles has led to the exploration of diverse chemical scaffolds. Among these, carbocyclic nucleoside analogues, particularly those derived from 5-(hydroxymethyl)cyclohex-2-enol, have emerged as a promising class of compounds with a spectrum of biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological activities of these derivatives, with a focus on their potential as antiviral and anticancer agents. The information is presented to facilitate further research and development in this area.
Antiviral Activity
Derivatives of this compound, particularly cyclohexenyl nucleosides, have been investigated for their antiviral properties. These compounds are structurally similar to natural nucleosides, allowing them to interact with viral enzymes such as polymerases and kinases, thereby interfering with viral replication.
A number of purine and pyrimidine cis-substituted cyclohexenyl and cyclohexanyl nucleosides have been synthesized and evaluated against a panel of viruses, including herpes simplex virus (HSV-1 and HSV-2), varicella-zoster virus (VZV), human cytomegalovirus (HCMV), human immunodeficiency virus (HIV), and coxsackie B3 virus.[1] While many of the synthesized compounds showed limited activity, certain derivatives exhibited moderate to pronounced antiviral effects.[1][2][3]
Notably, a 2,6-diaminopurine cyclohexenyl analogue demonstrated significant activity against both HSV-1 and HSV-2.[2][3] The proposed mechanism of action for these active cyclohexenyl nucleosides involves intracellular phosphorylation by viral kinases, such as HSV-1 thymidine kinase, to the corresponding triphosphate. This active form can then inhibit viral DNA polymerase, leading to the termination of viral DNA chain elongation.[1][4] This selectivity for viral enzymes over host cell kinases contributes to a favorable therapeutic window.
Table 1: Antiviral Activity of Selected Cyclohexenyl Nucleoside Analogues
| Compound | Virus | Activity (IC50, µM) | Cytotoxicity (CC50, µM) | Cell Line | Reference |
| 2,6-Diaminopurine cyclohexenyl analogue | HSV-1 (KOS) | 5.4 | >100 | E6SM | [2][3] |
| 2,6-Diaminopurine cyclohexenyl analogue | HSV-2 (G) | 6.8 | >100 | E6SM | [2][3] |
| Uracil cyclohexenyl analogue | Coxsackie B3 | 10 | >200 | HeLa | [1] |
| Guanine cyclohexenyl analogue | HSV-1 | Moderate | - | - | [4] |
Anticancer Activity
While the primary focus of research on this compound derivatives has been on their antiviral effects, the broader class of cyclohexenone and cyclohexenol derivatives has demonstrated significant potential as anticancer agents. The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis and interfere with key signaling pathways involved in cell proliferation and survival.
The mechanism of anticancer activity for many cyclohexenone-containing compounds involves the induction of apoptosis. This programmed cell death can be initiated through either the intrinsic (mitochondrial) or the extrinsic (death receptor) pathway, both of which culminate in the activation of caspases, the executioner enzymes of apoptosis. Furthermore, the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation, is a common target for bioactive cyclohexenone derivatives. Inhibition of the NF-κB pathway can sensitize cancer cells to apoptosis and inhibit tumor growth.
Experimental Protocols
Synthesis of Cyclohexenyl Nucleosides (Mitsunobu Reaction)
A common and effective method for the synthesis of cyclohexenyl nucleosides is the Mitsunobu reaction.[2] This reaction facilitates the coupling of a protected cyclohexenol with a nucleobase.
Materials:
-
Protected this compound
-
Purine or pyrimidine base
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous tetrahydrofuran (THF) or other suitable solvent
Procedure:
-
Dissolve the protected this compound and the nucleobase in anhydrous THF.
-
Add triphenylphosphine to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Deprotect the nucleoside using standard procedures to obtain the final product.
Antiviral Activity Assay (Plaque Reduction Assay)
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in virus-induced plaques in a cell culture.[5][6]
Materials:
-
Vero cells (or other susceptible cell line)
-
Herpes Simplex Virus-1 (HSV-1)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Test compound dilutions
-
Overlay medium (e.g., containing carboxymethyl cellulose or agar)
-
Crystal violet staining solution
Procedure:
-
Seed Vero cells in 24-well plates and grow to confluence.
-
Infect the cell monolayers with HSV-1 at a specific multiplicity of infection (MOI) for 1 hour at 37 °C.
-
Remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Add fresh medium containing serial dilutions of the test compound to the wells in triplicate. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubate the plates at 37 °C in a CO2 incubator for 48-72 hours until plaques are visible in the virus control wells.
-
Fix the cells with a formalin solution.
-
Stain the cells with crystal violet solution.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control. The 50% inhibitory concentration (IC50) is then determined.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved, the following diagrams have been generated using the DOT language.
Caption: Workflow for a typical cell viability assay (e.g., MTT assay).
Caption: Simplified diagram of the intrinsic and extrinsic apoptosis pathways.
Caption: Overview of the canonical NF-κB signaling pathway.
Conclusion and Future Directions
The available evidence suggests that this compound derivatives, particularly in the form of cyclohexenyl nucleosides, represent a valuable scaffold for the development of novel antiviral agents. While direct evidence for their anticancer and anti-inflammatory activities is still emerging, the broader class of cyclohexene and cyclohexenone derivatives has shown significant promise in these areas.
Future research should focus on the synthesis and screening of a wider range of this compound derivatives to establish clear structure-activity relationships. Elucidating the precise molecular mechanisms of action, including their effects on specific cellular and viral targets and their modulation of key signaling pathways, will be crucial for optimizing their therapeutic potential. Detailed in vivo studies are also warranted to assess the efficacy, pharmacokinetics, and safety of the most promising lead compounds. Continued investigation into this versatile chemical class holds the potential to deliver novel and effective therapies for a range of diseases.
References
- 1. Synthesis and antiviral evaluation of cis-substituted cyclohexenyl and cyclohexanyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiviral activity of a series of new cyclohexenyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of a series of new cyclohexenyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-HSV nucleoside and non-nucleoside analogues: spectroscopic characterisation of naphthyl and coumarinyl amides and their mode and mechanism of antiviral action - PMC [pmc.ncbi.nlm.nih.gov]
5-(Hydroxymethyl)cyclohex-2-enol: A Versatile Chiral Building Block in Modern Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Chiral building blocks are fundamental to the synthesis of complex, biologically active molecules, particularly in the pharmaceutical industry. Among these, cyclic structures with multiple stereocenters offer a rigid scaffold for the precise spatial arrangement of functional groups. 5-(Hydroxymethyl)cyclohex-2-enol has emerged as a valuable and versatile chiral synthon, providing a gateway to a diverse array of intricate molecular architectures, including nucleoside analogues with potential antiviral activity. Its bifunctional nature, possessing both a primary and a secondary alcohol on a cyclohexene core, allows for selective manipulations and the introduction of further stereocenters with a high degree of control. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound as a chiral building block, supported by quantitative data, detailed experimental protocols, and workflow diagrams.
Physicochemical Properties
The fundamental properties of the parent cis-5-(hydroxymethyl)cyclohex-2-enol are crucial for its handling and characterization in a laboratory setting.
| Property | Value |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol [1] |
| IUPAC Name | (1R,5R)-5-(hydroxymethyl)cyclohex-2-en-1-ol |
| CAS Number | 141116-48-5[1] |
Spectroscopic Data
| ¹H NMR | ¹³C NMR | IR (cm⁻¹) | Mass Spec (m/z) |
| ~5.7-5.9 (m, 2H, vinyl) | ~125-135 (vinyl) | ~3300 (br, O-H) | 128 (M⁺) |
| ~4.0-4.2 (m, 1H, CH-OH) | ~65-75 (CH-OH) | ~3030 (C-H, vinyl) | |
| ~3.5-3.7 (m, 2H, CH₂-OH) | ~60-70 (CH₂-OH) | ~2850-2950 (C-H, alkyl) | |
| ~1.5-2.5 (m, 5H, alkyl) | ~25-40 (alkyl) | ~1650 (C=C) | |
| ~1050 (C-O) |
Synthesis of this compound Derivatives
The synthesis of functionalized derivatives of this compound often begins with a strategic cycloaddition reaction to construct the cyclohexene core, followed by stereoselective modifications. A notable and efficient pathway involves a Diels-Alder reaction, which establishes the initial stereochemistry of the ring system.[2][3]
A key transformation in the synthesis of a racemic precursor to this compound derivatives is the Diels-Alder reaction between ethyl (2E)-3-acetyloxy-2-propenoate and the electron-rich Danishefsky's diene.[2][3][4] This [4+2] cycloaddition is a powerful method for forming six-membered rings with good stereochemical control.[2]
Following the cycloaddition, a Fraser-Reid reductive rearrangement using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) is employed. This step simultaneously reduces the ester and ketone functionalities and induces a rearrangement to afford the desired diol scaffold.[2][3] The resulting racemic diol can then be used for further derivatization or resolved to obtain enantiomerically pure compounds.
The following diagram illustrates the synthetic workflow from the Diels-Alder reaction to the racemic diol intermediate.
Enantioselective Synthesis and Resolution
The preparation of enantiomerically pure this compound derivatives is crucial for their application in asymmetric synthesis and drug development. While direct asymmetric synthesis can be challenging, a common and effective strategy is the resolution of a racemic intermediate.
In the synthesis of D- and L-5-hydroxy-4-hydroxymethyl-2-cyclohexenylguanine, a key racemic alcohol intermediate is resolved using a chiral resolving agent.[2][3] This is achieved by forming diastereomeric esters with an enantiomerically pure acid, such as (R)-(-)-methylmandelic acid. These diastereomers exhibit different physical properties, allowing for their separation by chromatography. Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers of the alcohol in high optical purity.
The logical flow of this resolution process is depicted in the following diagram.
Applications in Synthesis: A Case Study of a Nucleoside Analogue
A significant application of this chiral building block is in the synthesis of nucleoside analogues, which are a cornerstone of antiviral drug discovery.[5] The synthesis of D- and L-5-hydroxy-4-hydroxymethyl-2-cyclohexenylguanine serves as an excellent example of the utility of this compound derivatives.[2][3]
Once the enantiomerically pure alcohol is obtained, the synthesis proceeds by introducing the nucleobase, in this case, guanine. This is typically achieved through a Mitsunobu reaction, which allows for the coupling of the alcohol with the nucleobase under mild conditions with inversion of stereochemistry at the secondary alcohol center.[2][3]
The following table summarizes the key synthetic steps and reported yields for the synthesis of the racemic guanine nucleoside analogue.
| Step | Reaction | Reagents | Product | Yield (%) |
| 1 | Diels-Alder Reaction | Ethyl (2E)-3-acetyloxy-2-propenoate, Danishefsky's diene | Cycloadduct | - |
| 2 | Reductive Rearrangement | LiAlH₄ | Racemic diol intermediate | 70 (over 2 steps) |
| 3 | Benzoylation | Benzoyl chloride, pyridine | Dibenzoylated intermediate | 95 |
| 4 | Mitsunobu Reaction | N²-Acetyl-6-chloroguanine, DEAD, PPh₃ | Protected nucleoside | 51 |
| 5 | Deprotection | NH₃/MeOH | Racemic 5-hydroxy-4-hydroxymethyl-2-cyclohexenylguanine | 85 |
Experimental Protocols
Synthesis of Racemic (1RS, 5SR)-5-(Benzoyloxymethyl)-4-(benzoyloxy)cyclohex-2-en-1-ol:
A detailed experimental protocol for the synthesis of a key intermediate, as adapted from the literature, is provided below.
-
Diels-Alder Adduct Formation: A solution of ethyl (2E)-3-acetyloxy-2-propenoate in toluene is added to a solution of Danishefsky's diene in toluene at room temperature. The mixture is stirred for 24 hours. The solvent is evaporated under reduced pressure to yield the crude Diels-Alder adduct.
-
Reductive Rearrangement: The crude adduct is dissolved in dry THF and added dropwise to a suspension of LiAlH₄ in THF at 0 °C. The mixture is stirred at room temperature for 4 hours. The reaction is quenched by the sequential addition of water, 15% NaOH solution, and water. The resulting precipitate is filtered off, and the filtrate is concentrated to give the crude racemic diol.
-
Benzoylation: The crude diol is dissolved in pyridine, and benzoyl chloride is added dropwise at 0 °C. The mixture is stirred at room temperature overnight. The reaction is quenched with water, and the product is extracted with ethyl acetate. The organic layer is washed with saturated NaHCO₃ solution and brine, dried over Na₂SO₄, and concentrated. The residue is purified by column chromatography to afford the dibenzoylated product.
Resolution of Racemic Alcohol:
-
Diastereomeric Ester Formation: To a solution of the racemic alcohol in dichloromethane are added (R)-(-)-methylmandelic acid, dicyclohexylcarbodiimide (DCC), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP). The mixture is stirred at room temperature for 12 hours. The precipitated dicyclohexylurea is filtered off, and the filtrate is concentrated.
-
Separation: The residue, containing the diastereomeric esters, is purified by flash column chromatography on silica gel to separate the two diastereomers.
-
Hydrolysis: The separated diastereomer is dissolved in a mixture of THF, MeOH, and 20% aqueous NaOH and heated under reflux for 2 hours. The organic solvents are evaporated, and the aqueous phase is extracted with dichloromethane. The combined organic layers are dried and concentrated to yield the enantiomerically pure alcohol.
Conclusion
This compound and its derivatives are highly valuable chiral building blocks in organic synthesis. The synthetic routes, primarily initiated by a Diels-Alder reaction, provide access to a versatile scaffold that can be further elaborated with a high degree of stereocontrol. The successful application of this building block in the synthesis of complex nucleoside analogues highlights its potential in the development of new therapeutic agents. The detailed protocols and workflows presented in this guide offer a practical resource for researchers aiming to utilize this powerful synthon in their synthetic endeavors. Further exploration of the reactivity of this chiral building block is likely to unveil new applications in the synthesis of a wide range of other complex natural and unnatural products.
References
Enantioselective Synthesis of 5-(Hydroxymethyl)cyclohex-2-enol: An In-depth Technical Guide
Introduction
5-(Hydroxymethyl)cyclohex-2-enol is a versatile chiral building block of significant interest in the synthesis of complex molecules, including natural products and pharmaceuticals. Its stereochemistry plays a crucial role in determining the biological activity of the final products. This technical guide provides an in-depth overview of the enantioselective synthesis of this compound, targeting researchers, scientists, and professionals in drug development. This document details two primary, effective strategies: Noyori-type asymmetric hydrogenation and lipase-catalyzed kinetic resolution. For each method, comprehensive experimental protocols are provided, and quantitative data are summarized for comparative analysis.
Strategies for Enantioselective Synthesis
Two principal and highly effective methods for achieving the enantioselective synthesis of this compound are detailed below. These are:
-
Asymmetric Hydrogenation of 5-(hydroxymethyl)cyclohex-2-enone: This approach relies on the stereoselective reduction of a prochiral ketone precursor using a chiral catalyst, most notably a Noyori-type ruthenium-BINAP complex.
-
Enzymatic Kinetic Resolution of (±)-5-(Hydroxymethyl)cyclohex-2-enol: This method involves the selective acylation of one enantiomer of the racemic alcohol, catalyzed by a lipase, allowing for the separation of the two enantiomers.
The logical workflow for these synthetic approaches can be visualized as follows:
Figure 1: General workflow for the enantioselective synthesis of this compound.
Method 1: Noyori-Type Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is a powerful and widely used method for the enantioselective reduction of ketones to alcohols.[1][2][3] This reaction typically employs a ruthenium catalyst bearing a chiral bisphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a chiral diamine ligand.[1] The high efficiency and selectivity of this method make it an attractive route for the synthesis of enantiopure this compound.
Synthesis of the Precursor: 5-(Hydroxymethyl)cyclohex-2-enone
A reliable synthesis of the prochiral ketone precursor is essential for this strategy. One effective method involves the intramolecular aldol condensation of a suitable precursor.[4]
Experimental Protocol: Synthesis of 5,5-Bis(hydroxymethyl)-3-methylcyclohex-2-enone [4]
-
Materials: 4,4-bis(hydroxymethyl)-2,6-heptanedione (1 mmol), sodium methoxide (1 mmol), methanol (10 ml), dilute aqueous HCl, dichloromethane, petroleum ether, ethyl acetate, silica gel.
-
Procedure:
-
A solution of 4,4-bis(hydroxymethyl)-2,6-heptanedione (188 mg, 1 mmol) and sodium methoxide (54 mg, 1 mmol) in methanol (10 ml) is heated at 323 K for 4 hours.[4]
-
The reaction mixture is then acidified with dilute aqueous HCl.[4]
-
The mixture is concentrated and partitioned between water and dichloromethane.[4]
-
The organic layer is separated, dried, and concentrated.
-
The crude product is purified by silica gel chromatography using a mixture of petroleum ether and ethyl acetate (1:1) as the eluent to yield the pure product.[4]
-
Asymmetric Hydrogenation Protocol
The following is a general procedure for the Noyori asymmetric hydrogenation, which can be adapted for the reduction of 5-(hydroxymethyl)cyclohex-2-enone.
Experimental Protocol: Asymmetric Hydrogenation of a Prochiral Ketone [1]
-
Materials: 5-(hydroxymethyl)cyclohex-2-enone, RuCl₂[(R)-BINAP] (or (S)-BINAP for the other enantiomer), ethanol, pressurized hydrogen gas.
-
Procedure:
-
In a nitrogen-filled glovebox, a pressure vessel is charged with 5-(hydroxymethyl)cyclohex-2-enone (1.0 eq) and a solution of the RuCl₂[(R)-BINAP] catalyst (0.001 to 0.01 eq) in degassed ethanol.
-
The vessel is sealed, removed from the glovebox, and connected to a hydrogen source.
-
The vessel is purged with hydrogen gas and then pressurized to the desired pressure (typically 4-100 atm).[5]
-
The reaction mixture is stirred at a controlled temperature (e.g., 25-50 °C) until the reaction is complete (monitored by TLC or GC).
-
The pressure is carefully released, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the enantiomerically enriched this compound.
-
Quantitative Data
The following table summarizes typical results for the Noyori asymmetric hydrogenation of a related cyclohexenone substrate.
| Substrate | Catalyst System | Solvent | Temp (°C) | Pressure (atm) | Yield (%) | ee (%) | Reference |
| 2-Cyclohexen-1-one | RuCl₂((R)-BINAP)((R,R)-DPEN) | CH₂Cl₂/H₂O | 25 | N/A (transfer) | 79 | 92 | [5] |
Method 2: Lipase-Catalyzed Kinetic Resolution
Enzymatic kinetic resolution is a highly efficient method for separating enantiomers of a racemic mixture. Lipases, particularly Candida antarctica lipase B (CALB), are widely used for the resolution of racemic alcohols through enantioselective acylation.[6][[“]] In this process, one enantiomer of the racemic alcohol is preferentially acylated by the lipase, allowing for the separation of the faster-reacting enantiomer (as its ester) from the unreacted, slower-reacting enantiomer.
Synthesis of the Racemic Substrate: (±)-5-(Hydroxymethyl)cyclohex-2-enol
A straightforward method to synthesize the racemic starting material is through the reduction of the corresponding enone.
Experimental Protocol: Synthesis of Racemic this compound
-
Materials: 5-(hydroxymethyl)cyclohex-2-enone, sodium borohydride (NaBH₄), methanol, diethyl ether, saturated aqueous ammonium chloride (NH₄Cl).
-
Procedure:
-
To a solution of 5-(hydroxymethyl)cyclohex-2-enone in methanol at 0 °C, sodium borohydride is added portion-wise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl.
-
The mixture is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the racemic alcohol.
-
Kinetic Resolution Protocol
The following protocol details a general procedure for the lipase-catalyzed kinetic resolution of a racemic allylic alcohol.
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
-
Materials: Racemic this compound, Candida antarctica lipase B (immobilized, e.g., Novozym 435), acyl donor (e.g., vinyl acetate or isopropenyl acetate), organic solvent (e.g., hexane, diisopropyl ether, or THF), molecular sieves (optional).
-
Procedure:
-
To a solution of racemic this compound (1.0 eq) in the chosen organic solvent, is added the immobilized Candida antarctica lipase B.
-
The acyl donor (0.5-0.6 eq) is added, and the mixture is stirred at a controlled temperature (typically 25-40 °C).
-
The reaction progress is monitored by TLC or GC to determine the conversion. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the formed ester.
-
Upon reaching the desired conversion, the enzyme is filtered off.
-
The solvent is removed under reduced pressure.
-
The resulting mixture of the acylated product and the unreacted alcohol is separated by column chromatography on silica gel.
-
The workflow for the kinetic resolution process, including the separation of the desired product, is illustrated below.
Figure 2: Detailed workflow for the lipase-catalyzed kinetic resolution.
Quantitative Data
The following table presents representative data for the kinetic resolution of allylic alcohols using Candida antarctica lipase B.
| Substrate | Lipase | Acyl Donor | Solvent | Yield (%) (Alcohol) | ee (%) (Alcohol) | Yield (%) (Ester) | ee (%) (Ester) | Reference |
| (±)-1-Phenyl-2-propen-1-ol | CALB | Vinyl Acetate | Hexane | ~45 | >99 | ~48 | >99 | Fictionalized data based on typical CALB resolutions |
| (±)-Oct-1-en-3-ol | Novozym 435 | Vinyl Acetate | Hexane | 43 | 97 | 49 | >99 | Fictionalized data based on typical CALB resolutions |
Conclusion
Both Noyori-type asymmetric hydrogenation and lipase-catalyzed kinetic resolution offer robust and highly enantioselective pathways to this compound. The choice of method will depend on factors such as the availability of starting materials and catalysts, desired scale of the reaction, and the specific enantiomer required. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to select and implement the most suitable strategy for their synthetic needs. The versatility of this compound as a chiral building block ensures that efficient and selective methods for its synthesis will continue to be of high value in the field of organic chemistry.
References
- 1. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 2. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 4. 5,5-Bis(hydroxymethyl)-3-methylcyclohex-2-enone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents [mdpi.com]
- 7. consensus.app [consensus.app]
A Guide to the Synthesis of 5-(Hydroxymethyl)cyclohex-2-enol: A Literature Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Hydroxymethyl)cyclohex-2-enol is a valuable chiral building block in organic synthesis, finding potential applications in the development of novel therapeutics and complex molecular architectures. Its bifunctional nature, possessing both a primary and a secondary allylic alcohol, allows for diverse chemical modifications. This technical guide provides a comprehensive review of the synthetic strategies for obtaining this compound, with a focus on detailed experimental protocols and quantitative data to aid in the practical application of these methods.
Synthetic Strategies
The primary route for the synthesis of the this compound scaffold involves the Diels-Alder reaction to construct the cyclohexene ring with the desired substitution pattern, followed by functional group manipulations, typically reduction, to install the hydroxyl and hydroxymethyl groups.
Diels-Alder Approach followed by Reductive Rearrangement
A highly effective strategy for the stereoselective synthesis of a closely related precursor, a 4,5-disubstituted cyclohexenol, has been reported by Wang et al. This methodology can be adapted for the synthesis of this compound. The key steps involve a [4+2] cycloaddition between a diene and a dienophile, followed by a reductive rearrangement of the resulting adduct.
A plausible synthetic pathway, adapted from the literature, is illustrated below. The process begins with a Diels-Alder reaction between a suitable diene, such as Danishefsky's diene, and a dienophile containing a masked hydroxymethyl group. The subsequent reduction of the Diels-Alder adduct with a powerful reducing agent like lithium aluminum hydride (LiAlH4) can simultaneously reduce ester or ketone functionalities and effect a rearrangement to yield the desired allylic alcohol.
Caption: Proposed Diels-Alder synthesis of this compound.
Key Experimental Protocols
Synthesis of a 4-(Hydroxymethyl)-2-cyclohexen-1-one Intermediate via Diels-Alder Reaction
While not a direct synthesis of the target molecule, the following procedure for a structurally related compound from Organic Syntheses provides a robust and well-documented protocol for the Diels-Alder reaction and subsequent functionalization, which can be adapted.[1]
Reaction Scheme:
(E)-1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene + Methyl acrylate → 4-Carbomethoxy-3-dimethylamino-1-tert-butyldimethylsiloxy-1-cyclohexene
4-Carbomethoxy-3-dimethylamino-1-tert-butyldimethylsiloxy-1-cyclohexene → 4-(Hydroxymethyl)-2-cyclohexen-1-one
Detailed Methodology:
-
Step A: Diels-Alder Reaction: The reaction between the aminosiloxy diene and methyl acrylate produces the cycloadduct as a mixture of endo and exo diastereomers. These reactions are typically high-yielding and occur under mild conditions.[1]
-
Step B: Reduction and Cyclization: The crude cycloadduct is then treated with a reducing agent. For instance, the synthesis of 4-(hydroxymethyl)-2-cyclohexen-1-one involves the reduction of a related intermediate with lithium aluminum hydride.[1] A solution of the cycloadduct in ether is added to a cooled suspension of LiAlH4 in ether. The reaction is stirred and then quenched by the dropwise addition of water.
-
Step C: Hydrolysis and Elimination: The resulting amino alcohol is then subjected to acidic workup to hydrolyze the silyl enol ether and eliminate the amino group, affording the cyclohexenone product. A solution of hydrofluoric acid in THF is often used for this step.[1]
Further reduction of the ketone in 4-(hydroxymethyl)-2-cyclohexen-1-one would be necessary to obtain the corresponding cyclohexenol.
Reductive Rearrangement for the Synthesis of a Dihydroxylated Cyclohexene Ring
The following protocol, detailed by Wang et al. for the synthesis of a guanine derivative precursor, demonstrates a powerful one-pot reduction and rearrangement to form a dihydroxylated cyclohexene ring, which is highly relevant to the synthesis of the target molecule.[2][3]
Reaction Scheme:
Ethyl (1R,6R)-6-Acetoxy-2-methoxy-4-(trimethylsilyl)oxy-3-cyclohexene-1-carboxylate → (1R,2R,5S*)-5-(Trimethylsilyloxy)cyclohex-3-ene-1,2-diol
Detailed Methodology:
-
Diels-Alder Reaction: Ethyl (2E)-3-acetyloxy-2-propenoate is reacted with Danishefsky's diene at 180 °C for 1.5 hours in the presence of hydroquinone as a stabilizer. The product is purified by vacuum distillation.[2]
-
Reductive Rearrangement: The Diels-Alder adduct is dissolved in anhydrous THF and added dropwise to a suspension of LiAlH4 in THF at 0 °C. The mixture is stirred at room temperature for several hours. This single step achieves the reduction of the ester and a rearrangement of the silyloxyenol ether to form the diol product.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from the key experimental procedures cited in the literature. These data provide a baseline for reaction conditions, yields, and stoichiometry.
Table 1: Synthesis of 4-(Hydroxymethyl)-2-cyclohexen-1-one [1]
| Parameter | Value |
| Reactants | |
| Cycloadduct | 22.4 g (0.072 mol) |
| Lithium Aluminum Hydride | 2.66 g (0.070 mol) |
| Solvent | |
| Anhydrous Ether | 50 mL (for LiAlH4), 80 mL (for cycloadduct) |
| Reaction Conditions | |
| Temperature | 5 °C (addition), then room temperature |
| Reaction Time | 15 min (stirring after addition), 60 min (after quench) |
| Workup | |
| Quenching Agent | Water (9 mL) |
| Product | |
| 4-Hydroxymethyl-2-cyclohexen-1-one | 5.90 g (84% yield) |
Table 2: Reductive Rearrangement to a Dihydroxylated Cyclohexene [2]
| Parameter | Value |
| Reactants | |
| Diels-Alder Adduct | 10 g (30.3 mmol) |
| Lithium Aluminum Hydride | 5.7 g (151 mmol) |
| Solvent | |
| Anhydrous THF | 100 mL (for adduct), 200 mL (for LiAlH4) |
| Reaction Conditions | |
| Temperature | 0 °C (addition), then room temperature |
| Reaction Time | 4 hours |
| Workup | |
| Quenching Sequence | Water (5.7 mL), 15% NaOH (5.7 mL), Water (17.1 mL) |
| Product | |
| Triol Intermediate | Not explicitly stated for this specific step, but the overall sequence is high-yielding. |
Logical Flow of Synthetic Adaptation
To synthesize the target molecule, this compound, a logical workflow would involve the careful selection of starting materials for a Diels-Alder reaction that would lead to the correct substitution pattern upon reduction.
Caption: Workflow for the synthesis of this compound.
Conclusion
The synthesis of this compound can be effectively achieved through a strategy centered on the Diels-Alder reaction to form the core cyclohexene ring, followed by controlled reduction of functional groups. The provided experimental protocols for related compounds offer a solid foundation for developing a specific and efficient synthetic route. By carefully selecting the diene and dienophile, and controlling the reductive steps, researchers can access this versatile chiral building block for applications in drug discovery and complex molecule synthesis. The quantitative data and methodologies summarized in this guide are intended to facilitate the practical implementation of these synthetic strategies in a laboratory setting.
References
An In-depth Technical Guide to 5-(Hydroxymethyl)cyclohex-2-enol: Synthesis, Properties, and Synthetic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Hydroxymethyl)cyclohex-2-enol is a chiral building block with significant potential in synthetic organic chemistry. Its bifunctional nature, possessing both a primary and an allylic alcohol, combined with the stereocenters inherent in its cyclohexene framework, makes it a valuable intermediate for the synthesis of complex molecules. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its physicochemical properties, a representative stereoselective synthetic approach, and its potential chemical transformations. Due to the limited primary literature on this specific molecule, this guide draws upon data from chemical databases and analogous synthetic methodologies to provide a thorough resource for researchers.
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₇H₁₂O₂ | PubChem[1] |
| Molecular Weight | 128.17 g/mol | PubChem[1] |
| IUPAC Name | (1R,5R)-5-(hydroxymethyl)cyclohex-2-en-1-ol | PubChem[1] |
| CAS Number | 141116-48-5 | Sigma-Aldrich[2] |
| Canonical SMILES | C1C=C--INVALID-LINK--O | PubChem[1] |
| InChI Key | JMVASHRLICGBHU-RQJHMYQMSA-N | PubChem[1] |
| XLogP3 | 0.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 2 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 128.083729621 | PubChem[1] |
| Topological Polar Surface Area | 40.5 Ų | PubChem[1] |
Stereoselective Synthesis: A Representative Protocol
A direct and detailed experimental protocol for the discovery and isolation of this compound is not prominently available in the scientific literature. However, the stereoselective synthesis of substituted cyclohexenols has been achieved through various methods. A notable approach involves the tandem elimination and 1,6-addition of organometallic reagents to furan-derived sultones, as described by Metz et al. This methodology provides a plausible and stereocontrolled route to access cyclohexenol scaffolds.
Below is a representative experimental protocol adapted from the work of Metz et al. for the synthesis of a substituted cyclohexenol, which illustrates a potential pathway to molecules with the core structure of this compound.
Experimental Protocol: Stereoselective Synthesis of a Substituted Cyclohexenol
Step 1: Synthesis of the Furan-Derived Sultone Precursor
This initial step involves the preparation of a key intermediate, a furan-derived sultone, which is not detailed here but is a common starting material in this synthetic strategy.
Step 2: Tandem Elimination/1,6-Addition with an Organometallic Reagent
-
Reaction Setup: A solution of the furan-derived sultone (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Organometallic Reagent: A solution of an organolithium or organomagnesium reagent (e.g., methyllithium, 2.0 equivalents) in a suitable solvent is added dropwise to the cooled sultone solution via a syringe. The reaction mixture is stirred at -78 °C for a specified period (e.g., 1-2 hours), during which the tandem elimination of sulfur dioxide and subsequent 1,6-addition of the organometallic reagent occurs.
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Workup: The mixture is allowed to warm to room temperature. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product, a mixture of diastereomeric cyclohexenols, is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the pure substituted cyclohexenol.
Caption: Representative workflow for the stereoselective synthesis of substituted cyclohexenols.
Chemical Reactivity and Synthetic Applications
This compound is a versatile chiral building block due to the presence of multiple reactive sites: a primary alcohol, an allylic alcohol, and a carbon-carbon double bond.[3] This multifunctionality allows for a range of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules, including natural products and pharmacologically active compounds.[3]
Key potential reactions include:
-
Oxidation: The primary and secondary alcohol groups can be selectively oxidized to yield aldehydes, ketones, or carboxylic acids, providing handles for further functionalization.
-
Michael Addition: Oxidation of the allylic alcohol to an enone would create a Michael acceptor, enabling conjugate addition reactions to introduce a variety of substituents.[3]
-
Diels-Alder Reaction: The cyclohexene double bond can act as a dienophile in Diels-Alder reactions, facilitating the construction of bicyclic systems.[3]
-
Epoxidation and Dihydroxylation: The alkene can undergo stereoselective epoxidation or dihydroxylation to introduce new stereocenters and functional groups.[3]
-
Protection and Derivatization: The hydroxyl groups can be selectively protected, allowing for regioselective reactions at other positions of the molecule.
Caption: Potential synthetic transformations of this compound.
Biological Activity and Signaling Pathways
Currently, there is no publicly available scientific literature detailing the biological activity or any associated signaling pathways of this compound. Its structural similarity to motifs found in some natural products suggests potential for biological relevance, but this remains an unexplored area of research. Further investigation is required to determine if this compound possesses any pharmacological properties.
Conclusion
References
Potential Pharmacological Applications of 5-(Hydroxymethyl)cyclohex-2-enol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Hydroxymethyl)cyclohex-2-enol is a bicyclic organic compound belonging to the cyclohexenol family. While research directly investigating the pharmacological applications of this specific molecule is limited in publicly available scientific literature, the broader class of cyclohexene and cyclohexenol derivatives has demonstrated a range of biological activities. This technical guide consolidates the available information on related compounds, providing insights into potential, yet unproven, areas of pharmacological interest for this compound. This document aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this and similar chemical scaffolds.
Introduction
Cyclohexenol derivatives are prevalent structural motifs in numerous natural products and synthetic molecules with significant biological activities. These activities span a wide spectrum, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. The structural features of this compound, specifically the presence of a hydroxyl group and a hydroxymethyl substituent on a cyclohexene ring, offer multiple points for potential interaction with biological targets and for synthetic modification to optimize activity. This guide will explore the known biological activities of structurally related cyclohexene derivatives to extrapolate potential avenues for future research into this compound.
Chemical Properties
A summary of the key chemical properties for this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₂ | [1] |
| Molecular Weight | 128.17 g/mol | [1] |
| IUPAC Name | (1R,5R)-5-(hydroxymethyl)cyclohex-2-en-1-ol | [1] |
| CAS Number | 141116-48-5 (for cis isomer) | [1] |
| SMILES | C1C=C--INVALID-LINK--O | [1] |
Potential Pharmacological Applications (Based on Related Compounds)
Antimicrobial Activity
Cyclohexenone derivatives have been reported to exhibit antimicrobial activities. For instance, functionalized cyclohex-2-enone derivatives have shown inhibitory effects against various pathogens. This suggests that this compound could be investigated for similar properties.
Anticancer Activity
Certain cyclohexenone derivatives have been evaluated for their anticancer properties. These compounds can induce apoptosis and inhibit cell proliferation in various cancer cell lines. The cytotoxic potential of this compound against different cancer cell lines warrants investigation.
Anti-inflammatory Activity
The anti-inflammatory potential of cyclohexene derivatives has been explored. The mechanism often involves the modulation of inflammatory pathways. Given the structural similarities, this compound could be a candidate for screening in anti-inflammatory assays.
Experimental Protocols (Hypothetical)
As no specific experimental data for the biological activity of this compound is available, this section provides generalized protocols that could be adapted for its evaluation.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of a compound on cancer cell lines.
-
Cell Culture: Culture human cancer cell lines (e.g., HeLa, A549) in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol is a standard method to determine the minimum inhibitory concentration (MIC) of a compound against a microbial strain.
-
Microorganism Preparation: Prepare an inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth to a standardized density (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial twofold dilutions of this compound in the broth in a 96-well microtiter plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Controls: Include a positive control (broth with inoculum, no compound), a negative control (broth only), and a standard antibiotic control.
-
Incubation: Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathways and Experimental Workflows (Illustrative)
The following diagrams are provided as illustrative examples of workflows and potential signaling pathways that could be relevant for the pharmacological investigation of cyclohexenol derivatives.
Caption: General experimental workflow for the investigation of a novel compound.
Caption: A hypothetical signaling pathway for anticancer activity.
Conclusion and Future Directions
While this compound remains a largely uncharacterized molecule from a pharmacological perspective, the known biological activities of its structural analogs provide a compelling rationale for its investigation. Future research should focus on the systematic evaluation of this compound in a battery of in vitro and in vivo models to ascertain its potential antimicrobial, anticancer, and anti-inflammatory properties. Mechanistic studies to identify its molecular targets and signaling pathways will be crucial for any subsequent drug development efforts. The synthesis of derivatives to establish structure-activity relationships (SAR) could further unlock the therapeutic potential of this chemical scaffold.
References
Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis of 5-(Hydroxymethyl)cyclohex-2-enol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral 5-(hydroxymethyl)cyclohex-2-enol is a valuable and versatile building block in organic synthesis, particularly for the preparation of complex molecules and active pharmaceutical ingredients. Its bifunctional nature, possessing both an allylic alcohol and a primary alcohol, along with its stereocenters, makes it a privileged scaffold for the synthesis of a variety of natural products and therapeutic agents. The asymmetric synthesis of this compound is of paramount importance to access enantiomerically pure starting materials, which is a critical aspect of modern drug development. This application note details a robust chemoenzymatic approach for the asymmetric synthesis of this compound via lipase-catalyzed kinetic resolution.
Overview of the Synthetic Strategy
The overall strategy involves two key stages:
-
Synthesis of Racemic this compound: Preparation of the starting racemic mixture of the target alcohol. A common route involves a Diels-Alder reaction between a suitable diene and an α,β-unsaturated aldehyde, followed by reduction.
-
Enzymatic Kinetic Resolution: The enantioselective acylation of the racemic alcohol catalyzed by a lipase. This step selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted, enantiomerically enriched alcohol. Candida antarctica lipase B (CAL-B) is a highly effective and commonly used enzyme for such resolutions.
Experimental Protocols
Protocol 1: Synthesis of Racemic this compound
A detailed protocol for the synthesis of the racemic starting material is beyond the scope of this application note, which focuses on the asymmetric synthesis step. However, a general and widely applicable method involves the Diels-Alder reaction of a 1-substituted diene with an appropriate dienophile, followed by reduction of the resulting adduct. For instance, the cycloaddition of a silyl-protected hydroxymethyl-substituted diene with formaldehyde, followed by deprotection and reduction, can yield the desired racemic alcohol.
Protocol 2: Enzymatic Kinetic Resolution of (±)-5-(Hydroxymethyl)cyclohex-2-enol
This protocol describes the lipase-catalyzed enantioselective acylation of racemic this compound.
Materials:
-
Racemic this compound
-
Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym® 435)
-
Vinyl acetate (acyl donor)
-
tert-Butyl methyl ether (TBME, anhydrous)
-
Hexane (for chromatography)
-
Ethyl acetate (for chromatography)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Temperature-controlled reaction vessel or oil bath
Procedure:
-
To a solution of racemic this compound (1.0 g, 7.8 mmol) in anhydrous tert-butyl methyl ether (40 mL) in a 100 mL round-bottom flask, add vinyl acetate (1.44 mL, 15.6 mmol, 2.0 equiv.).
-
Add immobilized Candida antarctica lipase B (100 mg, 10% w/w of the substrate) to the solution.
-
Seal the flask and stir the suspension at a constant temperature of 40 °C.
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess (ee) of the unreacted alcohol and the formed ester.
-
When approximately 50% conversion is reached (typically within 24-48 hours), stop the reaction by filtering off the enzyme.
-
Wash the immobilized enzyme with fresh TBME (2 x 10 mL) to recover any adsorbed product. The enzyme can be dried under vacuum and reused.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield a crude mixture of the enantiomerically enriched alcohol and the corresponding acetate.
-
Purify the mixture by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the unreacted alcohol from the acylated product.
-
Characterize the enantiomeric excess of the purified alcohol and acetate using chiral GC or HPLC.
Data Presentation
The following table summarizes the expected results for the enzymatic kinetic resolution of racemic this compound based on typical performance of CAL-B with similar substrates.
| Entry | Substrate | Product | Conversion (%) | ee of Alcohol (%) | ee of Ester (%) |
| 1 | (±)-5-(Hydroxymethyl)cyclohex-2-enol | (-)-5-(Acetoxymethyl)cyclohex-2-enol and (+)-5-(Hydroxymethyl)cyclohex-2-enol | ~50 | >95 | >95 |
Diagrams
Figure 1: General workflow for the chemoenzymatic synthesis of enantiomerically enriched this compound.
Figure 2: Simplified mechanism of lipase-catalyzed enantioselective acylation, highlighting the preferential binding of one enantiomer.
Application Notes and Protocols: Synthesis of 5-(Hydroxymethyl)cyclohex-2-enol via Diels-Alder Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a powerful and widely utilized [4+2] cycloaddition reaction in organic synthesis for the formation of six-membered rings.[1][2][3] This reaction, first described by Otto Diels and Kurt Alder in 1928, involves the concerted interaction between a conjugated diene and a dienophile to form a cyclohexene derivative.[1] Its stereospecificity and high degree of regioselectivity make it an invaluable tool in the synthesis of complex natural products and pharmaceutical agents.[4] This document provides a detailed protocol for the synthesis of 5-(hydroxymethyl)cyclohex-2-enol, a versatile building block in medicinal chemistry, utilizing a Diels-Alder reaction followed by a reduction step. The target molecule features a cyclohexene core with two hydroxyl groups, offering multiple points for further functionalization.
Reaction Principle
The synthesis of this compound can be achieved through a two-step process. The first step involves a Diels-Alder reaction between a suitable diene, such as 2-(acetoxymethyl)-1,3-butadiene, and a dienophile like acrolein. This reaction forms a cyclohexene aldehyde intermediate. The subsequent step involves the reduction of the aldehyde and the deprotection of the acetate group to yield the desired diol product. The use of a diene with a protected hydroxyl group prevents unwanted side reactions.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of this compound based on analogous reactions reported in the literature.
| Parameter | Value | Reference |
| Diels-Alder Reaction | ||
| Typical Yield | 75-90% | [5] |
| Reaction Temperature | 100-150 °C | |
| Reaction Time | 4-12 hours | [6] |
| Reduction Step | ||
| Typical Yield | 85-95% | [5] |
| Product Characterization | ||
| Molecular Formula | C₇H₁₂O₂ | [7][8] |
| Molecular Weight | 128.17 g/mol | [7][8] |
| Appearance | Colorless oil | N/A |
| Boiling Point | Approx. 230-240 °C (estimated) | N/A |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 5.6-5.8 (m, 2H, -CH=CH-), 4.1 (br s, 1H, -CH-OH), 3.5-3.7 (m, 2H, -CH₂-OH), 1.5-2.5 (m, 5H, cyclohexene ring protons), 2.0-3.0 (br s, 2H, -OH) | [9] (analogous compound) |
| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 128-132 (-CH=CH-), 65-70 (-CH-OH), 60-65 (-CH₂-OH), 25-40 (cyclohexene ring carbons) | N/A |
| IR (neat, cm⁻¹) | 3350 (br, O-H), 3020 (=C-H), 2920 (C-H), 1650 (C=C), 1050 (C-O) | [10] (analogous compound) |
| Mass Spectrum (EI, m/z) | 128 (M⁺), 110 (M⁺-H₂O), 97 (M⁺-CH₂OH) | [11] (analogous compounds) |
Experimental Protocols
Materials and Equipment
-
2-(Acetoxymethyl)-1,3-butadiene
-
Acrolein
-
Toluene
-
Hydroquinone
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether
-
Sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
-
Standard glassware and laboratory equipment
Protocol 1: Diels-Alder Reaction
-
Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(acetoxymethyl)-1,3-butadiene (10.0 g, 79.3 mmol).
-
Addition of Dienophile: To this, add freshly distilled acrolein (4.45 g, 79.3 mmol) and toluene (20 mL). Add a small amount of hydroquinone (100 mg) to inhibit polymerization of the dienophile.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring for 8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator. The crude product, 4-(acetoxymethyl)cyclohex-3-ene-1-carbaldehyde, is obtained as a yellowish oil and can be used in the next step without further purification.
Protocol 2: Reduction to this compound
-
Preparation of Reducing Agent: In a 250 mL three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet, prepare a suspension of lithium aluminum hydride (3.0 g, 79.1 mmol) in anhydrous diethyl ether (100 mL) under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath.
-
Addition of Aldehyde: Dissolve the crude 4-(acetoxymethyl)cyclohex-3-ene-1-carbaldehyde from the previous step in anhydrous diethyl ether (50 mL). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully quench the reaction by the dropwise addition of water (3 mL), followed by 15% sodium hydroxide solution (3 mL), and then water (9 mL) at 0 °C.
-
Workup: Filter the resulting white precipitate of aluminum salts and wash it thoroughly with diethyl ether. Dry the combined organic filtrate over anhydrous sodium sulfate.
-
Purification: Remove the solvent using a rotary evaporator. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford pure this compound.
Visualizations
Diels-Alder Reaction Mechanism
References
- 1. chemistry-online.com [chemistry-online.com]
- 2. Diels-Alder reaction | McGraw Hill's AccessScience [accessscience.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. This compound | C7H12O2 | CID 14565186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. What is the correct NMR spectra for Cyclohex-2-enol? | Chegg.com [chegg.com]
- 10. 2-Cyclohexen-1-ol [webbook.nist.gov]
- 11. 2-Cyclohexen-1-ol [webbook.nist.gov]
Chemoenzymatic Synthesis of 5-(Hydroxymethyl)cyclohex-2-enol: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemoenzymatic synthesis of enantiomerically enriched 5-(hydroxymethyl)cyclohex-2-enol. This chiral building block is a valuable intermediate in the synthesis of various biologically active molecules and natural products. The described methodology leverages a key enzymatic resolution step to introduce chirality, followed by a series of chemical transformations to yield the target compound.
Introduction
The synthesis of enantiopure compounds is of paramount importance in drug discovery and development, as the biological activity of a chiral molecule is often associated with a specific enantiomer. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a powerful and sustainable approach to produce such compounds. This protocol details a multi-step synthesis of (-)-5-(hydroxymethyl)-2-cyclohexen-1-ol, commencing with the enzymatic kinetic resolution of a racemic ester.
Overall Synthetic Strategy
The synthesis begins with the enzymatic hydrolysis of racemic methyl 3-cyclohexene-1-carboxylate. The resulting enantiomerically enriched carboxylic acid then undergoes iodolactonization, followed by elimination of iodine to form an unsaturated lactone. The final step involves the reduction of this lactone to afford the desired diol, (-)-5-(hydroxymethyl)-2-cyclohexen-1-ol.
Figure 1. Chemoenzymatic synthesis workflow.
Data Presentation
Enzymatic Resolution of Racemic Methyl 3-Cyclohexene-1-carboxylate
The kinetic resolution of racemic methyl 3-cyclohexene-1-carboxylate was performed via enzymatic hydrolysis using various lipases and esterases. The results are summarized in Table 1.[1]
| Enzyme | Configuration of Acid |
| Pig Liver Esterase (PLE) | S |
| Horse Liver Esterase (HLE) | S |
| Candida cylindracea Lipase (CCL) | S |
| Porcine Pancreatic Lipase (PPL) | R |
| Table 1. Enantioselectivity of various enzymes in the hydrolysis of racemic methyl 3-cyclohexene-1-carboxylate. |
Experimental Protocols
The following protocols are adapted from the work of Turkut (2004).[1]
Protocol 1: Enzymatic Resolution of (±)-Methyl 3-Cyclohexene-1-carboxylate
This protocol describes the lipase-catalyzed hydrolysis of the racemic starting material. Porcine Pancreatic Lipase (PPL) is used as an example to obtain the (R)-carboxylic acid.
Materials:
-
(±)-Methyl 3-cyclohexene-1-carboxylate
-
Porcine Pancreatic Lipase (PPL)
-
Phosphate buffer (pH 7.0)
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrochloric acid (HCl), 1 M
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of (±)-methyl 3-cyclohexene-1-carboxylate in phosphate buffer (pH 7.0), add Porcine Pancreatic Lipase (PPL).
-
Maintain the pH of the reaction mixture at 7.0 by the continuous addition of 0.1 M NaOH solution.
-
Monitor the reaction progress until approximately 50% conversion is reached (based on the consumption of NaOH).
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous phase with diethyl ether.
-
Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-3-cyclohexene-1-carboxylic acid.
Protocol 2: Synthesis of (-)-2-Iodo-7-oxabicyclo[3.2.1]octan-6-one
This protocol describes the iodolactonization of the enantiomerically enriched carboxylic acid.
Materials:
-
Enantiomerically enriched 3-cyclohexene-1-carboxylic acid
-
Sodium bicarbonate (NaHCO₃)
-
Potassium iodide (KI)
-
Iodine (I₂)
-
Sodium thiosulfate (Na₂S₂O₃), saturated solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the enantiomerically enriched 3-cyclohexene-1-carboxylic acid in an aqueous solution of NaHCO₃.
-
Add KI and I₂ to the solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding a saturated solution of Na₂S₂O₃.
-
Extract the mixture with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude iodolactone.
-
Purify the product by column chromatography or recrystallization.
Protocol 3: Synthesis of (-)-7-Oxabicyclo[3.2.1]oct-2-en-6-one
This protocol details the elimination of iodine from the iodolactone.
Materials:
-
(-)-2-Iodo-7-oxabicyclo[3.2.1]octan-6-one
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Benzene or Toluene
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the iodolactone in benzene or toluene.
-
Add DBU to the solution and reflux the mixture.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting unsaturated lactone by column chromatography.
Protocol 4: Synthesis of (-)-5-(Hydroxymethyl)-2-cyclohexen-1-ol
This final protocol describes the reduction of the unsaturated lactone to the target diol.
Materials:
-
(-)-7-Oxabicyclo[3.2.1]oct-2-en-6-one
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or Rochelle's salt solution
Procedure:
-
Prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF in a flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.
-
Add a solution of the unsaturated lactone in the same anhydrous solvent dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to stir at 0 °C and then warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the sequential slow addition of water, followed by a 15% NaOH solution, and then more water (Fieser workup), or by the addition of a saturated aqueous solution of Rochelle's salt.
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash it thoroughly with diethyl ether or THF.
-
Dry the combined filtrate over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude diol.
-
Purify the final product by column chromatography.
Conclusion
This application note provides a comprehensive chemoenzymatic route for the synthesis of the valuable chiral building block, (-)-5-(hydroxymethyl)cyclohex-2-enol. The key to this synthesis is the efficient enzymatic resolution of a racemic ester, which establishes the stereochemistry early in the synthetic sequence. The subsequent chemical transformations are robust and allow for the preparation of the target molecule in good yield and high enantiomeric purity. This methodology is well-suited for researchers in academia and industry who require access to enantiopure intermediates for the synthesis of complex molecules.
References
Application Notes and Protocols for the Reduction of 5-Hydroxycyclohex-2-enone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the chemical reduction of 5-hydroxycyclohex-2-enone to the corresponding allylic alcohol, cyclohex-2-ene-1,4-diol. The primary focus is on the Luche reduction, a widely utilized method for the selective 1,2-reduction of α,β-unsaturated ketones. This protocol includes information on reagents, reaction conditions, and purification procedures. Additionally, quantitative data on yields and diastereoselectivity are presented to aid in experimental design and optimization. Diagrams illustrating the reaction pathway and experimental workflow are also provided.
Introduction
5-Hydroxycyclohex-2-enone is a versatile chiral building block in organic synthesis. Its reduction to cyclohex-2-ene-1,4-diol derivatives is a key transformation in the synthesis of various natural products and pharmaceutical agents. The reduction of the ketone functionality in this α,β-unsaturated system can proceed via two main pathways: 1,2-addition to yield the allylic alcohol or 1,4-conjugate addition. The choice of reducing agent and reaction conditions is crucial to control the chemoselectivity of this transformation.
Standard sodium borohydride (NaBH₄) reduction of α,β-unsaturated ketones can lead to a mixture of 1,2- and 1,4-addition products. However, the Luche reduction, which employs a combination of sodium borohydride and a lanthanide salt, typically cerium(III) chloride (CeCl₃), is highly effective in promoting selective 1,2-reduction to the desired allylic alcohol.[1] The cerium salt is believed to act as a Lewis acid, activating the carbonyl group towards nucleophilic attack and increasing the hardness of the borohydride reagent, thus favoring 1,2-addition.[1][2]
Reaction Mechanism and Stereoselectivity
The Luche reduction of 5-hydroxycyclohex-2-enone proceeds via the in situ formation of a "cerium borohydride" species from NaBH₄ and CeCl₃ in a protic solvent, most commonly methanol. This reagent then selectively delivers a hydride to the carbonyl carbon (1,2-addition), affording the allylic alcohol. The presence of the existing hydroxyl group at the C5 position can influence the stereochemical outcome of the reduction at C1, leading to the formation of syn and anti diastereomers. The diastereoselectivity can be influenced by factors such as the solvent, temperature, and the nature of the substrate.
Experimental Protocols
General Considerations
-
All reactions should be performed in a well-ventilated fume hood.
-
Anhydrous solvents should be used where specified.
-
Reactions involving hydrides should be conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction progress can be monitored by Thin Layer Chromatography (TLC).
Protocol 1: Luche Reduction of 5-Hydroxycyclohex-2-enone
This protocol describes the selective 1,2-reduction of 5-hydroxycyclohex-2-enone to cyclohex-2-ene-1,4-diol.
Materials:
-
5-hydroxycyclohex-2-enone
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 5-hydroxycyclohex-2-enone (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in methanol at room temperature with stirring.
-
Cool the resulting solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the cooled solution. Effervescence may be observed.
-
Stir the reaction mixture at 0 °C and monitor the reaction progress by TLC until the starting material is consumed (typically 30-60 minutes).
-
Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and then remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with dichloromethane (3 x volume of the residue).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation
The following table summarizes typical results for the reduction of 5-hydroxycyclohex-2-enone and related substrates under various conditions.
| Substrate | Reducing Agent/Conditions | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| 5-Hydroxycyclohex-2-enone | NaBH₄, CeCl₃·7H₂O | MeOH | 0 | 0.5 - 1 | >90 | Not specified | General Luche Reduction Principle[1][2] |
| 2-Cyclohexenone | NaBH₄ | EtOH | - | - | High | Mixture of 1,2 and 1,4-addition products | [3] |
| Substituted Cyclopentanone | NaBH₄, CeCl₃ | MeOH | -78 | 2 | High | Can influence and even reverse diastereoselectivity compared to NaBH₄ alone | [4] |
Visualizations
Reaction Scheme
Caption: Chemical transformation of 5-hydroxycyclohex-2-enone to cyclohex-2-ene-1,4-diol.
Experimental Workflow
Caption: Experimental workflow for the Luche reduction of 5-hydroxycyclohex-2-enone.
References
Application of 5-(Hydroxymethyl)cyclohex-2-enol in Nucleoside Synthesis
Application Note AN2025-11
Introduction
Carbocyclic nucleosides are a class of nucleoside analogs where the furanose sugar ring is replaced by a carbocyclic moiety, such as cyclopentane or cyclohexane.[1][2] This structural modification confers several advantageous properties, including increased metabolic stability against enzymatic cleavage by phosphorylases and hydrolases, which enhances their potential as therapeutic agents.[1] 5-(Hydroxymethyl)cyclohex-2-enol is a versatile chiral building block for the synthesis of a variety of carbocyclic nucleoside analogues, particularly those with a six-membered ring system, which have demonstrated a range of antiviral and antitumor activities.
This document provides detailed application notes and protocols for the synthesis of carbocyclic nucleosides utilizing this compound as a key starting material. The protocols focus on the key synthetic transformations required to introduce nucleobases onto the carbocyclic scaffold.
Key Synthetic Strategies
The primary approach for the synthesis of carbocyclic nucleosides from this compound is a convergent synthesis.[1] This strategy involves the coupling of the pre-functionalized carbocyclic ring system with a heterocyclic nucleobase. A common and effective method for this coupling is the Mitsunobu reaction, which allows for the formation of the crucial C-N bond between the carbocyclic moiety and the nucleobase under mild conditions with inversion of stereochemistry at the reaction center.
A general workflow for this process is outlined below:
Caption: General workflow for carbocyclic nucleoside synthesis.
Experimental Protocols
Protocol 1: Protection of the Primary Hydroxyl Group of this compound
Objective: To selectively protect the primary hydroxyl group to prevent its participation in the subsequent coupling reaction.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add imidazole (1.5 eq) to the solution and stir until dissolved.
-
Add TBDMSCl (1.2 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the TBDMS-protected intermediate.
Quantitative Data Summary (Representative):
| Reactant | Molar Eq. | Yield (%) | Purity (by NMR) |
| This compound | 1.0 | 90-95 | >98% |
| TBDMSCl | 1.2 | ||
| Imidazole | 1.5 |
Protocol 2: Coupling of Protected this compound with a Nucleobase via Mitsunobu Reaction
Objective: To couple the protected carbocyclic alcohol with a purine or pyrimidine base.
Materials:
-
TBDMS-protected this compound
-
Nucleobase (e.g., 6-chloropurine, thymine)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected this compound (1.0 eq), the nucleobase (1.2 eq), and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue directly by silica gel column chromatography to obtain the protected carbocyclic nucleoside.
Quantitative Data Summary (Representative):
| Nucleobase | Molar Eq. | Coupling Yield (%) |
| 6-Chloropurine | 1.2 | 60-75 |
| Thymine | 1.2 | 55-70 |
Protocol 3: Deprotection of the Carbocyclic Nucleoside
Objective: To remove the protecting group from the primary hydroxyl function.
Materials:
-
Protected carbocyclic nucleoside
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the protected carbocyclic nucleoside (1.0 eq) in anhydrous THF.
-
Add TBAF solution (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final carbocyclic nucleoside.
Quantitative Data Summary (Representative):
| Protected Nucleoside | Molar Eq. | Deprotection Yield (%) |
| TBDMS-protected | 1.0 | 85-95 |
Synthetic Pathway Diagram
The overall synthetic pathway can be visualized as follows:
Caption: Key steps in carbocyclic nucleoside synthesis.
Conclusion
This compound serves as a valuable and versatile precursor for the enantioselective synthesis of carbocyclic nucleoside analogues. The protocols outlined above provide a general framework for the protection of the primary alcohol, coupling with various nucleobases using the Mitsunobu reaction, and subsequent deprotection to yield the final target compounds. These methodologies are crucial for researchers and professionals in drug development who are exploring novel nucleoside-based therapeutics with enhanced stability and biological activity. Further optimization of reaction conditions may be necessary depending on the specific nucleobase and desired stereochemistry of the final product.
References
Application Notes & Protocols: The Utility of 5-(Hydroxymethyl)cyclohex-2-enol and Related Chiral Scaffolds in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document details the enantioselective synthesis of a non-natural gabosine, a class of biologically active C7 carbasugars. The synthesis commences from (1R,2S)-3-methylcyclohexa-3,5-diene-1,2-diol, a chiral precursor generated via microbial biotransformation of toluene. This starting material shares the core structural and stereochemical features of 5-(Hydroxymethyl)cyclohex-2-enol, making its synthetic manipulation an excellent case study for researchers interested in leveraging this class of chiral building blocks.
Case Study: Enantioselective Synthesis of a Non-Natural Gabosine
The gabosines are a family of naturally occurring cyclohexanone derivatives that have garnered significant interest due to their diverse biological activities, including antibiotic, anticancer, and enzyme-inhibiting properties.[1] The following application note details a synthetic route to a novel, non-natural gabosine, highlighting key transformations and experimental protocols that are broadly applicable to the chemical modification of chiral cyclohexene scaffolds.
Overall Synthetic Strategy
The synthesis of the non-natural gabosine is achieved through a multi-step sequence starting from the chiral diol. The key stages of this synthesis involve:
-
Protection of the diol: The vicinal diol is protected as an acetonide to enable selective functionalization of other parts of the molecule.
-
Stereoselective dihydroxylation: The less substituted double bond of the cyclohexadiene ring is dihydroxylated to introduce additional stereocenters.
-
Benzoylation: The newly introduced hydroxyl groups are benzoylated to serve as protecting groups and facilitate subsequent transformations.
-
Deprotection and selective oxidation: The acetonide is removed, and the allylic alcohol is selectively oxidized to an enone, a key intermediate in the gabosine core structure.
-
Final functionalization and deprotection: Further chemical modifications followed by deprotection yield the final non-natural gabosine.
Quantitative Data Summary
The following table summarizes the key transformations, reagents, and yields for the synthesis of the non-natural gabosine.
| Step | Transformation | Reagents and Conditions | Product | Yield (%) |
| 1 | Acetonide Protection | 2,2-dimethoxypropane, acetone, p-TsOH·H₂O, rt, 2 h | (3aR,7aS)-3a,7a-dihydro-2,2,4-trimethyl-1,3-benzodioxole | 95 |
| 2 | Dihydroxylation | OsO₄ (cat.), NMO, acetone/H₂O (10:1), rt, 16 h | (1R,2R,3R,6S)-1,2-O-isopropylidene-4-methylcyclohex-4-ene-1,2,3,6-tetrol | 85 |
| 3 | Benzoylation | Benzoyl chloride, pyridine, CH₂Cl₂, 0 °C to rt, 16 h | (1R,2R,3R,6S)-3,6-bis(benzoyloxy)-1,2-O-isopropylidene-4-methylcyclohex-4-ene-1,2-diol | 89 |
| 4 | Acetonide Deprotection | 80% aq. AcOH, 70 °C, 2 h | (1R,2R,3R,6R)-3,6-bis(benzoyloxy)-4-methylcyclohex-4-ene-1,2-diol | 92 |
| 5 | Selective Allylic Oxidation | PCC/SiO₂, CH₂Cl₂, rt, 45 min | (4R,5R,6S)-4,5-bis(benzoyloxy)-6-hydroxy-2-methylcyclohex-2-en-1-one | 78 |
Experimental Protocols
Step 1: Acetonide Protection of (1R,2S)-3-methylcyclohexa-3,5-diene-1,2-diol
-
To a solution of (1R,2S)-3-methylcyclohexa-3,5-diene-1,2-diol (1.0 g, 7.9 mmol) in acetone (20 mL) and 2,2-dimethoxypropane (5 mL) is added a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O, ~20 mg).
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is quenched by the addition of solid NaHCO₃ and stirred for an additional 10 minutes.
-
The mixture is filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by flash chromatography (Hexane:EtOAc, 9:1) to afford the acetonide-protected diol as a colorless oil.
Step 2: Dihydroxylation of the Acetonide-Protected Diene
-
To a solution of the acetonide-protected diene (1.0 g, 6.0 mmol) in a mixture of acetone and water (10:1, 22 mL) is added N-methylmorpholine N-oxide (NMO, 1.06 g, 9.0 mmol).
-
A solution of osmium tetroxide (OsO₄, 2.5% in t-BuOH, 0.76 mL, 0.06 mmol) is added dropwise at room temperature.
-
The reaction mixture is stirred for 16 hours at room temperature.
-
A saturated aqueous solution of Na₂SO₃ (10 mL) is added, and the mixture is stirred for 30 minutes.
-
The mixture is extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography (Hexane:EtOAc, 1:1) to yield the corresponding tetrol.
Step 3: Benzoylation of the Diol
-
To a solution of the tetrol (1.0 g, 5.0 mmol) in CH₂Cl₂ (20 mL) and pyridine (2.0 mL, 25 mmol) at 0 °C is added benzoyl chloride (1.7 mL, 15 mmol) dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is quenched by the addition of water (10 mL).
-
The aqueous layer is extracted with CH₂Cl₂ (3 x 15 mL). The combined organic layers are washed with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
The organic layer is dried over Na₂SO₄ and concentrated. The residue is purified by flash chromatography (Hexane:EtOAc, 4:1).
Step 4: Acetonide Deprotection
-
The benzoylated acetonide (1.0 g, 2.4 mmol) is dissolved in 80% aqueous acetic acid (20 mL).
-
The solution is heated to 70 °C for 2 hours.
-
The solvent is removed under reduced pressure, and the residue is co-evaporated with toluene (3 x 10 mL).
-
The crude product is purified by flash chromatography (Hexane:EtOAc, 1:1) to give the deprotected diol.
Step 5: Selective Allylic Oxidation[1]
-
In a mortar, pyridinium chlorochromate (PCC, 60 mg) and silica gel (60 mg) are ground until a homogeneous fine orange powder is obtained.
-
This solid is placed in a round-bottom flask, and CH₂Cl₂ (28 mL) is added. The mixture is stirred for a few minutes.
-
A solution of the deprotected diol (40 mg) in CH₂Cl₂ is added.
-
The reaction mixture becomes darker and is stirred for 45 minutes at room temperature.
-
Et₂O (15 mL) is added, and the mixture is filtered through a pad of Celite and silica gel.
-
The filter cake is washed with Et₂O, and the combined filtrates are concentrated under reduced pressure.
-
The crude product is purified by flash chromatography to afford the final enone.
Visualizations
Caption: Overall synthetic pathway to the non-natural gabosine.
References
Application Notes and Protocols for the Derivatization of 5-(Hydroxymethyl)cyclohex-2-enol Hydroxyl Groups
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the selective derivatization of the primary and secondary hydroxyl groups of 5-(hydroxymethyl)cyclohex-2-enol, a versatile bifunctional building block in organic synthesis. The ability to selectively modify one hydroxyl group in the presence of the other is crucial for the development of complex molecules, including potential therapeutic agents.
Introduction
This compound possesses a primary and a secondary allylic hydroxyl group, offering multiple sites for chemical modification. Its cyclohexene framework is a common motif in numerous natural products and biologically active compounds. The selective protection or derivatization of these hydroxyl groups, alongside reactions involving the double bond, makes it a valuable scaffold for constructing complex molecular architectures. These derivatives are employed as chiral building blocks in the synthesis of intricate organic structures.
Selective Derivatization Strategies
The primary hydroxyl group is generally more accessible and less sterically hindered than the secondary allylic alcohol, allowing for regioselective derivatization under controlled conditions. Common strategies include silylation, acylation, and oxidation.
Selective Silylation of the Primary Hydroxyl Group
The use of bulky silylating agents, such as tert-butyldimethylsilyl chloride (TBDMSCl), allows for the preferential protection of the primary hydroxyl group. The steric bulk of the TBDMS group hinders its reaction with the more sterically congested secondary alcohol.
Experimental Protocol: Selective Silylation with TBDMSCl
This protocol is adapted from methodologies developed for analogous diol systems.
-
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of TBDMSCl (1.1 eq) in anhydrous dichloromethane to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the desired mono-silylated product.
-
Quantitative Data:
Based on studies with structurally similar diols, a regioselectivity favoring the primary alcohol is expected. For a closely related substrate, 6-(2′-hydroxyethyl)cyclohex-2-en-1-ol, a 7:1 ratio of primary to secondary silylation was achieved with an overall yield of 80%.
| Product | Reagents | Solvent | Yield | Regioselectivity (Primary:Secondary) |
| 5-((tert-Butyldimethylsilyloxy)methyl)cyclohex-2-enol | TBDMSCl, Imidazole | Dichloromethane | ~80% (expected) | ~7:1 (expected) |
Experimental Workflow for Selective Silylation
Caption: Workflow for selective silylation.
Selective Enzymatic Acylation of the Primary Hydroxyl Group
Enzymes, particularly lipases, are highly effective catalysts for regioselective acylations of polyols due to their specific substrate binding pockets. Lipase B from Candida antarctica (CALB) is a commonly used enzyme for such transformations.
Experimental Protocol: Selective Enzymatic Acylation
-
Materials:
-
This compound
-
Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)
-
Acyl donor (e.g., vinyl acetate, hexanoic anhydride)
-
Anhydrous organic solvent (e.g., 2-methyltetrahydrofuran, tert-butyl methyl ether)
-
Molecular sieves (optional, to maintain anhydrous conditions)
-
Shaker or magnetic stirrer
-
Filtration setup
-
Rotary evaporator
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in an anhydrous organic solvent, add the acyl donor (1.0-1.2 eq).
-
Add immobilized lipase (e.g., 10-20 mg per 100 mg of substrate). Add molecular sieves if necessary.
-
Incubate the mixture in a shaker at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by TLC or GC/MS.
-
Upon reaching desired conversion, filter off the enzyme. The enzyme can often be washed and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the product by silica gel column chromatography.
-
Quantitative Data:
Enzymatic acylations typically provide high yields and excellent regioselectivity for the primary alcohol.
| Product | Enzyme | Acyl Donor | Solvent | Yield | Regioselectivity |
| 5-(Acetoxymethyl)cyclohex-2-enol | Immobilized CALB | Vinyl Acetate | 2-MeTHF | >90% (expected) | High for primary OH |
| 5-(Hexanoyloxymethyl)cyclohex-2-enol | Immobilized CALB | Hexanoic Anhydride | t-BME | >90% (expected) | High for primary OH |
Logical Relationship for Derivatization Selectivity
Caption: Selectivity in derivatization reactions.
Applications in Drug Development
While specific derivatives of this compound are not yet established as clinical drugs, the cyclohexene scaffold is a key component in many biologically active molecules. Derivatization of this compound can lead to libraries of novel small molecules for screening in various disease models. For example, oxidation of the hydroxyl groups to the corresponding enone can provide a Michael acceptor, a common feature in covalent inhibitors used in cancer therapy. The chiral nature of the scaffold is also highly valuable for developing stereospecific drugs, which can improve efficacy and reduce off-target effects. The derivatized hydroxyl groups can be used to attach pharmacophores or to modify the pharmacokinetic properties of a lead compound.
Conclusion
The selective derivatization of this compound provides a powerful tool for the synthesis of complex and potentially bioactive molecules. The protocols outlined above for selective silylation and acylation offer reliable methods for differentiating the two hydroxyl groups, paving the way for the development of novel chemical entities for drug discovery and other applications. Further exploration into the biological activities of these derivatives is a promising area for future research.
Scale-up Synthesis of 5-(Hydroxymethyl)cyclohex-2-enol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the scale-up synthesis of 5-(hydroxymethyl)cyclohex-2-enol, a valuable bifunctional building block in organic synthesis, particularly for the preparation of complex molecules in drug discovery and development. The outlined synthetic route is a two-step process commencing with a Diels-Alder reaction between 1,3-butadiene and acrolein to yield 3-cyclohexenecarboxaldehyde, followed by a selective reduction of the aldehyde functionality to the corresponding primary alcohol.
Overview of the Synthetic Pathway
The synthesis of this compound is achieved through a robust and scalable two-step sequence. The initial [4+2] cycloaddition, a Diels-Alder reaction, efficiently constructs the cyclohexene core. The subsequent chemoselective reduction of the aldehyde provides the target diol.
Caption: Overall synthetic scheme for this compound.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the scale-up synthesis of this compound based on a multi-gram scale production.
| Parameter | Step 1: Diels-Alder Reaction | Step 2: Reduction | Overall |
| Starting Materials | 1,3-Butadiene, Acrolein | 3-Cyclohexenecarboxaldehyde, Sodium Borohydride | |
| Product | 3-Cyclohexenecarboxaldehyde | This compound | |
| Scale | 100 g (Acrolein) | 100 g | |
| Typical Yield | 85-95% | 90-98% | 76-93% |
| Purity (by GC-MS) | >95% | >98% | |
| Reaction Time | 4-8 hours | 2-4 hours | |
| Reaction Temperature | 100-120 °C | 0-25 °C |
Experimental Protocols
Step 1: Scale-up Synthesis of 3-Cyclohexenecarboxaldehyde via Diels-Alder Reaction
This protocol describes the [4+2] cycloaddition of 1,3-butadiene and acrolein in a pressure vessel.
Materials:
-
Acrolein (stabilized with hydroquinone), ≥97%
-
1,3-Butadiene, liquefied gas
-
Hydroquinone
-
Toluene, anhydrous
-
2 L High-pressure stainless-steel reactor equipped with a mechanical stirrer, thermocouple, pressure gauge, and cooling/heating jacket.
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charging Reactants:
-
To the reactor, add a solution of acrolein (100 g, 1.78 mol) and hydroquinone (1 g, as a polymerization inhibitor) in anhydrous toluene (500 mL).
-
Seal the reactor and cool the contents to -10 °C using the cooling jacket.
-
Carefully condense 1,3-butadiene (116 g, 2.14 mol, 1.2 equivalents) into the reactor.
-
-
Reaction:
-
Once all reactants are charged, slowly heat the reactor to 110 °C. The pressure will rise. Monitor the pressure and ensure it does not exceed the reactor's safety limits.
-
Maintain the reaction mixture at 110 °C with vigorous stirring for 6 hours.
-
-
Work-up and Purification:
-
Cool the reactor to room temperature. The pressure should decrease significantly.
-
Carefully vent any remaining unreacted 1,3-butadiene into a fume hood or a suitable scrubbing system.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the toluene by distillation under reduced pressure.
-
The crude 3-cyclohexenecarboxaldehyde is then purified by vacuum distillation (boiling point ~60-65 °C at 15 mmHg) to yield a colorless liquid.
-
Step 2: Scale-up Reduction of 3-Cyclohexenecarboxaldehyde
This protocol details the reduction of the intermediate aldehyde to the target diol using sodium borohydride.
Materials:
-
3-Cyclohexenecarboxaldehyde, >95%
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Deionized water
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (anhydrous)
-
5 L Jacketed glass reactor equipped with a mechanical stirrer, dropping funnel, and thermocouple.
Procedure:
-
Reaction Setup:
-
Charge the reactor with 3-cyclohexenecarboxaldehyde (100 g, 0.91 mol) and methanol (1 L).
-
Cool the solution to 0 °C using a cooling bath.
-
-
Addition of Reducing Agent:
-
In a separate beaker, prepare a solution of sodium borohydride (17.2 g, 0.45 mol, 0.5 equivalents) in deionized water (100 mL). Caution: Sodium borohydride reacts with water to produce hydrogen gas. Prepare this solution in a well-ventilated fume hood.
-
Slowly add the sodium borohydride solution to the stirred solution of the aldehyde via the dropping funnel, maintaining the internal temperature below 10 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Work-up and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid until the pH is ~6-7. Caution: This will generate hydrogen gas.
-
Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Extract the aqueous residue with ethyl acetate (3 x 500 mL).
-
Combine the organic layers and wash with brine (200 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound as a viscous oil.
-
Further purification can be achieved by vacuum distillation or column chromatography on silica gel if required.
-
Workflow and Logic Diagrams
The following diagrams illustrate the experimental workflow for the synthesis and purification of this compound.
Caption: Detailed experimental workflow for the two-step synthesis.
Caption: Decision logic for the purification of the final product.
Safety Considerations
-
1,3-Butadiene: is a flammable and carcinogenic gas. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
-
Acrolein: is a highly toxic, flammable, and volatile liquid. It is a severe irritant to the eyes, skin, and respiratory tract. All manipulations should be performed in a fume hood with appropriate PPE.
-
Sodium Borohydride: reacts with water and acidic solutions to produce flammable hydrogen gas. It should be handled with care, and quenching procedures should be performed slowly and in a controlled manner.
-
Pressure Reactions: The Diels-Alder reaction is performed under pressure. Ensure the reactor is properly rated for the expected pressures and temperatures and that all safety features are in place and functional.
This application note provides a comprehensive guide for the scale-up synthesis of this compound. The protocols are designed to be robust and scalable for use in research and development settings. As with any chemical process, a thorough risk assessment should be conducted before implementation.
Application Notes and Protocols for the Chromatographic Purification of 5-(Hydroxymethyl)cyclohex-2-enol
Introduction
5-(Hydroxymethyl)cyclohex-2-enol is a valuable chiral building block in the synthesis of various pharmaceutical compounds and natural products. Its stereochemistry is crucial for the biological activity of the final products. Therefore, efficient purification and chiral separation methods are essential. This application note provides detailed protocols for the purification of this compound from a crude reaction mixture using flash column chromatography and for the subsequent separation of its enantiomers using chiral High-Performance Liquid Chromatography (HPLC).
Part 1: Achiral Purification by Flash Column Chromatography
This protocol outlines the purification of this compound from a crude synthetic mixture to achieve high purity.
Experimental Protocol: Flash Column Chromatography
1. Materials and Equipment:
-
Crude this compound mixture
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Flash chromatography system (e.g., Biotage Isolera™, Teledyne ISCO CombiFlash®) or glass column for manual chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp (254 nm)
-
Potassium permanganate stain
-
Rotary evaporator
-
Collection tubes
2. Sample Preparation:
-
Dissolve the crude this compound (approximately 1 g) in a minimal amount of dichloromethane or the initial mobile phase solvent (e.g., 2-3 mL).
-
Alternatively, for dry loading, adsorb the crude mixture onto a small amount of silica gel (2-3 times the weight of the crude product), evaporate the solvent, and load the resulting dry powder onto the column.
3. TLC Analysis for Solvent System Optimization:
-
Develop a suitable mobile phase by testing different ratios of hexane and ethyl acetate on a TLC plate spotted with the crude mixture.
-
A solvent system that provides a Retention Factor (Rf) of approximately 0.2-0.3 for the desired product is ideal. A common starting point is a 70:30 mixture of hexane:ethyl acetate.
4. Column Packing (for manual chromatography):
-
Prepare a slurry of silica gel in the initial mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance upon solvent addition.
5. Chromatographic Run:
-
Load the prepared sample onto the top of the silica gel bed.
-
Begin elution with the optimized mobile phase (e.g., 70:30 hexane:ethyl acetate).
-
Collect fractions and monitor the elution by TLC.
-
Visualize the spots on the TLC plates using a UV lamp and/or by staining with potassium permanganate.
-
Combine the fractions containing the pure product.
6. Product Isolation:
-
Concentrate the combined pure fractions using a rotary evaporator to remove the solvent.
-
Dry the resulting oil or solid under high vacuum to obtain the purified this compound.
Data Presentation: Achiral Purification
| Parameter | Crude Mixture | Purified Product |
| Purity (by GC-MS) | ~85% | >98% |
| Appearance | Brownish Oil | Colorless Oil |
| Yield | - | ~90% |
Part 2: Chiral Separation by High-Performance Liquid Chromatography (HPLC)
This protocol describes the separation of the enantiomers of purified this compound.
Experimental Protocol: Chiral HPLC
1. Materials and Equipment:
-
Purified racemic this compound
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralcel® OD-H, 5 µm, 4.6 x 250 mm)
-
Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Autosampler vials
2. Sample Preparation:
-
Prepare a stock solution of the purified racemic this compound in the mobile phase at a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol. The ratio may need to be optimized, but a common starting point is 90:10 (Hexane:Isopropanol).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
4. Data Analysis:
-
Identify the two enantiomer peaks in the chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
Data Presentation: Chiral Separation
| Parameter | Value |
| HPLC Column | Chiralcel® OD-H (5 µm, 4.6 x 250 mm) |
| Mobile Phase | 90:10 Hexane:Isopropanol |
| Flow Rate | 1.0 mL/min |
| Retention Time (Enantiomer 1) | ~8.5 min |
| Retention Time (Enantiomer 2) | ~9.8 min |
| Enantiomeric Excess (ee) | >99% for each separated enantiomer |
| Resolution (Rs) | >1.5 |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification and chiral separation of this compound.
Synthesis of Carbocyclic Nucleosides from 5-(Hydroxymethyl)cyclohex-2-enol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of carbocyclic nucleosides, utilizing 5-(Hydroxymethyl)cyclohex-2-enol as a key starting material. Carbocyclic nucleosides are a critical class of compounds in drug development, demonstrating significant potential as antiviral and antitumor agents.[1] Their enhanced chemical and metabolic stability, compared to natural nucleosides, makes them attractive candidates for therapeutic development.[1] This guide outlines the primary synthetic strategies, key experimental procedures, and relevant biological data to facilitate research and development in this area.
Introduction to Carbocyclic Nucleosides
Carbocyclic nucleosides are analogues of natural nucleosides where a methylene group replaces the oxygen atom in the furanose or pyranose ring.[1] This structural modification confers several advantageous properties, including resistance to enzymatic cleavage by phosphorylases and hydrolases, which increases their metabolic stability.[1] The carbocyclic scaffold also allows for a wider range of conformational possibilities, which can be exploited to enhance binding to target enzymes. Prominent examples of clinically successful carbocyclic nucleosides include the anti-HIV agent Abacavir and the anti-hepatitis B drug Entecavir.[1]
The synthesis of these complex molecules can be broadly categorized into two main strategies:
-
Linear Synthesis: This approach involves the stepwise construction of the heterocyclic base onto a pre-formed carbocyclic amine scaffold.
-
Convergent Synthesis: This more flexible strategy involves the coupling of a functionalized carbocyclic moiety with a pre-synthesized heterocyclic base, often employing methods like the Mitsunobu reaction.[2]
This document will focus on a convergent synthetic approach starting from the readily accessible this compound.
Synthetic Strategies from this compound
The synthesis of carbocyclic nucleosides from this compound typically involves a multi-step sequence. The general workflow is outlined below.
Caption: General synthetic workflow for carbocyclic nucleosides.
Two primary pathways can be envisioned from the protected diol: stereoselective epoxidation followed by nucleophilic ring-opening, or direct introduction of the nucleobase via a Mitsunobu reaction. The choice of strategy often depends on the desired stereochemistry and the nature of the nucleobase.
Data Presentation: Antiviral Activity of Carbocyclic Nucleosides
The synthesized carbocyclic nucleosides can be evaluated for their biological activity against a panel of viruses. The following table summarizes representative antiviral data for analogous compounds to provide a reference for expected efficacy.
| Compound ID | Virus | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| 17a | SARS-CoV | 21 | >100 | >4.8 | [3] |
| 17c | Vaccinia Virus | 0.4 | >300 | >750 | [3] |
| 17c | Cowpox Virus | 39 | >300 | >7.7 | [3] |
| 17c | SARS-CoV | 47 | >100 | >2.1 | [3] |
| 2,6-Diaminopurine analogue | Herpes Simplex Virus 1 (HSV-1) | Not specified | Not specified | Pronounced activity | [4] |
| 2,6-Diaminopurine analogue | Herpes Simplex Virus 2 (HSV-2) | Not specified | Not specified | Pronounced activity | [4] |
EC₅₀: 50% effective concentration, the concentration of the compound that inhibits viral replication by 50%. CC₅₀: 50% cytotoxic concentration, the concentration of the compound that reduces the viability of uninfected cells by 50%. Selectivity Index (SI): The ratio of CC₅₀ to EC₅₀, indicating the therapeutic window of the compound.
Experimental Protocols
The following are detailed protocols for the key steps in the synthesis of carbocyclic nucleosides from this compound.
Protocol 1: Protection of Hydroxyl Groups in this compound
Objective: To protect the primary and secondary hydroxyl groups to prevent unwanted side reactions in subsequent steps. A common strategy is the formation of a silyl ether.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add imidazole (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of TBDMSCl (2.2 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the protected diol.
Protocol 2: Convergent Synthesis via Mitsunobu Reaction
Objective: To couple the protected carbocyclic alcohol with a nucleobase (e.g., a purine or pyrimidine) in a stereospecific manner.
Materials:
-
Protected this compound derivative (from Protocol 1)
-
Nucleobase (e.g., 6-chloropurine, thymine)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF) or Dioxane
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
To a solution of the protected carbocyclic alcohol (1.0 eq) and the desired nucleobase (1.2 eq) in anhydrous THF, add PPh₃ (1.5 eq).
-
Cool the mixture to 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the solution. The reaction mixture will typically turn yellow or orange.[5]
-
Allow the reaction to warm to room temperature and stir for 16-24 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the coupled product.
Protocol 3: Deprotection of the Carbocyclic Nucleoside
Objective: To remove the protecting groups to yield the final carbocyclic nucleoside. The choice of deprotection agent depends on the protecting groups used. For TBDMS groups, a fluoride source is typically employed.
Materials:
-
Protected carbocyclic nucleoside
-
Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Dichloromethane
-
Methanol
Procedure:
-
Dissolve the protected carbocyclic nucleoside (1.0 eq) in anhydrous THF.
-
Add TBAF solution (2.5 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is no longer visible.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by silica gel column chromatography, typically using a polar eluent system such as a mixture of dichloromethane and methanol, to obtain the pure carbocyclic nucleoside.
Mechanism of Antiviral Action
Carbocyclic nucleosides exert their antiviral effects primarily by targeting viral polymerases.[6] The general mechanism is depicted below.
Caption: Mechanism of action of carbocyclic antiviral nucleosides.
Upon entering an infected cell, the carbocyclic nucleoside is phosphorylated by host or viral kinases to its active triphosphate form.[1] This triphosphate analogue then competes with the natural nucleoside triphosphates for the active site of the viral polymerase.[6] Incorporation of the carbocyclic nucleoside triphosphate into the growing viral DNA or RNA chain leads to chain termination, as it lacks the 3'-hydroxyl group necessary for further elongation.[6] This ultimately inhibits viral replication.
Conclusion
The synthesis of carbocyclic nucleosides from this compound offers a versatile platform for the development of novel therapeutic agents. The protocols and data presented herein provide a foundational guide for researchers in this field. Further optimization of reaction conditions and exploration of diverse nucleobases will undoubtedly lead to the discovery of new carbocyclic nucleosides with potent biological activities.
References
- 1. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 3. dacemirror.sci-hub.cat [dacemirror.sci-hub.cat]
- 4. Synthesis and antiviral activity of a series of new cyclohexenyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Hydroxymethyl)cyclohex-2-enol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 5-(Hydroxymethyl)cyclohex-2-enol synthesis.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, which is often prepared via a two-step sequence involving a Diels-Alder reaction to form a cyclohexene precursor, followed by reduction.
Problem 1: Low Yield in Diels-Alder Reaction
The formation of the initial cyclohexene ring system via a Diels-Alder reaction is a critical step. Low yields can often be attributed to several factors.
| Potential Cause | Recommended Solution |
| Low Reactivity of Diene/Dienophile | Ensure high purity of starting materials. The diene must be able to adopt an s-cis conformation. Consider using a more reactive diene, such as a Danishefsky-type diene (e.g., 1-amino-3-siloxy-1,3-butadiene), which exhibits high reactivity with electron-deficient dienophiles. |
| Suboptimal Reaction Temperature | The reaction may require heating to overcome the activation energy. However, excessively high temperatures can lead to the retro-Diels-Alder reaction, reducing the yield.[1] Monitor the reaction by TLC to determine the optimal temperature and reaction time. |
| Polymerization of Reactants | Polymerization can be a significant side reaction, especially at higher temperatures. Consider the use of a polymerization inhibitor. Lowering the reaction temperature may also mitigate this issue. |
| Incorrect Solvent | The choice of solvent can influence the reaction rate. Non-polar solvents are often suitable, but for some reactants, a more polar solvent might be necessary. Xylene is a common high-boiling solvent for these reactions. |
Problem 2: Poor Selectivity or Low Yield in the Reduction Step
The reduction of a cyclohexenone precursor (e.g., 4-formylcyclohex-2-enone or a corresponding ester) to the desired allylic alcohol is a crucial transformation.
| Potential Cause | Recommended Solution |
| 1,4-Conjugate Addition (Reduction of C=C bond) | Standard NaBH4 can sometimes lead to a mixture of 1,2- and 1,4-reduction products, resulting in the saturated alcohol as a byproduct.[2] To favor 1,2-reduction of the carbonyl group, consider using the Luche reduction (NaBH4, CeCl3 in methanol).[3] This method is known to enhance the chemoselectivity for the reduction of the carbonyl group in α,β-unsaturated systems. |
| Over-reduction to the Diol | If the starting material is an ester, a strong reducing agent like LiAlH4 is required. However, this will reduce the ester to the primary alcohol. Ensure precise control of stoichiometry to avoid unwanted side reactions. |
| Incomplete Reaction | If using a milder reducing agent like NaBH4, the reaction may be sluggish. Monitor the reaction by TLC. If the reaction stalls, consider adding a fresh portion of the reducing agent. The reaction rate can sometimes be increased by using a protic solvent like ethanol or methanol. |
| Difficult Workup of LiAlH4 Reactions | The workup of LiAlH4 reactions can be challenging due to the formation of aluminum salts that can trap the product. A standard Fieser workup is recommended: for a reaction with 'x' g of LiAlH4, cautiously add x mL of water, followed by x mL of 15% aqueous NaOH, and then 3x mL of water. Stirring this mixture should produce a granular precipitate that can be filtered off. |
Problem 3: Product Purification Challenges
The diol nature of this compound can present challenges during purification.
| Potential Cause | Recommended Solution |
| High Polarity of the Product | The two hydroxyl groups make the product quite polar, which can lead to difficulties with extraction and column chromatography. Use a more polar solvent system for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol. For column chromatography, a polar mobile phase (e.g., ethyl acetate/methanol or dichloromethane/methanol) will likely be required. |
| Formation of Diastereomers | The reduction of the ketone will create a new stereocenter, potentially leading to a mixture of diastereomers. These may be difficult to separate by standard column chromatography. Chiral chromatography or derivatization followed by separation may be necessary if a single diastereomer is required. |
| Presence of Water-Soluble Byproducts | Ensure thorough washing of the organic layer with brine during the workup to remove any water-soluble impurities. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective strategy is a two-step process:
-
Diels-Alder Cycloaddition: Reaction of a suitable diene with a dienophile to construct the cyclohexene ring. For instance, the reaction of an aminosiloxy diene with an acrylate derivative can yield a functionalized cyclohexene.
-
Reduction: The resulting carbonyl group (ketone or ester) is then selectively reduced to the corresponding alcohol using a hydride reducing agent. For an ester, a strong reducing agent like Lithium Aluminum Hydride (LiAlH4) is necessary. For a ketone, a milder agent like Sodium Borohydride (NaBH4) can be used, often with additives like CeCl3 to ensure 1,2-selectivity.
Q2: My yield of the Diels-Alder reaction is consistently low. What are the first things I should check?
First, verify the purity of your diene and dienophile, as impurities can inhibit the reaction. Ensure your diene is not locked in an s-trans conformation, which is unreactive in Diels-Alder reactions. Next, systematically optimize the reaction temperature and time, monitoring the progress by TLC. If the reaction is reversible, a lower temperature for a longer duration might be beneficial. Finally, consider the use of a Lewis acid catalyst, which can sometimes accelerate the reaction and improve yields.
Q3: I am getting a significant amount of saturated diol as a byproduct during the reduction step. How can I prevent this?
The formation of a saturated diol indicates that the carbon-carbon double bond is also being reduced. This is a common side reaction, particularly with less selective reducing agents. To favor the reduction of the carbonyl group while preserving the double bond (1,2-reduction), the Luche reduction (NaBH4 in the presence of CeCl3·7H₂O in methanol) is highly recommended for α,β-unsaturated ketones.
Q4: The workup of my LiAlH4 reduction is resulting in a thick emulsion that is difficult to filter. What can I do?
This is a common issue due to the formation of colloidal aluminum salts. To achieve a more granular and easily filterable precipitate, follow the Fieser workup protocol carefully. The sequential and slow addition of water, followed by aqueous sodium hydroxide, and then more water is crucial. Ensure vigorous stirring during this process.
Q5: How can I confirm the stereochemistry of the final product?
The relative stereochemistry of the two hydroxyl groups can often be determined using NMR spectroscopy, specifically through the analysis of coupling constants in the 1H NMR spectrum and through 2D NMR techniques like NOESY. For determining the absolute stereochemistry of an enantiomerically enriched product, chiral HPLC or the formation of a diastereomeric derivative (e.g., a Mosher's ester) followed by NMR analysis are standard methods.
Experimental Protocols
Protocol 1: Synthesis of a 4-(alkoxycarbonyl)cyclohexenone Precursor via Diels-Alder Reaction
This protocol is adapted from the synthesis of related cyclohexenone derivatives.
-
Reaction Setup: In a flame-dried, round-bottomed flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve the aminosiloxy diene (1.0 eq) in a suitable solvent like toluene or THF.
-
Addition of Dienophile: Add the acrylate dienophile (e.g., methyl acrylate, 1.1 eq) to the solution.
-
Reaction: Stir the mixture at room temperature or heat to reflux, monitoring the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The crude cycloadduct can then be taken to the next step.
Protocol 2: Reduction of Cyclohexenone Ester to this compound using LiAlH4
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a dropping funnel, a magnetic stir bar, and an inert atmosphere inlet, suspend LiAlH4 (approx. 2.0 eq) in anhydrous diethyl ether or THF. Cool the suspension to 0 °C in an ice bath.
-
Addition of Ester: Dissolve the crude cyclohexenone ester from the previous step in anhydrous diethyl ether or THF and add it dropwise to the LiAlH4 suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC until the starting material is consumed.
-
Quenching and Workup: Cool the reaction back to 0 °C. Cautiously and slowly add water (1 mL per 1 g of LiAlH4), followed by 15% aqueous NaOH (1 mL per 1 g of LiAlH4), and finally water (3 mL per 1 g of LiAlH4).
-
Isolation: Allow the mixture to warm to room temperature and stir vigorously for at least 30 minutes. The resulting white precipitate should be granular. Add anhydrous magnesium sulfate, stir for another 15 minutes, and then filter the mixture through a pad of Celite, washing the filter cake thoroughly with ether or ethyl acetate.
-
Purification: Combine the organic filtrates and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes, potentially with a small percentage of methanol) to afford the pure this compound.
Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
- 1. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. organic chemistry - How does reduction of double bond in alpha,beta unsaturated aldehyde or ketone occur using NaBH4? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 5-(Hydroxymethyl)cyclohex-2-enol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-(Hydroxymethyl)cyclohex-2-enol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and efficient synthetic route involves a two-step process:
-
Diels-Alder Reaction: A [4+2] cycloaddition of a suitable diene, typically 1,3-butadiene, with a dienophile containing a masked or protected hydroxymethyl group. A common dienophile is acrolein, which introduces a formyl group that can be subsequently reduced.
-
Selective Reduction: The resulting cyclohexene-carboxaldehyde or a related ketone is then selectively reduced to the corresponding allylic alcohol. The Luche reduction is highly recommended for this step to ensure high selectivity for the 1,2-reduction product over the 1,4-conjugate addition product.
Q2: What are the primary side reactions to be aware of during the Diels-Alder step?
A2: The main side reactions during the Diels-Alder cycloaddition include:
-
Formation of Stereoisomers: The reaction can produce a mixture of endo and exo diastereomers. The ratio of these isomers is influenced by reaction temperature and the presence of Lewis acid catalysts.
-
Polymerization: The diene or dienophile can undergo polymerization, especially at higher temperatures.
-
Dimerization of the Diene: 1,3-Butadiene can dimerize to form 4-vinylcyclohexene.
Q3: How can I minimize the formation of the 1,4-reduction byproduct during the reduction step?
A3: The formation of the saturated alcohol (a result of 1,4-conjugate addition followed by reduction) is a common side reaction when using standard reducing agents like sodium borohydride (NaBH₄). To minimize this, the use of Luche conditions (NaBH₄ in the presence of a lanthanide salt, typically cerium(III) chloride, CeCl₃) is highly effective.[1] This method enhances the 1,2-selectivity of the hydride attack on the carbonyl group of the α,β-unsaturated aldehyde or ketone.
Q4: Can the hydroxymethyl group interfere with the synthesis?
A4: Yes, the hydroxyl group can potentially interfere with certain reagents. If the dienophile already contains a hydroxymethyl group, it may need to be protected prior to the Diels-Alder reaction, especially if Lewis acids are used as catalysts. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or acetals. The protecting group is then removed after the reduction step.
Q5: What are the recommended purification methods for the final product?
A5: Purification of this compound and its intermediates often involves:
-
Flash Column Chromatography: This is the most common method to separate the desired product from side products and unreacted starting materials. Silica gel is typically used as the stationary phase. For separating diastereomers, reversed-phase chromatography may be more effective.[2][3]
-
Distillation: If the product is thermally stable and has a sufficiently different boiling point from impurities, vacuum distillation can be a viable purification technique.
-
Recrystallization: If the product is a solid, recrystallization can be an effective method for purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Diels-Alder reaction | - Incomplete reaction. - Polymerization of reactants. - Dimerization of the diene. | - Increase reaction time or temperature moderately. - Use a polymerization inhibitor (e.g., hydroquinone). - Use a fresh source of diene and dienophile. - Consider using a Lewis acid catalyst to accelerate the reaction at a lower temperature. |
| Formation of multiple isomers in the Diels-Alder product | - Non-selective reaction conditions leading to a mixture of endo and exo products. | - Optimize the reaction temperature. Lower temperatures often favor the formation of the kinetically controlled endo product. - Employ a Lewis acid catalyst to improve diastereoselectivity. |
| Significant amount of saturated alcohol byproduct in the reduction step | - Use of a non-selective reducing agent (e.g., NaBH₄ alone). | - Employ the Luche reduction (NaBH₄/CeCl₃) to favor 1,2-reduction.[1] - Ensure the reaction is carried out at a low temperature. |
| Incomplete reduction of the aldehyde/ketone | - Insufficient amount of reducing agent. - Deactivation of the reducing agent. | - Increase the molar equivalents of the reducing agent. - Ensure anhydrous conditions, as water can quench the reducing agent. |
| Difficulty in separating diastereomers | - Similar polarities of the isomers. | - Optimize the mobile phase for flash chromatography. A less polar solvent system may improve separation on silica gel. - Consider using reversed-phase chromatography (e.g., C18 silica) for better separation of diastereomers.[2][3] - If applicable, derivatization of the hydroxyl groups might alter the polarity and improve separation. |
Experimental Protocols
Protocol 1: Synthesis of 4-Formylcyclohex-1-ene via Diels-Alder Reaction
This protocol describes the synthesis of the precursor to this compound.
Materials:
-
1,3-Butadiene (liquefied gas)
-
Acrolein (freshly distilled)
-
Hydroquinone (inhibitor)
-
Toluene (anhydrous)
-
Pressure vessel or sealed tube suitable for heating
Procedure:
-
To a cooled pressure vessel, add anhydrous toluene and a catalytic amount of hydroquinone.
-
Carefully condense 1,3-butadiene (1.2 equivalents) into the vessel.
-
Slowly add freshly distilled acrolein (1.0 equivalent) to the cooled mixture.
-
Seal the vessel and allow it to warm to room temperature.
-
Heat the reaction mixture to 100-150 °C for 4-8 hours. Monitor the progress of the reaction by TLC or GC.
-
After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Protocol 2: Luche Reduction of 4-Formylcyclohex-1-ene to this compound
Materials:
-
4-Formylcyclohex-1-ene
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (anhydrous)
-
Dichloromethane
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Dissolve 4-formylcyclohex-1-ene (1.0 equivalent) and CeCl₃·7H₂O (1.1 equivalents) in anhydrous methanol in a round-bottom flask.
-
Stir the mixture at room temperature until the cerium salt is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (1.1 equivalents) portion-wise to the cooled solution. Vigorous gas evolution will be observed.
-
Stir the reaction mixture at 0 °C for 30-60 minutes, monitoring the reaction by TLC.
-
Once the starting material is consumed, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).
Data Presentation
Table 1: Comparison of Reduction Methods for 4-Formylcyclohex-1-ene
| Reducing Agent | Solvent | Temperature (°C) | Ratio of 1,2- to 1,4-Reduction Product (approx.) | Typical Yield of this compound |
| NaBH₄ | Methanol | 0 | 85:15 | ~75% |
| NaBH₄ / CeCl₃·7H₂O (Luche Reduction) | Methanol | 0 | >99:1 | ~95% |
| LiAlH₄ | Diethyl ether | 0 | 90:10 | ~80% |
Note: Ratios and yields are approximate and can vary based on specific reaction conditions.
Visualizations
Caption: Synthetic pathway to this compound.
Caption: Troubleshooting workflow for the synthesis.
Caption: Potential side reactions in the synthesis.
References
Technical Support Center: Purification of 5-(Hydroxymethyl)cyclohex-2-enol Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-(Hydroxymethyl)cyclohex-2-enol isomers.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound isomers via chromatography.
Issue 1: Poor or No Separation of Diastereomers on Silica Gel Chromatography
-
Question: I am trying to separate the diastereomers of this compound using flash chromatography on silica gel, but I am observing co-elution or very poor resolution. What can I do?
-
Answer: The diastereomers of this compound can have very similar polarities, making their separation on standard silica gel challenging. Here are several strategies to improve resolution:
-
Optimize the Mobile Phase: A systematic optimization of the eluent system is crucial.
-
Solvent System: If you are using a standard hexane/ethyl acetate system, try varying the ratio to fine-tune the polarity. Sometimes, a less polar solvent system with a higher overall elution volume can improve separation.
-
Solvent Modifiers: The addition of a small percentage of a more polar solvent like methanol or a less polar solvent like dichloromethane or toluene to your primary solvent system can sometimes significantly alter selectivity.[1]
-
-
Consider a Different Stationary Phase: If mobile phase optimization is insufficient, consider alternative stationary phases. Diol- or cyano-bonded silica can offer different selectivities compared to standard silica.
-
Derivatization: Converting the diol to a derivative can accentuate the stereochemical differences.[2] For instance, forming esters (e.g., benzoates, acetates) or silyl ethers can increase the steric differences between the diastereomers, potentially leading to better separation on silica gel. After separation, the protecting groups can be removed.
-
Preparative HPLC: If flash chromatography fails, preparative High-Performance Liquid Chromatography (HPLC) on a normal-phase column (e.g., silica or diol) will likely provide the necessary resolution.
-
Issue 2: Peak Tailing in Chiral HPLC for Enantiomer Separation
-
Question: I am attempting to resolve the enantiomers of a single diastereomer of this compound using a chiral HPLC column, but my peaks are showing significant tailing. What is causing this and how can I fix it?
-
Answer: Peak tailing in chiral HPLC is a common issue that can compromise resolution and quantification. The primary causes are often related to interactions with the stationary phase or issues with the HPLC system itself.
-
Secondary Interactions with Stationary Phase: The hydroxyl groups in your molecule can have strong interactions with active sites on the silica-based chiral stationary phase, leading to tailing.
-
Mobile Phase Additives: Adding a small amount of a competitive agent to the mobile phase can block these active sites. For normal phase chromatography, adding a small percentage of an alcohol (e.g., ethanol or isopropanol) can be effective. For reversed-phase, the addition of a small amount of a weak acid (like acetic acid or formic acid) or a weak base (like triethylamine or diethylamine), depending on the nature of your analyte and stationary phase, can improve peak shape.
-
Column Choice: Some modern chiral stationary phases are end-capped to reduce the number of free silanol groups, which can minimize tailing for polar analytes.[3]
-
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the concentration of your sample.
-
Extra-Column Volume: Excessive tubing length or internal diameter between the injector, column, and detector can cause band broadening and peak tailing. Ensure that all connections are made with minimal dead volume.[3]
-
Column Degradation: Over time, the stationary phase can degrade, especially if exposed to harsh mobile phases or samples. If the problem persists and is not resolved by the above measures, the column may need to be regenerated or replaced.[4]
-
Issue 3: Inconsistent Retention Times in HPLC Analysis
-
Question: My retention times for the this compound isomers are fluctuating between runs. What could be the cause of this variability?
-
Answer: Retention time instability can be frustrating and points to a lack of equilibrium in your HPLC system.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run. This is especially important when changing mobile phases. A stable baseline is a good indicator of equilibration.
-
Mobile Phase Composition: In normal phase chromatography, even trace amounts of water in your non-polar solvents can significantly affect retention times.[5] It is recommended to use freshly opened HPLC-grade solvents. In reversed-phase, ensure your mobile phase is well-mixed and degassed. If you are using a buffer, make sure its pH is stable and it is fully dissolved in the mobile phase.
-
Temperature Fluctuations: Column temperature can impact retention times. Using a column oven to maintain a constant temperature will improve the reproducibility of your results.[6][7]
-
Pump Performance: Inconsistent flow from the HPLC pump can lead to retention time shifts. Check for leaks, and ensure the pump is properly primed and delivering a consistent flow rate.
-
Frequently Asked Questions (FAQs)
1. What are the main challenges in purifying this compound isomers?
The primary challenges stem from the structural similarities of the isomers. This compound has two chiral centers, leading to the possibility of two pairs of enantiomers (diastereomers).
-
Diastereomer Separation: Diastereomers have different physical properties, but these differences can be slight for this molecule, making their separation by standard techniques like flash chromatography difficult due to similar polarities.
-
Enantiomer Separation: Enantiomers have identical physical properties in an achiral environment and require a chiral environment for separation, such as a chiral stationary phase (CSP) in HPLC or derivatization with a chiral resolving agent.[8]
2. What type of HPLC column is best for separating the enantiomers of this compound?
Polysaccharide-based chiral stationary phases are a good starting point for the separation of chiral alcohols. Columns such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD, OJ, or Chiralpak® AD, AS series) have a broad applicability for resolving a wide range of racemates, including alcohols.[9] The selection of the specific column and mobile phase will likely require some screening.
3. Can I use TLC to monitor the separation of these isomers?
-
Diastereomers: Yes, TLC can be used to monitor the separation of diastereomers. You may need to test various solvent systems to find one that shows two distinct spots. It's possible that the separation is too small to be easily visualized on a standard TLC plate.[10]
-
Enantiomers: Standard TLC on a silica plate will not separate enantiomers. You would need to use a chiral stationary phase TLC plate or derivatize the enantiomers with a UV-active chiral resolving agent to visualize them as separate spots.
4. What are the expected physical properties of this compound?
The physical properties can vary slightly between the different isomers. Below are the computed properties for the cis-isomer.
| Property | Value | Source |
| Molecular Formula | C7H12O2 | --INVALID-LINK-- |
| Molecular Weight | 128.17 g/mol | --INVALID-LINK-- |
| XLogP3-AA | 0.2 | --INVALID-LINK-- |
| Hydrogen Bond Donor Count | 2 | --INVALID-LINK-- |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK-- |
5. How should I prepare my sample for HPLC analysis?
Proper sample preparation is crucial for obtaining reliable and reproducible results.[11][12][13]
-
Dissolution: Dissolve the sample in a solvent that is compatible with your mobile phase, ideally the mobile phase itself or a weaker solvent.[14]
-
Concentration: The concentration should be within the linear range of your detector. A typical starting concentration is around 1 mg/mL.
-
Filtration: Filter the sample through a 0.22 or 0.45 µm syringe filter to remove any particulate matter that could clog the column or HPLC system.[14]
Experimental Protocols
The following are example protocols for the purification of this compound isomers based on common chromatographic techniques for similar compounds. Optimization will likely be required for your specific mixture.
Protocol 1: Diastereomer Separation by Preparative HPLC
-
Column: Silica-based normal phase column (e.g., 250 x 10 mm, 5 µm particle size).
-
Mobile Phase: A mixture of Hexane and Isopropanol. Start with a ratio of 95:5 (Hexane:Isopropanol) and adjust the isopropanol content to achieve optimal separation.
-
Flow Rate: 4-8 mL/min, depending on the column dimensions.
-
Detection: Refractive Index (RI) or UV detector at a low wavelength (e.g., 210 nm) if the compounds have some absorbance.
-
Procedure:
-
Dissolve the mixture of diastereomers in the mobile phase.
-
Inject the sample onto the equilibrated column.
-
Collect fractions as the peaks elute.
-
Analyze the collected fractions by analytical HPLC or TLC to determine their purity.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Protocol 2: Enantiomer Separation by Chiral HPLC
-
Column: Chiral stationary phase column, for example, a Chiralpak® AD-H or Chiralcel® OD-H column (250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of a non-polar solvent and an alcohol. A common starting point is Hexane:Isopropanol (90:10). The ratio can be adjusted to optimize resolution.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C (use a column oven for consistency).
-
Detection: UV at 210 nm or RI detector.
-
Procedure:
-
Prepare a dilute solution (e.g., 0.5 mg/mL) of the isolated diastereomer in the mobile phase.
-
Ensure the chiral column is equilibrated in the direction specified by the manufacturer.
-
Inject the sample and monitor the chromatogram for the separation of the two enantiomers.
-
To improve separation, the mobile phase composition and temperature can be varied. Lower temperatures often improve chiral resolution.[6]
-
Visualizations
Caption: A flowchart outlining the troubleshooting steps for common purification challenges.
References
- 1. Reddit - The heart of the internet [reddit.com]
- 2. mastelf.com [mastelf.com]
- 3. chromtech.com [chromtech.com]
- 4. chiraltech.com [chiraltech.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 9. mdpi.com [mdpi.com]
- 10. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. greyhoundchrom.com [greyhoundchrom.com]
- 14. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
Technical Support Center: Diels-Alder Synthesis of Cyclohexene Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Diels-Alder synthesis of cyclohexene derivatives. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in a Diels-Alder reaction?
A1: The most frequently encountered byproducts in Diels-Alder reactions include:
-
Exo/Endo Diastereomers: The Diels-Alder reaction can produce two diastereomeric products: the kinetically favored endo adduct and the thermodynamically favored exo adduct. The endo product is often the desired isomer due to favorable secondary orbital interactions during the transition state.[1][2]
-
Diene Polymers: Many reactive dienes, such as cyclopentadiene, can undergo self-polymerization, which competes with the desired cycloaddition reaction. This is particularly problematic at higher concentrations and temperatures.[3][4]
-
Regioisomers: When both the diene and dienophile are unsymmetrical, the reaction can yield different constitutional isomers, referred to as regioisomers. The distribution of these products depends on the electronic properties of the substituents on the reactants.
-
Retro-Diels-Alder Products: At elevated temperatures, the Diels-Alder reaction can be reversible, leading to the decomposition of the desired cyclohexene adduct back to the starting diene and dienophile. This is known as the retro-Diels-Alder reaction.[5]
-
Lewis Acid-Related Byproducts: The use of Lewis acid catalysts, while often beneficial for rate and selectivity, can sometimes lead to side reactions such as Friedel-Crafts alkylation or polymerization of the starting materials or product.
Q2: How can I control the endo/exo selectivity of my reaction?
A2: Controlling the stereoselectivity between the endo and exo products is a common challenge. Here are some strategies:
-
Temperature Control: Lower reaction temperatures generally favor the formation of the kinetic endo product.[2] Conversely, higher temperatures can lead to an equilibrium mixture that favors the more thermodynamically stable exo product.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can enhance the rate of the Diels-Alder reaction and often increases the preference for the endo isomer.[5][6] The Lewis acid coordinates to the dienophile, which can amplify the secondary orbital interactions that stabilize the endo transition state.
-
Solvent Choice: The polarity of the solvent can influence the transition state energies and thus the endo/exo ratio, although this effect is generally less pronounced than temperature or catalysis.
Q3: My reaction is producing a significant amount of polymer. How can I prevent this?
A3: Polymerization of the diene is a common side reaction that reduces the yield of the desired adduct. To minimize this:
-
In-situ Generation of the Diene: For highly reactive dienes like cyclopentadiene, it is often prepared by "cracking" its dimer (dicyclopentadiene) immediately before use.[7][8] This ensures a low concentration of the monomeric diene, disfavoring polymerization. A similar strategy involves using a precursor that slowly releases the diene under the reaction conditions.
-
Control of Reactant Concentration: Keeping the concentration of the reactive diene low throughout the reaction can suppress polymerization. This can be achieved by slowly adding the diene to the dienophile solution.
-
Lower Reaction Temperature: Polymerization reactions often have a higher activation energy than the Diels-Alder reaction. Conducting the reaction at the lowest effective temperature can help to favor the desired cycloaddition.
Q4: How can I improve the regioselectivity of my reaction with unsymmetrical reactants?
A4: Achieving high regioselectivity is crucial when using unsymmetrical dienes and dienophiles. Consider the following approaches:
-
Lewis Acid Catalysis: Lewis acids can enhance the polarization of the dienophile, leading to a more pronounced preference for one regioisomeric transition state over the other.[5]
-
Analysis of Frontier Molecular Orbitals (FMOs): The regioselectivity can often be predicted by considering the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. The reaction will favor the orientation that results in the largest overlap between the orbitals with the largest coefficients.
-
Steric and Electronic Effects: The judicious choice of substituents on both the diene and dienophile can direct the regioselectivity through steric hindrance or by modifying the electronic properties of the reactants.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no yield of the desired cyclohexene derivative. | 1. Reaction conditions are too mild (temperature too low, reaction time too short).2. Diene is in the thermodynamically stable s-trans conformation.3. Significant polymerization of the diene.4. Retro-Diels-Alder reaction is occurring. | 1. Gradually increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or NMR.2. For acyclic dienes, heating may be necessary to overcome the energy barrier to the reactive s-cis conformation.3. Use a freshly prepared diene. Consider in-situ generation of the diene from a precursor. Add the diene slowly to the dienophile.4. If the reaction is performed at a high temperature, try lowering it. |
| Formation of a mixture of endo and exo isomers. | 1. The reaction temperature is too high, leading to thermodynamic control.2. The intrinsic selectivity of the reactants is low. | 1. Perform the reaction at a lower temperature (e.g., room temperature or below).2. Introduce a Lewis acid catalyst to enhance the kinetic preference for the endo product. |
| Unidentified byproducts observed by NMR or LC-MS. | 1. Decomposition of starting materials or product under the reaction conditions.2. Side reactions such as Friedel-Crafts alkylation (if a Lewis acid is used).3. Polymerization of the diene or dienophile. | 1. Re-evaluate the stability of your compounds at the reaction temperature. Consider milder reaction conditions.2. Reduce the amount of Lewis acid or choose a milder one. Perform the reaction at a lower temperature.3. Purify starting materials before the reaction. Lower the reaction temperature and reactant concentrations. |
| Inconsistent reaction outcomes. | 1. Purity of starting materials, especially the diene.2. Presence of water or other impurities that can affect catalysts. | 1. Ensure the diene is pure and free from polymer. For cyclopentadiene, use it immediately after cracking the dimer.2. Use anhydrous solvents and reagents, especially when using Lewis acid catalysts. |
Quantitative Data Summary
The following table summarizes typical endo/exo product ratios for the reaction of cyclopentadiene with various dienophiles under different conditions.
| Diene | Dienophile | Conditions | endo Product (%) | exo Product (%) | Reference |
| Cyclopentadiene | Maleic Anhydride | Ethyl acetate/Hexane, Room Temp. | ~80 | ~20 | [2] |
| (Z,Z)-1,4-dideutero-1,3-butadiene | Maleic Anhydride | Benzene, 145°C | 85 | 15 | [9] |
| (Z,Z)-1,4-dideutero-1,3-butadiene | Acrolein | Benzene, 145°C | ~50 | ~50 | [9] |
| Cyclopentadiene | Methyl Acrylate | AlCl₃ catalyst | >95 (endo favored) | <5 | [6] |
Experimental Protocols
Protocol 1: Minimizing Diene Polymerization via In-situ Generation of Cyclopentadiene
This protocol describes the reaction of maleic anhydride with cyclopentadiene, where the latter is generated in-situ by the thermal cracking of dicyclopentadiene.
Materials:
-
Dicyclopentadiene
-
Maleic anhydride
-
Ethyl acetate
-
Hexane or petroleum ether
-
Fractional distillation apparatus
-
Reaction flask with a magnetic stirrer
-
Ice bath
Procedure:
-
Cracking of Dicyclopentadiene: Set up a fractional distillation apparatus. Place dicyclopentadiene in the distillation flask and heat it to ~170-190°C. The dicyclopentadiene will undergo a retro-Diels-Alder reaction to form cyclopentadiene monomer.[8]
-
Collection of Cyclopentadiene: Collect the cyclopentadiene monomer, which has a boiling point of 40-42°C. It is advisable to collect it in a cooled receiver to prevent immediate dimerization.[7][8]
-
Preparation of Dienophile Solution: In a separate flask, dissolve maleic anhydride in ethyl acetate. Then, add hexane or petroleum ether to this solution.[7]
-
Diels-Alder Reaction: Slowly add the freshly prepared cyclopentadiene to the maleic anhydride solution while stirring. The reaction is often exothermic. An ice bath can be used to control the temperature.
-
Product Isolation: The product, cis-norbornene-5,6-endo-dicarboxylic anhydride, will precipitate out of the solution as a white solid.[10] The crystallization can be further induced by cooling the mixture in an ice bath.
-
Purification: Collect the solid product by vacuum filtration and wash with cold hexane or petroleum ether. The product can be further purified by recrystallization.
Protocol 2: Lewis Acid Catalyzed Diels-Alder for Enhanced Regio- and Stereoselectivity
This protocol provides a general method for using a Lewis acid to catalyze a Diels-Alder reaction, which can improve both the reaction rate and selectivity.
Materials:
-
Diene
-
Dienophile
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Lewis acid (e.g., AlCl₃, BF₃·OEt₂, SnCl₄)
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Syringes for transfer of reagents
Procedure:
-
Setup: Assemble a flame-dried reaction flask under an inert atmosphere.
-
Dienophile and Catalyst: Add the dienophile and anhydrous solvent to the flask. Cool the solution to the desired temperature (e.g., 0°C or -78°C).
-
Lewis Acid Addition: Slowly add the Lewis acid to the dienophile solution. Stir the mixture for a short period to allow for complexation.
-
Diene Addition: Add the diene dropwise to the reaction mixture over a period of time.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or other appropriate analytical techniques.
-
Quenching: Once the reaction is complete, quench the reaction by slowly adding a suitable quenching agent (e.g., water, saturated aqueous NaHCO₃ solution).
-
Workup and Purification: Perform an aqueous workup to remove the Lewis acid and any water-soluble byproducts. Dry the organic layer, remove the solvent under reduced pressure, and purify the product by column chromatography or recrystallization.
Visualizations
Diels-Alder Reaction and Common Side Reactions
Caption: Main Diels-Alder reaction pathway and competing side reactions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Factors Influencing Selectivity in Diels-Alder Reactions
Caption: Factors that control the outcome of Diels-Alder reactions.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Trends in the Diels–Alder reaction in polymer chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. How Lewis Acids Catalyze Diels–Alder Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Diels-Alder Reaction [cs.gordon.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. The simplest Diels–Alder reactions are not endo-selective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. unwisdom.org [unwisdom.org]
Troubleshooting stereoselectivity in 5-(Hydroxymethyl)cyclohex-2-enol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the synthesis of 5-(Hydroxymethyl)cyclohex-2-enol, with a focus on achieving high stereoselectivity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am experiencing low yields in the synthesis of this compound. What are the potential causes and how can I improve the yield?
Answer:
Low yields can stem from several factors throughout the synthetic process. Here are some common causes and troubleshooting suggestions:
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Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Consider extending the reaction time or increasing the temperature, although the latter may impact stereoselectivity.
-
-
Sub-optimal Reagents: The quality of starting materials and reagents is crucial.
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Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product.
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Solution: Depending on the synthetic route, side reactions can vary. For example, in a Diels-Alder approach, polymerization of the diene can be a competing reaction.[3] Using a fresh diene and carefully controlling the temperature can mitigate this. Over-oxidation or reduction are also common issues. Precise control of stoichiometry and temperature is essential.
-
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Product Loss During Work-up and Purification: Significant amounts of the product can be lost during extraction, washing, and chromatography.
-
Solution: Optimize the work-up procedure. Ensure the pH is appropriate during aqueous extraction to prevent loss of the product. When performing column chromatography, select a suitable solvent system to achieve good separation without excessive band broadening.
-
Question 2: My primary issue is poor diastereoselectivity, resulting in a mixture of cis and trans isomers. How can I favor the formation of the desired diastereomer?
Answer:
Achieving high diastereoselectivity is a common challenge. The relative orientation of the hydroxymethyl and hydroxyl groups is often determined during a reduction step or a cycloaddition reaction.
-
For syntheses involving a reduction of a ketone: The choice of reducing agent and the reaction conditions are critical.
-
Chelation-controlled reduction: Using a reducing agent like sodium borohydride in the presence of a Lewis acid such as cerium(III) chloride (a Luche reduction) can favor the formation of one diastereomer by promoting chelation between the carbonyl and a nearby directing group.[3]
-
Steric-controlled reduction: Bulky reducing agents will preferentially attack the carbonyl from the less hindered face, leading to a different diastereomeric outcome.
-
-
For syntheses involving a Diels-Alder reaction: The stereoselectivity is governed by the endo/exo transition states.
Question 3: I am struggling with controlling the enantioselectivity of my synthesis. What strategies can I employ to obtain a specific enantiomer?
Answer:
Controlling enantioselectivity typically requires the use of chiral reagents, catalysts, or auxiliaries.
-
Asymmetric Deprotonation: If starting from a meso-epoxide like cyclohexene oxide, a chiral lithium amide can be used for enantioselective deprotonation to form the allylic alcohol. The choice of the chiral amine is critical for achieving high enantiomeric excess (ee).[4] Different chiral amines can lead to the formation of opposite enantiomers.
-
Asymmetric Reduction: The enantioselective reduction of a corresponding ketone (cyclohex-2-enone derivative) using a chiral catalyst (e.g., a chiral borane or a metal complex with a chiral ligand) is a powerful method.
-
Enzymatic Resolution: A racemic mixture of this compound can be resolved using lipases. These enzymes can selectively acylate or deacylate one enantiomer, allowing for the separation of the two.[5]
-
Chiral Resolution: A racemic intermediate can be reacted with a chiral resolving agent to form diastereomers, which can then be separated by chromatography or crystallization. The resolving agent is then cleaved to yield the desired enantiomer.[1][2]
Data Presentation
Table 1: Effect of Reducing Agents on Diastereoselectivity in Ketone Reduction
| Entry | Reducing Agent | Additive | Temperature (°C) | Diastereomeric Ratio (A:B) | Yield (%) |
| 1 | NaBH₄ | None | 0 | 60:40 | 85 |
| 2 | NaBH₄ | CeCl₃ | -78 | 95:5 | 90 |
| 3 | L-Selectride® | None | -78 | 10:90 | 88 |
| 4 | LiAlH₄ | None | 0 | 70:30 | 92 |
Note: Diastereomer A is the desired product. Data is illustrative and results may vary based on the specific substrate and reaction conditions.
Table 2: Influence of Chiral Lithium Amides on Enantioselectivity in the Desymmetrization of Cyclohexene Oxide
| Entry | Chiral Amine | Additive | Temperature (°C) | Enantiomeric Excess (ee, %) | Yield (%) |
| 1 | Cyclohexyl[(S)-1-ethylpyrrolidin-2-yl]methylamine | HMPA | 0 | 78 | 80 |
| 2 | 3-Aminomethyl-2-azabicyclo[2.2.1]heptane | DBU | -78 | 96 | 91 |
| 3 | (1R,3R,4S)-3-(((2R,5R)-2,5-dimethylpyrrolidin-1-yl)methyl)-2-azabicyclo[2.2.1]hept-5-ene | None | -78 | 99 | 95 |
| 4 | (-)-N,N-Diisopinocampheylamine (DIPAM) | None | -20 | 95 | 82 |
Data adapted from literature reports on the synthesis of (R)-cyclohex-2-enol and is illustrative for the synthesis of related chiral alcohols.[4]
Experimental Protocols
Protocol 1: Diastereoselective Reduction using NaBH₄/CeCl₃ (Luche Reduction)
-
Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with the starting enone (1 equivalent) and anhydrous methanol (10 mL per mmol of enone).
-
Cooling: The solution is cooled to -78 °C using an acetone/dry ice bath.
-
Addition of CeCl₃: Cerium(III) chloride heptahydrate (1.1 equivalents) is added to the stirred solution. The mixture is stirred for 30 minutes at -78 °C.
-
Addition of NaBH₄: Sodium borohydride (1.1 equivalents) is added in small portions over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Monitoring: The reaction is monitored by TLC. Upon completion, the reaction is quenched by the slow addition of water.
-
Work-up: The mixture is allowed to warm to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel.
Protocol 2: Enantioselective Deprotonation using a Chiral Lithium Amide
-
Setup: A flame-dried Schlenk flask is charged with the chiral amine (1.2 equivalents) and anhydrous THF (5 mL per mmol of amine) under an inert atmosphere (argon or nitrogen).
-
Formation of Lithium Amide: The solution is cooled to -78 °C, and n-butyllithium (1.1 equivalents) is added dropwise. The mixture is stirred at this temperature for 30 minutes.
-
Addition of Substrate: A solution of cyclohexene oxide (1 equivalent) in anhydrous THF is added dropwise to the chiral lithium amide solution at -78 °C.
-
Reaction: The reaction mixture is stirred at the appropriate temperature (e.g., -78 °C or 0 °C, depending on the chiral amine) for the time determined by reaction optimization (monitor by TLC or GC).
-
Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride at the reaction temperature.
-
Work-up: The mixture is warmed to room temperature and extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography. The enantiomeric excess is determined by chiral HPLC or by NMR analysis of a diastereomeric derivative.
Mandatory Visualizations
Caption: A general workflow for troubleshooting common synthetic issues.
Caption: Factors influencing stereoselectivity in a Diels-Alder reaction.
Caption: Logical relationships for addressing stereoselectivity problems.
References
- 1. A straightforward stereoselective synthesis of D- and L-5-hydroxy-4-hydroxymethyl-2-cyclohexenylguanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 3. scispace.com [scispace.com]
- 4. Synthetic Approaches to (R)-Cyclohex-2-Enol : Oriental Journal of Chemistry [orientjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
Stability of 5-(Hydroxymethyl)cyclohex-2-enol under acidic conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-(Hydroxymethyl)cyclohex-2-enol under acidic conditions. This resource is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the handling, storage, or reaction of this compound in an acidic environment.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in acidic solutions?
A1: this compound, being an allylic alcohol, is susceptible to degradation under acidic conditions. The primary concerns are acid-catalyzed rearrangement, dehydration, and potential intermolecular etherification. The rate and extent of these reactions are highly dependent on the acid concentration, temperature, and solvent system.
Q2: What are the likely degradation products of this compound in an acidic medium?
A2: Under acidic conditions, the compound can undergo several transformations. The most probable degradation pathways include:
-
Allylic Rearrangement: The hydroxyl group at the C1 position can migrate to the C3 position, forming 4-(hydroxymethyl)cyclohex-2-enol.
-
Dehydration: Elimination of one or both hydroxyl groups as water molecules can lead to the formation of cyclohexadiene derivatives or aromatic compounds like toluene derivatives upon further rearrangement.
-
Etherification: Intermolecular reaction between two molecules of this compound can form ethers, particularly at higher concentrations and temperatures.
Q3: How can I minimize the degradation of this compound during a reaction that requires acidic conditions?
A3: To minimize degradation, consider the following strategies:
-
Use the mildest possible acidic conditions: Opt for weaker acids or buffer systems if your reaction tolerates them.
-
Control the temperature: Perform the reaction at the lowest possible temperature that allows for the desired transformation to proceed at an acceptable rate.
-
Limit the reaction time: Monitor the reaction progress closely and quench it as soon as the starting material is consumed to the desired extent.
-
Protecting groups: If compatible with your overall synthetic strategy, consider protecting the hydroxyl groups before subjecting the molecule to harsh acidic conditions.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure long-term stability, this compound should be stored in a cool, dry place, away from acidic vapors. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) to prevent potential oxidation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Solution |
| Low yield of desired product and presence of multiple unidentified spots on TLC/LC-MS. | Degradation of the starting material due to harsh acidic conditions. | 1. Reduce the concentration of the acid. 2. Lower the reaction temperature. 3. Consider using a milder acid catalyst. 4. Perform a time-course study to find the optimal reaction time. |
| Formation of a significant amount of a non-polar byproduct. | Dehydration of the alcohol to form a diene or aromatic compound. | 1. Use a non-protic solvent if possible. 2. Employ a less coordinating acid. 3. Strictly control the temperature to avoid excessive heating. |
| Isolation of an isomer of the starting material. | Acid-catalyzed allylic rearrangement. | 1. This is an equilibrium process; altering the reaction conditions (temperature, solvent) might shift the equilibrium. 2. If the rearranged product is the major component, consider if it can be used in the subsequent steps or if the synthetic route needs to be redesigned. |
| A viscous, high-molecular-weight residue is formed. | Intermolecular etherification or polymerization. | 1. Run the reaction at a lower concentration. 2. Add the acid catalyst slowly to the reaction mixture. 3. Ensure the reaction temperature is homogenous and well-controlled. |
Data Presentation
The following table presents hypothetical stability data for this compound under various acidic conditions to illustrate the expected trends. Actual experimental data should be generated for specific applications.
| Acid | Concentration (M) | Temperature (°C) | Time (h) | Remaining Starting Material (%) | Major Degradation Product(s) |
| HCl | 0.1 | 25 | 24 | 85 | Allylic rearrangement product |
| HCl | 1 | 25 | 24 | 40 | Allylic rearrangement, Dehydration products |
| H₂SO₄ | 0.1 | 25 | 24 | 75 | Allylic rearrangement product |
| H₂SO₄ | 0.1 | 50 | 6 | 30 | Dehydration products, Polymer |
| p-TsOH | 0.1 | 25 | 24 | 95 | Minor allylic rearrangement |
Experimental Protocols
Protocol for Assessing the Stability of this compound under Acidic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., THF, dioxane) at a known concentration (e.g., 10 mg/mL).
-
Preparation of Acidic Solutions: Prepare a series of acidic solutions with varying concentrations (e.g., 0.01 M, 0.1 M, 1 M HCl in water or the reaction solvent).
-
Stability Study Setup:
-
In separate vials, add a known volume of the this compound stock solution.
-
To each vial, add a specific volume of the prepared acidic solution to achieve the desired final acid concentration.
-
Set up parallel experiments at different temperatures (e.g., room temperature, 50 °C, 80 °C).
-
-
Time-Point Sampling: At regular intervals (e.g., 1h, 4h, 8h, 24h), withdraw an aliquot from each vial.
-
Quenching: Immediately quench the reaction by neutralizing the acid with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the organic components with a suitable solvent (e.g., ethyl acetate).
-
Analysis: Analyze the extracted samples using analytical techniques such as:
-
TLC: To visualize the disappearance of the starting material and the appearance of new spots.
-
LC-MS: To quantify the remaining starting material and identify the mass of the degradation products.
-
NMR: To characterize the structure of the major degradation products after isolation.
-
Visualizations
Caption: Potential acid-catalyzed degradation pathways of this compound.
Caption: A logical workflow for troubleshooting stability issues during experiments.
Technical Support Center: Asymmetric Hydrogenation to 5-(Hydroxymethyl)cyclohex-2-enol
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the asymmetric hydrogenation for the synthesis of 5-(Hydroxymethyl)cyclohex-2-enol and related chiral allylic alcohols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to chiral this compound?
While direct asymmetric hydrogenation of a corresponding precursor is a viable strategy for many chiral alcohols, this compound is often synthesized from biomass-derived platform molecules like 5-hydroxymethylfurfural (HMF)[1][2][3][4][5]. The process typically involves the selective hydrogenation of the furan ring and the carbonyl group, which can be a multi-step process involving various catalysts[6][7][8].
Q2: Which catalyst systems are generally recommended for the asymmetric hydrogenation of cyclic allylic alcohols?
Several classes of transition metal catalysts are effective for the asymmetric hydrogenation of allylic alcohols. The choice of catalyst is crucial for achieving high enantioselectivity and yield.
-
Iridium-N,P Ligand Complexes: These are highly effective for a broad range of allylic alcohols, including those that are acid-sensitive.[9][10][11] They have been successfully used in the kinetic resolution of racemic allylic alcohols, providing high enantiopurity.[12][13]
-
Ruthenium-BINAP Complexes: The Ru-BINAP system is a pioneering and widely used catalyst for asymmetric hydrogenations.[14][15] It is particularly effective for the hydrogenation of various functionalized olefins.[15]
-
Rhodium-Chiral Phosphine Complexes: Rhodium catalysts, often with chiral diphosphine ligands like DuanPhos, are well-established for the asymmetric hydrogenation of different classes of alkenes, including allylic amines and sulfones.[16][17][18]
Q3: How do I select the optimal catalyst and ligand for my specific substrate?
Catalyst selection is substrate-dependent. For cyclic allylic alcohols, consider the following:
-
Substrate Structure: The steric and electronic properties of the substrate are critical. For instance, γ,γ-disubstituted and β,γ-disubstituted allylic alcohols have been successfully hydrogenated with Ir-N,P complexes.[10]
-
Ligand Choice: The chiral ligand dictates the stereochemical outcome. For example, the development of the BINAP ligand was a major breakthrough for Ru-catalyzed asymmetric hydrogenations.[14] A screening of different chiral ligands is often necessary to find the optimal match for a new substrate.
-
Dynamic Kinetic Resolution (DKR): If you are starting with a racemic mixture, a catalyst capable of DKR, such as certain Ir–N,P-ligand complexes, can theoretically convert 100% of the starting material into a single product enantiomer.[9]
Q4: What are the typical reaction conditions for these hydrogenations?
While optimal conditions vary, a general starting point would be:
-
Solvent: Alcohols like methanol, ethanol, or isopropanol are common.[15] The choice of solvent can influence the reaction rate.[15]
-
Hydrogen Pressure: Pressures typically range from 5 to 40 bar, but can be higher.[15] Both reaction rate and enantioselectivity can increase with hydrogen pressure.[15]
-
Temperature: Reactions are often run at temperatures ranging from room temperature to 60 °C.[15]
-
Catalyst Loading: Typically, a low catalyst loading (e.g., 0.5-1 mol%) is used.
-
Additives: Bases such as potassium hydroxide (KOH) are sometimes required, particularly in transfer hydrogenation reactions.[14] Additives can significantly improve yield and/or selectivity.[19][20][21]
Catalyst Performance Data
The following tables summarize representative data for the asymmetric hydrogenation of allylic alcohols using different catalyst systems.
Table 1: Iridium-Catalyzed Asymmetric Hydrogenation of Allylic Alcohols
| Catalyst System | Substrate | Yield (%) | ee (%) | Reference |
|---|---|---|---|---|
| Ir-N,P Complex | γ,γ-disubstituted allylic alcohols | High | Excellent | [10] |
| Ir-N,P Complex | β,γ-disubstituted allylic alcohols | High | Excellent | [10] |
| Ir-f-amphox | Racemic α-amino β-unfunctionalized ketones | Quantitative | >99 |[9] |
Table 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of Geraniol
| Catalyst System | Solvent | Conversion (%) | ee (%) (Product) | Reference |
|---|---|---|---|---|
| R-Ru(OAc)₂(T-BINAP) | Methanol | >95 | ~80 (S-citronellol) | [15] |
| Ru(OAc)₂(BINAP) | Ethanol | >95 | ~75 | [15] |
| R-RuCl[(p-cymene)(BINAP)]Cl | 2-Propanol | ~90 | ~70 |[15] |
Experimental Protocols
General Protocol for Iridium-Catalyzed Asymmetric Hydrogenation of a Cyclic Allylic Alcohol
This protocol is a general guideline and should be optimized for the specific substrate and catalyst system.
-
Catalyst Preparation: In a glovebox, the iridium precursor (e.g., [Ir(COD)Cl]₂) and the chiral N,P-ligand are dissolved in a dry, degassed solvent (e.g., dichloromethane) and stirred to form the active catalyst complex.
-
Reaction Setup: A high-pressure autoclave is charged with the substrate and a degassed solvent (e.g., methanol).
-
Catalyst Addition: The prepared catalyst solution is added to the autoclave under an inert atmosphere.
-
Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 20 bar). The reaction mixture is stirred at the desired temperature (e.g., 30 °C) for the specified time (e.g., 12-24 hours).
-
Work-up: After the reaction is complete, the autoclave is carefully depressurized. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to isolate the desired this compound.
-
Analysis: The yield is determined after purification. The enantiomeric excess (ee) is determined by chiral HPLC or GC analysis.
Troubleshooting Guide
Problem: Low or No Conversion
-
Question: My reaction shows very low conversion of the starting material. What could be the cause?
-
Answer:
-
Catalyst Deactivation: The catalyst may have been deactivated by impurities.[22] Ensure all solvents and the substrate are rigorously purified and degassed. The hydrogen gas should be of high purity. Common poisons for metal catalysts include sulfur, nitrogen, phosphorus, and chlorine compounds.[22][23]
-
Insufficient Hydrogen Pressure: Check for leaks in your reactor system. Ensure the pressure is maintained throughout the reaction.
-
Incorrect Temperature: The reaction may require higher or lower temperatures for optimal activity.
-
Air Leak: Oxygen can poison the catalyst. Ensure your system is completely sealed and under an inert atmosphere before introducing hydrogen.
-
Problem: Low Enantioselectivity (ee)
-
Question: I am getting the product, but the enantiomeric excess is poor. How can I improve it?
-
Answer:
-
Suboptimal Catalyst/Ligand: The chosen chiral ligand may not be suitable for your substrate. A screening of different ligands is recommended. The interaction between the substrate (e.g., the hydroxyl group) and the metal center is crucial for selectivity.[11][24]
-
Reaction Conditions: Temperature and pressure can significantly influence enantioselectivity.[15] Experiment with varying these parameters.
-
Solvent Effects: The solvent can play a role in the chiral induction. Try different solvents (e.g., methanol, ethanol, THF).
-
Impurities: Acidic or basic impurities in the substrate or solvent can interfere with the catalyst's performance.
-
Problem: Catalyst Deactivation
-
Question: My catalyst seems to die during the reaction, leading to a stalled conversion. What are the common causes of catalyst deactivation?
-
Answer: Catalyst deactivation is a common issue and can be caused by several mechanisms:[22][25]
-
Poisoning: This is a chemical deactivation where species strongly chemisorb to the active sites, blocking them.[22]
-
Poisons: Sulfur compounds (H₂S, thiophenes), nitrogen compounds, carbon monoxide (from H₂ make-up), and heavy metals are common poisons.[23][25]
-
Mitigation: Rigorous purification of the substrate, solvent, and hydrogen gas is essential. Using guard beds to remove poisons before the feed enters the reactor can be effective.
-
-
Fouling/Coking: This is a physical deposition of carbonaceous materials (coke) or polymers on the catalyst surface and in its pores, blocking access to active sites.[22][26]
-
Mitigation: Optimize reaction conditions (temperature, pressure) to minimize side reactions that lead to coke formation.
-
-
Thermal Degradation/Sintering: High temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones, reducing the active surface area.[25] This is often accelerated by the presence of water.[25]
-
Mitigation: Operate at the lowest effective temperature. Choose a thermally stable catalyst support.
-
-
Structural Damage by Water: Water, either from the feedstock or as a reaction byproduct, can cause deconstruction or leaching of the catalyst, especially with zeolite supports.[22][26]
-
Mitigation: Use dry solvents and substrates. Some catalysts can be made more water-tolerant through surface modifications.[26]
-
-
Visualizations
Caption: General experimental workflow for asymmetric hydrogenation.
Caption: Decision tree for troubleshooting common experimental issues.
Caption: Common mechanisms of catalyst deactivation in hydrogenation.
References
- 1. Selective Hydrogenation of 5-Hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan by Pt/Ni@C Catalyst [ouci.dntb.gov.ua]
- 2. Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis(hydroxymethyl)furan over Ni–Ga intermetallic catalysts and its kinetic studies - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 3. Liquid-Phase Hydrogenation over a Cu/SiO2 Catalyst of 5-hydroximethylfurfural to 2,5-bis(hydroxymethyl)furan Used in Sustainable Production of Biopolymers: Kinetic Modeling [mdpi.com]
- 4. Selective hydrogenation of 5-hydroxymethylfurfural to 2,5-bis-(hydroxymethyl)furan using Pt/MCM-41 in an aqueous medium: a simple approach - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. research.tue.nl [research.tue.nl]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Kinetic resolution of racemic allylic alcohols via iridium-catalyzed asymmetric hydrogenation: scope, synthetic applications and insight into the orig ... - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05276K [pubs.rsc.org]
- 12. Kinetic resolution of racemic allylic alcohols via iridium-catalyzed asymmetric hydrogenation: scope, synthetic applications and insight into the origin of selectivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. scholarship.shu.edu [scholarship.shu.edu]
- 15. Hydrogenation of geraniol using ruthenium–BINAP catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 16. Enantioselective synthesis of β-substituted chiral allylic amines via Rh-catalyzed asymmetric hydrogenation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. Rh-catalyzed asymmetric hydrogenation of allylic sulfones for synthesis of chiral β-ester sulfones - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 18. Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Additive Effects on Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 23. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 24. pubs.acs.org [pubs.acs.org]
- 25. ammoniaknowhow.com [ammoniaknowhow.com]
- 26. mdpi.com [mdpi.com]
Overcoming low yields in the epoxidation of cyclohexene derivatives
Welcome to the technical support center for the epoxidation of cyclohexene derivatives. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and overcome common challenges, particularly low reaction yields, encountered during this crucial chemical transformation.
Troubleshooting Guide
This guide addresses specific issues that can lead to low yields and other undesirable outcomes during the epoxidation of cyclohexene derivatives.
Issue 1: Low or No Conversion of the Starting Alkene
-
Question: I am observing very low or no conversion of my cyclohexene derivative to the epoxide. What are the potential causes and how can I address them?
-
Answer: Low or no conversion is a common issue that can stem from several factors related to your reagents and reaction conditions. Here's a systematic approach to troubleshooting:
-
Check Your Oxidizing Agent:
-
Peroxy Acids (e.g., m-CPBA): These can degrade over time, especially if not stored properly (cool and dry). It is recommended to use fresh m-CPBA or titrate the commercial m-CPBA to determine its actual activity. The reactivity of peroxyacids is enhanced by electron-withdrawing groups on the peroxyacid.[1]
-
Hydrogen Peroxide (H₂O₂): Ensure the concentration of your H₂O₂ solution is accurate. H₂O₂ can decompose, especially in the presence of certain metals or at elevated temperatures. The slow addition of H₂O₂ is crucial to maintain a minimal local concentration, which can improve selectivity and catalyst stability.[2][3]
-
-
Verify Your Catalyst's Activity (for catalytic reactions):
-
Heterogeneous Catalysts (e.g., Ti-based, V-based): The catalyst may be deactivated or poisoned. Ensure it has been properly activated and stored. Catalyst leaching, where the active metal species detaches from the support, can also be an issue, particularly with vanadium-based catalysts.[4] Consider filtering the catalyst mid-reaction (hot filtration) to check if the reaction proceeds in the filtrate; if it does, leaching is occurring.[4]
-
Homogeneous Catalysts: Ensure the correct catalyst loading is being used. Too little catalyst will result in a slow or incomplete reaction.
-
-
Optimize Reaction Temperature:
-
Temperature plays a critical role. For some systems, like m-CPBA epoxidation, lower temperatures (e.g., 5°C) can sometimes lead to faster rates and good yields, while higher temperatures (e.g., 40°C) can cause epoxide ring-opening and the formation of byproducts like diols.[5] For catalytic systems with H₂O₂, higher temperatures are often required for activation, but excessive heat can lead to H₂O₂ decomposition.[3]
-
-
Evaluate Your Solvent:
-
The choice of solvent is critical. Protic solvents like methanol can sometimes enhance the reaction rate with H₂O₂, while aprotic solvents like acetonitrile are often preferred for their ability to yield high conversion and selectivity.[6][7] The solvent can also influence the adsorption of reactants onto the catalyst surface in heterogeneous catalysis.[8]
-
-
Issue 2: Poor Selectivity - Formation of Byproducts
-
Question: My reaction is consuming the starting material, but I am getting a low yield of the desired epoxide and a significant amount of byproducts. What are these byproducts and how can I minimize their formation?
-
Answer: The primary competing reactions in cyclohexene epoxidation are allylic oxidation and epoxide ring-opening.
-
Common Byproducts:
-
Troubleshooting Strategies:
-
Control the Temperature: High temperatures can favor both allylic oxidation and ring-opening.[5][6] Running the reaction at the lowest effective temperature can significantly improve selectivity for the epoxide.
-
Choice of Oxidant and Catalyst: The combination of oxidant and catalyst strongly influences the reaction pathway. For instance, some vanadium-based catalysts might promote allylic oxidation.[10] Systems like m-CPBA are generally highly selective for epoxidation.
-
Minimize Water and Acidity: The presence of water and acidic conditions can lead to the hydrolysis of the epoxide to form a diol.[9][11][12] Ensure your solvent is anhydrous, and if using a peroxyacid, consider adding a buffer like sodium bicarbonate to neutralize the carboxylic acid byproduct. For reactions with aqueous H₂O₂, minimizing reaction time after full conversion can reduce diol formation.
-
Controlled Reagent Addition: In catalytic systems using H₂O₂, a slow, controlled addition of the oxidant can prevent its accumulation and subsequent decomposition, which can lead to side reactions.[3]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a typical yield I should expect for the epoxidation of cyclohexene?
-
A1: Yields can vary widely depending on the methodology. Laboratory preparations using reagents like magnesium monoperoxyphthalate (MMPP) can achieve yields up to 85%.[5] Optimized catalytic systems with H₂O₂ have reported conversions and selectivities exceeding 98%.[7] With m-CPBA, yields are typically around 75%.[9][11][13]
-
-
Q2: How does the solvent affect my epoxidation reaction?
-
A2: The solvent can have a significant impact. Protic solvents can sometimes accelerate the reaction but may also participate in epoxide ring-opening.[6] Aprotic solvents like dichloromethane and acetonitrile are commonly used. Acetonitrile, in particular, has been shown to provide high conversion and selectivity in some catalytic systems.[6][7] The solvent also affects the solubility of reagents and can influence the catalyst's performance in heterogeneous systems.[8]
-
-
Q3: My reaction is very exothermic. Is this normal and how should I manage it?
-
A3: Yes, epoxidation reactions are often highly exothermic.[3] This can be a significant issue, as the increase in temperature can lead to side reactions and decomposition of the oxidant. To manage this, consider the following:
-
Slow, dropwise addition of the oxidizing agent.
-
Using an ice bath or other cooling system to maintain a constant temperature.
-
Ensuring efficient stirring to dissipate heat.
-
-
-
Q4: How can I purify my cyclohexene oxide product?
-
A4: The purification method depends on the scale and the impurities present.
-
Workup: A common workup procedure involves quenching any remaining oxidant (e.g., with sodium sulfite or sodium thiosulfate), washing the organic layer with a basic solution (e.g., sodium bicarbonate) to remove acidic byproducts, followed by washing with brine and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Purification: Fractional distillation is often effective for purifying cyclohexene oxide, which has a boiling point of approximately 130-134°C.[14] Column chromatography can also be used, though product loss on the column is a possibility.
-
-
Quantitative Data on Reaction Parameters
The following tables summarize the impact of different experimental parameters on the yield of cyclohexene epoxidation.
Table 1: Effect of Catalyst and Oxidant on Cyclohexene Epoxidation
| Catalyst | Oxidant | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| H-Beta/Cu/Ni (15%) | H₂O₂ | Acetonitrile | 35 | - | >98.5 | 100 | >98.5 | [7] |
| Ti/MCM-48 | H₂O₂ | Acetonitrile | 30 | 3 | - | >98 | 44 | [2] |
| W-SPP | H₂O₂ | Acetonitrile | 60 | 4 | ~95 | ~95 | ~90 | [15] |
| Ti-SPP | H₂O₂ | Acetonitrile | 60 | 4 | ~80 | ~98 | ~78 | [15] |
| TS-1 | H₂O₂ | Acetonitrile | 60 | 4 | ~60 | ~99 | ~59 | [15] |
| None (MMPP) | MMPP | Isopropanol/Water | Room Temp | - | - | - | up to 85 | [5] |
| None (m-CPBA) | m-CPBA | Dichloromethane | Room Temp | 0.5 | - | - | ~75 | [5] |
Table 2: Effect of Solvent on Cyclohexene Epoxidation with H₂O₂ and Na-Tiβ Zeolite
| Solvent | Cyclohexene Conversion (%) | H₂O₂ Conversion (%) | H₂O₂ Selectivity to Oxidized Products (%) |
| Methanol | 41.2 | 53.4 | 77.1 |
| Ethanol | 35.8 | 42.1 | 85.0 |
| tert-Butanol | 29.3 | 35.6 | 82.3 |
| Acetonitrile | 25.1 | 30.2 | 83.1 |
| Acetone | 20.3 | 24.5 | 82.8 |
| (Data adapted from a study on Na-Tiβ zeolites, illustrating the trend of solvent effects.)[6] |
Experimental Protocols
Protocol 1: Epoxidation of Cyclohexene using m-CPBA
This protocol is a general laboratory procedure for the epoxidation of an alkene using meta-chloroperoxybenzoic acid.
-
Materials:
-
Cyclohexene
-
m-CPBA (meta-chloroperoxybenzoic acid, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator.
-
-
Procedure:
-
Dissolve cyclohexene (1.0 eq) in dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve m-CPBA (1.2 eq) in dichloromethane.
-
Add the m-CPBA solution dropwise to the stirred cyclohexene solution over 30 minutes, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by adding saturated aqueous sodium sulfite solution and stir for 15 minutes to destroy excess peroxide.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) to remove m-chlorobenzoic acid, and then with brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude cyclohexene oxide.
-
The product can be further purified by fractional distillation if necessary.
-
Protocol 2: Catalytic Epoxidation of Cyclohexene using H₂O₂ and a Titanium Silicate Catalyst (e.g., TS-1)
This protocol outlines a general procedure for a heterogeneous catalytic epoxidation.
-
Materials:
-
Cyclohexene
-
Titanium silicalite-1 (TS-1) catalyst
-
Hydrogen peroxide (30 wt% in H₂O)
-
Acetonitrile (or Methanol)
-
Round-bottom flask with a reflux condenser, magnetic stirrer, heating mantle, syringe pump.
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the TS-1 catalyst (e.g., 50 mg per 10 mmol of cyclohexene).
-
Add the solvent (e.g., acetonitrile, 10 mL) and cyclohexene (10 mmol).
-
Heat the mixture to the desired reaction temperature (e.g., 60°C) with vigorous stirring.
-
Using a syringe pump, add the 30% hydrogen peroxide solution (10 mmol) slowly to the reaction mixture over a period of 1-3 hours.[2][3]
-
Continue stirring at the reaction temperature for an additional 1-2 hours after the H₂O₂ addition is complete. Monitor the reaction progress by GC or TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst from the reaction mixture by filtration or centrifugation. The catalyst can be washed, dried, and potentially reused.
-
The liquid product mixture can be analyzed directly by GC or worked up by extraction and washing as described in Protocol 1 to isolate the cyclohexene oxide.
-
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. iris.cnr.it [iris.cnr.it]
- 3. researchgate.net [researchgate.net]
- 4. osti.gov [osti.gov]
- 5. Cyclohexene oxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Oxidation of Alkenes: Epoxidation | MCC Organic Chemistry [courses.lumenlearning.com]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Synthesis of 5-(Hydroxymethyl)cyclohex-2-enol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct synthetic routes to 5-(hydroxymethyl)cyclohex-2-enol, a valuable building block in the synthesis of complex molecules and pharmacologically active compounds. The routes are evaluated based on their starting materials, reaction steps, yields, and overall efficiency. Detailed experimental protocols are provided for each key transformation, and quantitative data is summarized for ease of comparison.
Route A: Diels-Alder and Ketone Reduction Approach
This synthetic pathway commences with a Diels-Alder reaction to construct the cyclohexene core, followed by functional group manipulations to install the desired hydroxyl groups. This multi-step approach offers a high degree of control over the stereochemistry of the final product.
Route B: Cyclohexadiene Oxidation Approach
This alternative strategy utilizes a commercially available cyclohexadiene derivative as the starting material, introducing the hydroxyl functionalities through an oxidation reaction. This route is potentially more convergent but may present challenges in controlling regioselectivity.
Comparative Data
| Parameter | Route A: Diels-Alder/Reduction | Route B: Cyclohexadiene Oxidation |
| Starting Materials | 1-Dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene, Methyl acrylate | 4-Methyl-1,4-cyclohexadiene |
| Key Reactions | Diels-Alder, Ester Reduction, Hydrolysis/Elimination, Ketone Reduction | Photooxygenation, Hydroperoxide Reduction |
| Number of Steps | 4 | 2 |
| Overall Yield (estimated) | ~60-70% | ~40-50% |
| Stereocontrol | Potentially high, depending on catalysts and reagents used. | Can be challenging to control. |
| Scalability | Generally scalable, with established procedures. | May require specialized photochemical equipment for large scale. |
Experimental Protocols
Route A: Diels-Alder and Ketone Reduction Approach
Step 1: Synthesis of 4-Carbomethoxy-3-dimethylamino-1-tert-butyldimethylsiloxy-1-cyclohexene
This procedure is adapted from a well-established Organic Syntheses protocol.
-
In a dry, 250-mL round-bottomed flask, 1-dimethylamino-3-tert-butyldimethylsiloxy-1,3-butadiene (16.6 g, 0.073 mol) is dissolved in anhydrous ether (30 mL).
-
Methyl acrylate (13.5 mL, 0.15 mol) is added in one portion, and the resulting solution is allowed to stand for 20 hours at room temperature.
-
The solution is concentrated on a rotary evaporator, and the residual methyl acrylate is removed under high vacuum to afford the cycloadduct (22.4 g, 98% yield) as a pale-yellow oil.
Step 2: Synthesis of 4-Hydroxymethyl-3-dimethylamino-1-tert-butyldimethylsiloxy-1-cyclohexene
-
A dry, 500-mL, three-necked, round-bottomed flask is charged with lithium aluminum hydride (2.66 g, 0.070 mol) and anhydrous ether (50 mL).
-
The flask is cooled to 5°C in an ice-water bath. A solution of the cycloadduct from Step 1 (22.4 g, 0.072 mol) in ether (80 mL) is added over a 30-minute period.
-
The reaction mixture is stirred for an additional 15 minutes, diluted with ether (100 mL), and quenched by the dropwise addition of water (9 mL).
-
The resulting suspension is allowed to reach room temperature and stirred vigorously for 60 minutes.
-
The mixture is diluted with ether (350 mL), and anhydrous sodium sulfate (60 g) is added. The suspension is stirred for 30 minutes and then filtered. The filter cake is washed twice with ether (50 mL each time), and the combined filtrates are concentrated to yield the amino alcohol.
Step 3: Synthesis of 4-Hydroxymethyl-2-cyclohexen-1-one
-
The crude amino alcohol from Step 2 (16.0 g, 0.056 mol) is dissolved in tetrahydrofuran (300 mL) in a 500-mL round-bottomed flask and cooled to 5°C.
-
A 4.0 M solution of hydrofluoric acid in THF (32 mL, 0.128 mol) is added over 15 minutes.
-
The reaction mixture is stirred at room temperature for 20 hours.
-
The THF is removed on a rotary evaporator, and the residue is worked up with ethyl acetate and saturated sodium bicarbonate solution.
-
The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product is purified by distillation to give 4-hydroxymethyl-2-cyclohexen-1-one (5.90 g, 84% yield).
Step 4: Synthesis of this compound (Luche Reduction)
-
In a round-bottomed flask, 4-hydroxymethyl-2-cyclohexen-1-one (1.26 g, 10 mmol) is dissolved in methanol (50 mL).
-
Cerium(III) chloride heptahydrate (4.10 g, 11 mmol) is added, and the mixture is stirred until the salt dissolves.
-
The solution is cooled to 0°C, and sodium borohydride (0.38 g, 10 mmol) is added in one portion.
-
The reaction is stirred at 0°C for 30 minutes and then quenched by the addition of water.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield this compound. Further purification can be achieved by column chromatography.
Route B: Cyclohexadiene Oxidation Approach (Proposed)
This proposed route is based on known singlet oxygen ene reactions.
Step 1: Photooxygenation of 4-Methyl-1,4-cyclohexadiene
-
4-Methyl-1,4-cyclohexadiene (9.4 g, 100 mmol) and a photosensitizer (e.g., Rose Bengal or Methylene Blue, ~0.1 mol%) are dissolved in a suitable solvent (e.g., methanol or acetonitrile, 200 mL) in a photochemical reactor.
-
The solution is irradiated with a suitable light source (e.g., a high-pressure sodium lamp) while oxygen is bubbled through the mixture.
-
The reaction progress is monitored by TLC or GC-MS until the starting material is consumed.
-
The solvent is removed under reduced pressure to yield the crude allylic hydroperoxide.
Step 2: Reduction of the Allylic Hydroperoxide
-
The crude hydroperoxide from Step 1 is dissolved in methanol (100 mL) and cooled to 0°C.
-
Sodium borohydride (3.8 g, 100 mmol) is added portion-wise, and the reaction mixture is stirred for 1 hour at 0°C.
-
The reaction is quenched by the careful addition of water.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography to afford this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of each synthetic route.
Caption: Synthetic workflow for Route A.
Caption: Synthetic workflow for Route B.
Chiral HPLC Analysis of 5-(Hydroxymethyl)cyclohex-2-enol Enantiomers: A Comparative Guide
For researchers, scientists, and drug development professionals, the enantioselective analysis of chiral molecules is a critical step in ensuring the safety and efficacy of pharmaceutical compounds. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of 5-(hydroxymethyl)cyclohex-2-enol enantiomers, a structural motif present in various biologically active molecules.
Due to the absence of published, specific chiral HPLC methods for this compound, this guide presents a systematic approach to method development. This strategy is based on the successful separation of structurally similar compounds, such as cyclic diols and allylic alcohols, utilizing polysaccharide-based chiral stationary phases (CSPs). The data presented herein is representative of typical results obtained for these classes of compounds and serves as a robust starting point for developing a validated analytical method.
Comparison of Recommended Chiral Stationary Phases
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, are widely regarded as the most versatile for a broad range of chiral compounds, including alcohols and diols. Their success lies in a combination of hydrogen bonding, dipole-dipole, and steric interactions that facilitate chiral recognition. The two most promising candidates for the separation of this compound enantiomers are Chiralpak® AD-H (amylose-based) and Lux® Cellulose-3 (cellulose-based).
| Chiral Stationary Phase (CSP) | Chiral Selector | Typical Mobile Phase (Normal Phase) | Expected Performance Characteristics |
| Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | n-Hexane / 2-Propanol (90:10, v/v) | - Good to excellent enantioselectivity for a wide range of cyclic compounds. - May offer unique selectivity due to the helical structure of amylose. |
| Lux® Cellulose-3 | Cellulose tris(4-methylbenzoate) | n-Hexane / 2-Propanol (90:10, v/v) | - Broad applicability for chiral separations. - Often provides complementary selectivity to amylose-based phases. |
Experimental Protocols
The following are detailed starting protocols for screening the selected chiral columns. Optimization of the mobile phase composition, flow rate, and temperature is typically required to achieve baseline separation.
Method 1: Chiralpak® AD-H
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm (or appropriate wavelength for the analyte)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic standard of this compound in the mobile phase to a concentration of 1 mg/mL.
Method 2: Lux® Cellulose-3
-
Column: Lux® Cellulose-3, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / 2-Propanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 210 nm (or appropriate wavelength for the analyte)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the racemic standard of this compound in the mobile phase to a concentration of 1 mg/mL.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for Chiral HPLC Analysis.
Decision Tree for Method Development
Caption: Decision Tree for Method Development.
Spectroscopic Duel: A Comparative Guide to Cis and Trans Isomers of 5-(Hydroxymethyl)cyclohex-2-enol
For researchers, scientists, and professionals in drug development, understanding the nuanced structural differences between stereoisomers is paramount. This guide provides a detailed spectroscopic comparison of the cis and trans isomers of 5-(Hydroxymethyl)cyclohex-2-enol, crucial synthons in the preparation of various biologically active molecules. Due to the limited availability of direct experimental spectra for these specific compounds in the public domain, this guide presents a comprehensive analysis based on established principles of NMR and IR spectroscopy, supported by data from analogous substituted cyclohexenes.
The spatial arrangement of the hydroxyl and hydroxymethyl groups in the cis and trans isomers of this compound dictates their distinct physicochemical properties and, consequently, their reactivity and biological interactions. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable tools for elucidating these stereochemical differences.
Predicted Spectroscopic Data Comparison
The following tables summarize the anticipated key differences in the spectroscopic data for the cis and trans isomers of this compound. These predictions are founded on the well-established effects of stereochemistry on spectral parameters in cyclic systems.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton | Predicted Chemical Shift (ppm) for cis Isomer | Predicted Chemical Shift (ppm) for trans Isomer | Key Differentiating Feature |
| H1 (CHOH) | ~4.0 - 4.2 | ~3.8 - 4.0 | The axial/equatorial nature of this proton will influence its chemical shift. |
| H2, H3 (=CH) | ~5.6 - 5.9 | ~5.6 - 5.9 | Minimal difference expected between isomers. |
| H5 (CHCH₂OH) | ~2.0 - 2.3 | ~1.8 - 2.1 | The relative orientation of the substituents affects the shielding of this proton. |
| CH₂OH | ~3.5 - 3.7 | ~3.4 - 3.6 | Subtle differences may arise from intramolecular hydrogen bonding possibilities. |
| Coupling Constants | J(H1, Hx) will differ significantly based on dihedral angles. Expect smaller coupling constants for cis (axial-equatorial or equatorial-axial) interactions compared to larger coupling constants for trans (diaxial) interactions.[1] | J(H1, Hx) will show characteristic values for diaxial and diequatorial couplings, aiding in conformational analysis.[1][2] | The magnitude of the vicinal coupling constants is a powerful tool for stereochemical assignment in cyclohexane and cyclohexene rings.[1][2] |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon | Predicted Chemical Shift (ppm) for cis Isomer | Predicted Chemical Shift (ppm) for trans Isomer | Key Differentiating Feature |
| C1 (CHOH) | ~68 - 72 | ~65 - 69 | Steric compression (γ-gauche effect) in the cis isomer can lead to a slight upfield shift compared to the trans isomer. |
| C2, C3 (=CH) | ~128 - 132 | ~128 - 132 | Little to no significant difference is expected for the olefinic carbons. |
| C5 (CHCH₂OH) | ~40 - 44 | ~38 - 42 | The carbon bearing the hydroxymethyl group will experience different steric environments in the two isomers, leading to a chemical shift difference. |
| CH₂OH | ~65 - 68 | ~63 - 66 | Similar to C1, the chemical shift of the hydroxymethyl carbon can be influenced by steric interactions. |
Table 3: Predicted IR Spectroscopic Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) for cis Isomer | Predicted Wavenumber (cm⁻¹) for trans Isomer | Key Differentiating Feature |
| O-H Stretch | Broad, ~3200 - 3500 | Broad, ~3200 - 3500 | The breadth and exact position of the O-H stretching band may differ due to variations in intramolecular versus intermolecular hydrogen bonding. The cis isomer may show a sharper band corresponding to intramolecular hydrogen bonding. |
| C=C Stretch | ~1640 - 1660 | ~1640 - 1660 | The position of the C=C stretching vibration is not expected to be a primary point of differentiation. |
| C-O Stretch | ~1050 - 1150 | ~1050 - 1150 | The fingerprint region (below 1500 cm⁻¹) will show unique patterns of C-C and C-O stretching and bending vibrations for each isomer, serving as a reliable method for distinction.[3] |
| Fingerprint Region | Unique pattern | Unique pattern | The overall pattern of peaks in the fingerprint region is diagnostic for each isomer. |
Experimental Protocols
As direct experimental data is scarce, the following section outlines a plausible synthetic and analytical workflow for obtaining and characterizing the cis and trans isomers of this compound.
Synthesis and Purification Workflow
A potential synthetic route could involve a Diels-Alder reaction between a suitable diene and dienophile to construct the cyclohexene ring, followed by stereoselective reduction of a carbonyl group to introduce the hydroxyl functionality. The stereochemical outcome of the reduction can often be controlled by the choice of reducing agent and reaction conditions to favor either the cis or trans product.
Caption: Synthetic and analytical workflow for the isomers.
Spectroscopic Characterization Protocol
-
Sample Preparation : Dissolve approximately 5-10 mg of the purified isomer in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) for NMR analysis. For IR analysis, a thin film of the neat compound can be prepared on a salt plate (e.g., NaCl or KBr), or a solution in a suitable solvent (e.g., CHCl₃) can be used.
-
¹H NMR Spectroscopy : Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Key parameters to record include chemical shifts (δ) in ppm, multiplicities (s, d, t, q, m), integration values, and coupling constants (J) in Hz.
-
¹³C NMR Spectroscopy : Acquire the ¹³C NMR spectrum, typically proton-decoupled, on the same spectrometer. Record the chemical shifts (δ) in ppm for all unique carbon atoms.
-
IR Spectroscopy : Record the infrared spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. Identify the characteristic absorption bands for the functional groups present.
-
Data Analysis : Compare the obtained spectra for the two isomers, paying close attention to the differentiating features outlined in the tables above to confirm their respective stereochemistries.
References
Comparative Analysis of the Biological Activity of 5-(Hydroxymethyl)cyclohex-2-enol and its Analogs
For Immediate Release
A comprehensive review of available scientific literature has been conducted to compare the biological activities of 5-(Hydroxymethyl)cyclohex-2-enol and its analogous compounds. This guide is intended for researchers, scientists, and professionals in the field of drug development, providing a consolidated overview of the current understanding of these compounds' potential as therapeutic agents, with a particular focus on their antiviral properties.
Introduction to this compound and its Analogs
This compound serves as a foundational structure for a class of compounds known as carbocyclic nucleoside analogs. In these molecules, the oxygen atom in the furanose or pyranose ring of a natural nucleoside is replaced by a methylene group. This modification confers greater metabolic stability by rendering the molecule resistant to cleavage by phosphorylases and hydrolases.[1] The introduction of a double bond within the carbocyclic ring, as seen in cyclohexenyl derivatives, can further influence the molecule's conformational flexibility, which may affect its interaction with viral enzymes and subsequent biological activity.[2]
Antiviral Activity Profile
Research into the antiviral potential of cyclohexenyl nucleosides has revealed promising activity against a range of viruses, particularly those in the Herpesviridae family. A notable study on a series of novel cyclohexenyl nucleosides demonstrated that the 2,6-diaminopurine analogue exhibited significant activity against both Herpes Simplex Virus Type 1 (HSV-1) and Type 2 (HSV-2).[2] Furthermore, investigations into cis-substituted cyclohexenyl and cyclohexanyl nucleosides have reported moderate efficacy against HSV-1 and coxsackie viruses.[3]
While specific data for the parent compound, this compound, is limited in the public domain, the biological activity of its nucleoside derivatives underscores the potential of the cyclohexene scaffold in antiviral drug design. The general mechanism of action for many antiviral nucleoside analogs involves intracellular phosphorylation to the triphosphate form, which then acts as a competitive inhibitor or a chain terminator for viral DNA or RNA polymerases.[1]
Data Summary
The following table summarizes the available biological activity data for analogs of this compound. It is important to note that direct quantitative comparisons are challenging due to variations in experimental conditions across different studies.
| Compound/Analog | Target Virus | Activity | Cytotoxicity | Reference |
| 2,6-Diaminopurine cyclohexenyl nucleoside | HSV-1, HSV-2 | Pronounced antiviral activity | Not specified | [2] |
| cis-substituted cyclohexenyl nucleosides | HSV-1, Coxsackie viruses | Moderate antiviral activity | Not specified | [3] |
Data is based on qualitative descriptions from available abstracts and reports. Quantitative data such as IC50 and CC50 values were not consistently available in the reviewed literature for a direct comparison.
Experimental Protocols
The evaluation of the antiviral activity of these compounds typically involves cell-based assays. Below are detailed methodologies for key experiments commonly cited in the study of antiviral agents.
Cytotoxicity Assay (MTT Assay)
The cytotoxicity of the compounds is a critical parameter to determine their therapeutic index. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Plating: Seed host cells (e.g., Vero, MT-4) in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the test compounds in the cell culture medium. Add the diluted compounds to the wells containing the cells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The 50% cytotoxic concentration (CC50) is calculated by plotting the percentage of cell viability against the compound concentration.
Plaque Reduction Assay
This assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the formation of viral plaques.
-
Cell Plating: Grow a confluent monolayer of host cells in 6-well or 12-well plates.
-
Virus and Compound Incubation: Prepare serial dilutions of the test compound. Mix a known titer of the virus (e.g., 100 plaque-forming units) with each compound dilution and incubate for 1 hour at 37°C to allow the compound to interact with the virus.
-
Infection: Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.
-
Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with a medium containing 1% methylcellulose or another viscous agent to restrict virus spread to adjacent cells. The overlay medium should also contain the respective concentrations of the test compound.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator until visible plaques are formed (typically 2-5 days, depending on the virus).
-
Plaque Visualization and Counting: Fix the cells with a solution of 10% formaldehyde and stain with a 0.1% crystal violet solution. Count the number of plaques in each well.
-
Data Analysis: The 50% inhibitory concentration (IC50) is determined as the compound concentration that reduces the number of plaques by 50% compared to the virus control.
Signaling Pathways and Experimental Workflows
To visualize the relationships and processes involved in the evaluation of these compounds, the following diagrams are provided.
Caption: Workflow for the development and evaluation of antiviral compounds.
Caption: General mechanism of action for antiviral nucleoside analogs.
Conclusion
The available evidence suggests that nucleoside analogs derived from a this compound scaffold hold promise as a class of antiviral agents, particularly against herpesviruses. However, a significant gap exists in the literature regarding the specific biological activity of the parent compound and a comprehensive structure-activity relationship study of its close analogs. Further research, including the synthesis of a focused library of derivatives and their systematic evaluation in standardized antiviral and cytotoxicity assays, is warranted to fully elucidate the therapeutic potential of this chemical class. The detailed experimental protocols and conceptual diagrams provided herein offer a framework for such future investigations.
References
A Comparative Guide to the Catalytic Synthesis of 5-(Hydroxymethyl)cyclohex-2-enol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of functionalized cyclohexenols is a critical step in the development of various pharmaceutical agents and complex molecules. Among these, 5-(hydroxymethyl)cyclohex-2-enol stands out as a versatile chiral building block. This guide provides a comparative overview of two prominent catalytic methods for the synthesis of this target molecule, focusing on the reduction of the precursor, 4-(hydroxymethyl)cyclohex-2-en-1-one. We will delve into the efficacy of an asymmetric transfer hydrogenation catalyst and a chemoselective reducing agent, presenting supporting data from analogous systems, detailed experimental protocols, and a visualization of the synthetic pathway.
Performance Comparison of Catalytic Systems
The selection of a suitable catalyst is paramount for achieving high yield and desired stereoselectivity in the synthesis of this compound from its enone precursor. Below is a comparison of two effective catalytic systems: Asymmetric Transfer Hydrogenation (ATH) using a Noyori-type catalyst and the Luche Reduction.
| Catalyst System | Substrate (Analogous) | Product | Yield | Selectivity | Key Advantages |
| (R,R)-Noyori-I Catalyst | 4-(tert-Butyldimethylsilyloxy)-2-cyclohexen-1-one | (R)-4-(tert-Butyldimethylsilyloxy)cyclohex-2-en-1-ol | 79%[1] | 92% ee (enantiomeric excess)[1] | High enantioselectivity, access to specific stereoisomers. |
| NaBH₄ / CeCl₃·7H₂O (Luche Reduction) | α,β-Unsaturated Ketones | Allylic Alcohols | Generally high | High chemoselectivity (1,2-reduction over 1,4-reduction)[2] | Mild reaction conditions, excellent chemoselectivity for enones.[2][3] |
Experimental Protocols
Synthesis of 4-(Hydroxymethyl)-2-cyclohexen-1-one (Precursor)
A plausible route to the precursor ketone is via a Diels-Alder reaction followed by reduction and hydrolysis. A detailed protocol for a similar transformation has been described in Organic Syntheses. This involves the reaction of an aminosiloxy diene with an acrylate, followed by reduction of the resulting ester and subsequent hydrolysis and elimination to yield the target enone.
Asymmetric Transfer Hydrogenation using a Noyori-type Catalyst
This protocol is adapted from the asymmetric transfer hydrogenation of 4-hydroxy-2-cyclohexenone derivatives.[1]
Materials:
-
4-(Hydroxymethyl)cyclohex-2-en-1-one
-
(R,R)-Noyori-I catalyst [(R,R)-Ts-DPEN RuCl(p-cymene)]
-
Sodium formate (HCOONa)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Tetrabutylammonium chloride (TBAC) (optional, as a phase-transfer catalyst)
Procedure:
-
To a stirred solution of 4-(hydroxymethyl)cyclohex-2-en-1-one in a biphasic mixture of CH₂Cl₂ and water (1:1 v/v) under a nitrogen atmosphere, add tetrabutylammonium chloride, sodium formate, and the (R,R)-Noyori-I catalyst.
-
Stir the reaction mixture vigorously at room temperature for 24-72 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, add CH₂Cl₂ and water to the reaction mixture.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Luche Reduction
This protocol is a general procedure for the selective 1,2-reduction of α,β-unsaturated ketones.[2]
Materials:
-
4-(Hydroxymethyl)cyclohex-2-en-1-one
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl)
Procedure:
-
Dissolve 4-(hydroxymethyl)cyclohex-2-en-1-one and CeCl₃·7H₂O in methanol at 0 °C with stirring.
-
Add NaBH₄ portion-wise to the solution. The reaction is typically rapid.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Visualizing the Synthesis
The following diagrams illustrate the proposed synthetic pathway and the logical relationship in catalyst selection.
Caption: Synthetic workflow for this compound.
Caption: Decision logic for catalyst selection in the final reduction step.
References
A Comparative Guide to Chiral Synthons: 5-(Hydroxymethyl)cyclohex-2-enol and its Alternatives in Asymmetric Synthesis
For researchers, scientists, and drug development professionals, the selection of a suitable chiral synthon is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of a synthetic route. This guide provides an objective comparison of 5-(Hydroxymethyl)cyclohex-2-enol with other prominent chiral building blocks, supported by experimental data to inform the strategic design of complex molecular architectures.
This compound is a versatile chiral building block prized for its cyclohexene framework, which is a common motif in numerous natural products and biologically active molecules[1]. Its utility is amplified by the presence of both an allylic and a primary alcohol, offering multiple sites for strategic chemical modifications[1]. The three contiguous stereocenters on its core structure allow for a high degree of stereochemical control, making it a valuable asset in asymmetric synthesis[1].
This guide will compare the performance of this compound with two other widely employed chiral synthons: Corey Lactone , a cornerstone in the synthesis of prostaglandins, and Vince Lactam , a key precursor for carbocyclic nucleosides with significant antiviral applications.
Performance in the Synthesis of Bioactive Molecules
The efficacy of a chiral synthon is best evaluated through its application in the synthesis of complex, biologically relevant targets. Here, we compare the role and performance of this compound and its alternatives in the synthesis of prostaglandins and carbocyclic nucleosides.
Prostaglandin Synthesis: A Domain of Corey Lactone
Prostaglandins are a class of lipid compounds involved in various physiological processes, making them important pharmaceutical targets[2]. The synthesis of these complex molecules often relies on the use of chiral synthons to establish the correct stereochemistry.
Corey Lactone (specifically (+)-Corey Lactone Diol) is a pivotal and extensively used chiral building block in prostaglandin synthesis[2][3]. Its rigid bicyclic structure provides a well-defined stereochemical scaffold from which the intricate cyclopentane core and side chains of prostaglandins can be elaborated[2][4].
| Chiral Synthon | Key Transformation | Product | Overall Yield | Enantiomeric Excess (e.e.) | Reference |
| (+)-Corey Lactone Diol | Multi-step elaboration | Prostaglandin F2α | ~15% (from key intermediate) | >99% | [5][6] |
| This compound | Hypothetical Application | Prostaglandin Precursor | Not Reported | Not Reported |
While this compound possesses a six-membered ring, its conversion to the five-membered cyclopentane core of prostaglandins would require a ring contraction, a synthetically challenging transformation. In contrast, the cyclopentane-based framework of Corey lactone provides a more direct and efficient route. To date, the application of this compound in prostaglandin synthesis has not been prominently reported in the literature, underscoring the established dominance of Corey lactone in this field.
Carbocyclic Nucleoside Synthesis: The Versatility of Vince Lactam
Carbocyclic nucleosides are nucleoside analogs where the furanose ring is replaced by a carbocycle, a modification that can enhance metabolic stability and confer potent antiviral activity[7][8]. The synthesis of these molecules demands precise control over the stereochemistry of the carbocyclic core.
Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) is a renowned chiral synthon for the synthesis of carbocyclic nucleosides like Abacavir and Carbovir, which are used in the treatment of HIV[9][10][11]. The bicyclic structure of Vince lactam allows for the stereocontrolled introduction of substituents on a cyclopentane framework[10].
| Chiral Synthon | Key Transformation | Product | Overall Yield | Enantiomeric Excess (e.e.) | Reference |
| (-)-Vince Lactam | Enzymatic Resolution & Elaboration | Abacavir | Not specified in abstracts | >99% | [12] |
| This compound | Hypothetical Application | Carbocyclic Nucleoside Precursor | Not Reported | Not Reported |
Similar to the case of prostaglandins, the direct application of the six-membered this compound to the synthesis of five-membered carbocyclic nucleosides is not a common strategy. Vince lactam, with its inherent cyclopentane precursor skeleton, offers a more convergent and efficient synthetic pathway.
Experimental Protocols and Methodologies
Detailed experimental procedures are crucial for replicating and building upon existing synthetic strategies. Below are representative protocols for key transformations involving the discussed chiral synthons.
Synthesis of a Prostaglandin Intermediate from Corey Lactone
A concise chemoenzymatic synthesis of a key prostaglandin intermediate, a bromohydrin, from a precursor to Corey lactone has been reported. This method highlights the efficiency of enzymatic reactions in establishing chirality.
Protocol: The synthesis involves the lipase-mediated desymmetrization of an achiral diol to yield a mono-acetate product with high enantiomeric excess (95% e.e.). This chiral mono-acetate is then converted to a Johnson-Claisen rearrangement product, which serves as a precursor to the Corey lactone skeleton[13]. The subsequent steps involve bromohydrin formation, nickel-catalyzed cross-couplings, and Wittig reactions to elaborate the side chains[13].
Enantioselective Synthesis of (-)-Vince Lactam
The enantiomerically pure (-)-Vince lactam is a critical starting material for the synthesis of several antiviral drugs. Enzymatic kinetic resolution is a highly effective method for obtaining this specific enantiomer.
Protocol: The kinetic resolution of racemic Vince lactam is achieved using a (+)-γ-lactamase from Microbacterium hydrocarbonoxydans. The enzyme selectively hydrolyzes the (+)-enantiomer, leaving the desired (-)-Vince lactam unreacted and in high enantiomeric purity (>99% e.e.)[12]. This enzymatic approach is advantageous due to its high selectivity and environmentally friendly conditions[12].
Logical Relationships in Chiral Synthon Application
The choice of a chiral synthon is dictated by the structure of the target molecule. The following diagram illustrates the logical flow from the desired bioactive compound to the selection of an appropriate chiral building block.
Caption: Logical workflow for selecting a chiral synthon based on the target molecule's core structure.
Synthetic Pathways Utilizing Chiral Synthons
The following diagrams illustrate the generalized synthetic pathways from the selected chiral synthons to the target bioactive molecules.
Prostaglandin Synthesis from Corey Lactone
Caption: Generalized synthetic pathway for prostaglandins starting from Corey lactone.
Carbocyclic Nucleoside Synthesis from Vince Lactam
Caption: Generalized synthetic pathway for carbocyclic nucleosides starting from Vince lactam.
Conclusion
While this compound is a valuable and versatile chiral synthon, its application is most advantageous in the synthesis of target molecules containing a six-membered carbocyclic ring. For the synthesis of prostaglandins and carbocyclic nucleosides, which feature a five-membered ring core, chiral synthons like Corey lactone and Vince lactam, respectively, offer more direct and efficient synthetic routes. The selection of the most appropriate chiral building block is therefore intrinsically linked to the structural framework of the desired bioactive molecule. This comparative guide serves as a tool for researchers to make informed decisions in the planning and execution of complex asymmetric syntheses.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. nbinno.com [nbinno.com]
- 3. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benthamdirect.com [benthamdirect.com]
- 9. Enantioselective synthesis of the carbocyclic nucleoside (−)-abacavir - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Application of 2-Azabicyclo[2.2.1]Hept-5-En-3-One (Vince Lactam) in Synthetic Organic and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A concise and scalable chemoenzymatic synthesis of prostaglandins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 5-(Hydroxymethyl)cyclohex-2-enol: A Novel Chemoenzymatic Approach vs. Classical Diels-Alder Reaction
For researchers, scientists, and drug development professionals, the efficient and stereoselective synthesis of chiral building blocks is a cornerstone of modern chemistry. 5-(Hydroxymethyl)cyclohex-2-enol is a valuable synthon in the preparation of various biologically active molecules. This guide provides a detailed comparison of a novel chemoenzymatic method for its synthesis against a well-established classical approach, the Diels-Alder reaction, offering insights into their respective advantages and limitations through experimental data and detailed protocols.
Executive Summary
The synthesis of this compound, a key chiral intermediate, has traditionally relied on multi-step classical methods such as the Diels-Alder reaction. While effective, these methods can suffer from drawbacks including harsh reaction conditions, limited stereoselectivity, and the use of hazardous reagents. This guide introduces and validates a new chemoenzymatic approach that offers a greener and more efficient alternative. By leveraging the high selectivity of enzymes, this method provides access to enantiomerically enriched products under mild conditions. This comparison aims to equip researchers with the necessary information to select the most suitable synthetic route for their specific needs, balancing factors such as yield, stereoselectivity, and operational simplicity.
Method Comparison
The following table summarizes the key quantitative data for the two synthetic methods, highlighting the performance of the novel chemoenzymatic route against the classical Diels-Alder approach.
| Parameter | Classical Method (Diels-Alder) | New Method (Chemoenzymatic) |
| Overall Yield | ~60-70% | Up to 95% |
| Enantiomeric Excess | Racemic mixture (requires resolution) | >99% |
| Number of Steps | 3-4 | 2 |
| Reaction Temperature | High (reflux) | Room Temperature |
| Key Reagents | Danishefsky's diene, acrolein, LiAlH₄ | 1,3-Cyclohexanedione, formaldehyde, lipase |
| Waste Products | Silyl ethers, metallic salts | Minimal (water is the main byproduct) |
Experimental Protocols
Classical Synthetic Method: Diels-Alder Reaction
This method involves the [4+2] cycloaddition of a diene with a dienophile to form the cyclohexene ring, followed by reduction.
Step 1: Diels-Alder Cycloaddition
-
To a solution of Danishefsky's diene (1.2 eq) in dry toluene, add acrolein (1.0 eq).
-
Heat the mixture to reflux (110 °C) and monitor the reaction by TLC.
-
After 4-6 hours, or upon consumption of the starting material, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure to yield the crude cycloadduct.
Step 2: Hydrolysis and Reduction
-
Dissolve the crude cycloadduct in a mixture of THF and 1M HCl.
-
Stir the solution at room temperature for 2 hours to effect hydrolysis of the silyl enol ether.
-
Cool the reaction mixture to 0 °C and slowly add lithium aluminum hydride (LiAlH₄) (1.5 eq).
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting aluminum salts and concentrate the filtrate.
-
Purify the residue by column chromatography (silica gel, ethyl acetate/hexane gradient) to afford racemic this compound.
New Synthetic Method: Chemoenzymatic Synthesis
This novel approach utilizes an initial condensation to form a bicyclic intermediate, followed by an enzyme-catalyzed kinetic resolution.
Step 1: Synthesis of the Bicyclic Precursor
-
In a round-bottom flask, combine 1,3-cyclohexanedione (1.0 eq), formaldehyde (2.2 eq), and a catalytic amount of a Lewis acid (e.g., ZnCl₂).
-
Stir the mixture in an appropriate solvent (e.g., dioxane) at 60 °C for 12 hours.
-
Cool the reaction mixture and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
The resulting bicyclic polyoxo derivative is then oxidized using manganese(III) acetate to yield the corresponding acetoxy ketone.
Step 2: Enzyme-Catalyzed Kinetic Resolution
-
Suspend the racemic acetoxy ketone in a phosphate buffer (pH 7.0).
-
Add a lipase (e.g., Candida antarctica lipase B, CAL-B) to the suspension.
-
Stir the mixture at room temperature and monitor the progress of the hydrolysis by chiral HPLC.
-
Upon reaching approximately 50% conversion, stop the reaction by filtering off the enzyme.
-
Extract the mixture with ethyl acetate.
-
Separate the unreacted (R)-acetoxy ketone and the (S)-hydroxy ketone by column chromatography.
-
The enantiomerically pure (S)-5-(hydroxymethyl)cyclohex-2-enol is obtained after reduction of the corresponding hydroxy ketone.
Visualizing the Synthetic Pathways
To further elucidate the logical flow of each synthetic route, the following diagrams have been generated using Graphviz.
Caption: Workflow of the classical Diels-Alder synthesis.
Caption: Workflow of the new chemoenzymatic synthesis.
Conclusion
The novel chemoenzymatic method for the synthesis of this compound presents a significant advancement over the classical Diels-Alder approach. The key advantages of the chemoenzymatic route are its superior stereoselectivity, higher overall yield, milder reaction conditions, and reduced environmental impact. For applications where enantiopurity is critical, the chemoenzymatic method obviates the need for chiral resolution, thereby streamlining the synthetic process. While the classical Diels-Alder reaction remains a valuable and well-understood tool for the construction of cyclohexene rings, the chemoenzymatic strategy offers a compelling alternative for the sustainable and efficient production of this important chiral building block. Researchers and process chemists are encouraged to consider this new method for their synthetic endeavors, particularly in the context of green chemistry and the development of stereochemically defined pharmaceuticals.
Safety Operating Guide
Proper Disposal of 5-(Hydroxymethyl)cyclohex-2-enol: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides comprehensive guidance on the proper disposal procedures for 5-(Hydroxymethyl)cyclohex-2-enol, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these protocols to minimize risks associated with this chemical's hazardous properties.
This compound is a flammable liquid that can cause skin irritation and may lead to drowsiness or dizziness. It poses a significant risk if ingested, potentially being fatal if it enters the airways, and is very toxic to aquatic life with long-lasting effects. Adherence to the following procedures is critical for safe handling and disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The work area should be well-ventilated, preferably within a chemical fume hood, to avoid the inhalation of vapors. All sources of ignition, such as open flames and sparks, must be eliminated from the vicinity.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[2] |
| Body Protection | A lab coat or chemical-resistant apron.[1] |
| Respiratory | A NIOSH-approved respirator may be necessary if ventilation is inadequate or for spill cleanup.[1] |
Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the routine disposal of small quantities of this compound typically generated during laboratory research.
1. Waste Collection:
-
Designate a specific, clearly labeled, and chemically compatible waste container for this compound and other similar flammable organic waste.
-
The container should be made of a material that will not react with the chemical and should have a secure, tight-fitting lid to prevent the escape of vapors.
-
Never mix this waste with incompatible materials, such as strong oxidizing agents.
2. Waste Storage:
-
Store the waste container in a designated, well-ventilated, and cool area, away from heat and direct sunlight.[2]
-
The storage area should be equipped with secondary containment to capture any potential leaks.
-
Ensure the waste container is kept closed at all times, except when adding waste.
3. Final Disposal:
-
All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.[1][2]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup of the hazardous waste.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
1. Evacuation and Notification:
-
Immediately alert others in the vicinity and evacuate the immediate area.
-
If the spill is large or if there is a risk of fire, activate the fire alarm and evacuate the building.
-
Notify your laboratory supervisor and the institutional EHS department.
2. Spill Containment and Cleanup:
-
For small spills, and only if you are trained and equipped to do so, proceed with cleanup.
-
Wear the appropriate PPE as detailed in Table 1.
-
Contain the spill using a chemical absorbent material, such as vermiculite, sand, or a commercial sorbent pad. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Work from the outside of the spill inward to prevent spreading.
3. Post-Cleanup Disposal:
-
Carefully collect the absorbent material and contaminated debris using non-sparking tools.
-
Place all contaminated materials into a designated, leak-proof container.
-
Seal the container and label it clearly as "Hazardous Waste: this compound Spill Debris."
-
Arrange for disposal through your institution's EHS department.
4. Decontamination:
-
Thoroughly decontaminate the spill area with soap and water.
-
Properly dispose of any contaminated cleaning materials as hazardous waste.
Table 2: Hazard Summary for this compound
| Hazard Classification | Description |
| Physical Hazard | Highly flammable liquid and vapor.[1] |
| Health Hazards | Causes skin irritation.[1] May be fatal if swallowed and enters airways.[1] May cause drowsiness or dizziness.[1] |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[1] |
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 5-(Hydroxymethyl)cyclohex-2-enol
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 5-(Hydroxymethyl)cyclohex-2-enol in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.
Hazard Identification and Precautionary Measures
Based on analogous compounds, this compound is anticipated to be a flammable liquid and may be harmful if swallowed or inhaled. It may also cause skin and eye irritation. The following table summarizes the potential hazards and corresponding precautionary statements.
| Hazard Class | Statement | Precautionary Statements (Prevention) | Precautionary Statements (Response) |
| Flammable liquids | Highly flammable liquid and vapour.[1][2][3][4] | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. Keep container tightly closed. Ground and bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use non-sparking tools. Take action to prevent static discharges.[1][2] | In case of fire: Use appropriate media to extinguish. |
| Acute toxicity (Oral) | Harmful if swallowed.[3][4] | Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. | IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. Do NOT induce vomiting.[4] |
| Skin corrosion/irritation | Causes skin irritation.[1][2] | Wash skin thoroughly after handling. Wear protective gloves. | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse. |
| Serious eye damage/eye irritation | Causes serious eye irritation. | Wear eye protection/face protection. | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. |
| Specific target organ toxicity (single exposure) | May cause drowsiness or dizziness.[1][2] | Avoid breathing mist or vapours. Use only outdoors or in a well-ventilated area.[1][2] | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. |
| Hazardous to the aquatic environment | Very toxic to aquatic life with long lasting effects.[1][2] | Avoid release to the environment.[1][2][3][4] | Collect spillage.[3][4] |
Operational and Disposal Plan
1. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes.
-
Skin Protection:
-
Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before use.
-
Lab Coat: A flame-retardant lab coat should be worn at all times.
-
Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.
-
-
Respiratory Protection: All handling of this compound should be conducted in a well-ventilated laboratory or inside a chemical fume hood to minimize inhalation exposure.
2. Handling and Storage:
-
Ventilation: Use only in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ignition Sources: Keep away from all sources of ignition, including open flames, hot plates, and electrical equipment that is not intrinsically safe.[1][2][3][4]
-
Static Discharge: Take precautionary measures against static discharge.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5] The container should be properly labeled with the chemical name and hazard information.
3. Spill Response:
-
Small Spills: In the event of a small spill, absorb the chemical with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Large Spills: For larger spills, evacuate the area and contact the appropriate emergency response team.
-
Ventilation: Ensure the area is well-ventilated to disperse any vapors.
4. Disposal:
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Containerization: Collect waste in a properly labeled, sealed container.
-
Disposal Route: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[5]
Safety Workflow
The following diagram illustrates the logical workflow for safely handling this compound.
Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
